diSulfo-Cy3 alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H38KN3O7S2 |
|---|---|
Poids moléculaire |
691.9 g/mol |
Nom IUPAC |
potassium 3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C33H39N3O7S2.K/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1 |
Clé InChI |
GEFNWMRIDXQVNK-UHFFFAOYSA-M |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to diSulfo-Cy3 Alkyne: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe widely utilized in biological research. We will delve into its chemical structure, physicochemical properties, and its primary application in the specific labeling of biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." Detailed experimental protocols for protein and cell labeling are provided, alongside graphical representations of the underlying chemical reaction and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with two sulfonate groups and a terminal alkyne. The sulfonate moieties impart excellent water solubility, making it highly suitable for biological applications in aqueous environments without the need for organic co-solvents.[1][2] The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via click chemistry.[1]
Below is a representation of the chemical structure of this compound.
Caption: Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, compiled from various commercial sources. These properties make it a bright and photostable fluorescent reporter in the orange-red region of the spectrum.
| Property | Value | References |
| Molecular Formula | C₃₃H₃₈N₃NaO₇S₂ | [3] |
| Molecular Weight | 675.8 g/mol | [3] |
| Excitation Maximum (λ_max) | 548 - 555 nm | [3][4] |
| Emission Maximum (λ_em) | 566 - 572 nm | [4] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 cm⁻¹M⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.15 | [3] |
| Solubility | Water, DMSO, DMF | [3] |
Core Application: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The primary utility of this compound lies in its ability to participate in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule.[1] This bioorthogonal reaction, meaning it does not interfere with native biological processes, is ideal for the specific labeling of proteins, nucleic acids, and other biomolecules in complex biological samples, including live cells.
Below is a diagram illustrating the fundamental principle of the CuAAC reaction.
Caption: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction.
Experimental Protocols
The following are generalized protocols for the labeling of proteins and cells using this compound. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental setup.
Labeling of Azide-Modified Proteins
This protocol outlines the steps for labeling a protein that has been modified to contain an azide (B81097) group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate (B8700270), THPTA)
-
DMSO or water for stock solutions
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-5 mg/mL) with a reaction buffer (e.g., PBS).
-
Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is a common starting point.
-
Add the THPTA ligand solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the target protein.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the excitation maximum of Cy3 (~550 nm).
-
The degree of labeling can be calculated using the molar extinction coefficients of the protein and the dye.
-
Imaging of Azide-Labeled Proteins in Fixed Cells
This protocol describes the labeling and imaging of azide-containing proteins in cultured cells. This is often achieved by metabolically incorporating an azide-bearing amino acid analog.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Wash buffer (PBS)
-
Click-iT® reaction cocktail components (or individual reagents: this compound, CuSO₄, reducing agent, reaction buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Culture cells of interest on coverslips.
-
Metabolically label the cells by incubating them with an azide-modified amino acid analog (e.g., L-azidohomoalanine) in the culture medium for a desired period.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions or by combining the reaction buffer, CuSO₄, this compound, and a reducing agent.
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a suitable dye like DAPI for 5-10 minutes.
-
Wash the cells again with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 and the nuclear counterstain.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for labeling and imaging an azide-modified protein of interest in mammalian cells using this compound.
Caption: Experimental workflow for cellular imaging with this compound.
Conclusion
This compound is a versatile and robust fluorescent probe for the specific labeling of biomolecules in a variety of research applications. Its excellent water solubility, bright fluorescence, and ability to participate in the highly specific copper-catalyzed click chemistry reaction make it an invaluable tool for researchers in cell biology, proteomics, and drug development. The protocols and information provided in this guide serve as a foundation for the successful implementation of this compound in your research endeavors.
References
Unveiling diSulfo-Cy3 Alkyne: A Technical Guide to Advanced Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular biology and drug development, the precise visualization and tracking of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, and among the vast arsenal (B13267) of available fluorophores, diSulfo-Cy3 alkyne stands out for its exceptional properties and versatility. This technical guide provides an in-depth exploration of this compound, its core applications, detailed experimental protocols, and the underlying chemical principles that make it a powerful reagent for researchers.
This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1] Its key feature is a terminal alkyne group, which enables it to participate in a highly efficient and specific chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction allows for the covalent attachment of the bright, photostable Cy3 fluorophore to biomolecules that have been modified to contain an azide (B81097) group.[4] The "diSulfo" modification refers to the presence of two sulfonate groups, which impart excellent water solubility, a critical feature for biological applications as it prevents aggregation and reduces non-specific binding in aqueous environments.[5]
Core Applications
The primary utility of this compound lies in its ability to fluorescently label a wide array of azide-modified biomolecules. This enables researchers to:
-
Visualize and Track Proteins: By metabolically incorporating azide-containing unnatural amino acids into proteins, researchers can specifically tag and visualize newly synthesized proteins, track their localization within cells, and study their dynamics.
-
Label Nucleic Acids: Azide-modified nucleosides can be incorporated into DNA or RNA through enzymatic or chemical synthesis. Subsequent labeling with this compound allows for the visualization of nucleic acids in applications such as fluorescence in situ hybridization (FISH) and cell proliferation assays.
-
Image Glycans: Metabolic labeling with azide-functionalized sugars enables the visualization of glycosylation patterns on cell surfaces and proteins, providing insights into cellular communication and disease states.
-
High-Content Screening and Flow Cytometry: The bright and stable fluorescence of Cy3 makes it an ideal reporter for high-throughput screening assays and for labeling cell populations for analysis by flow cytometry.[6]
Physicochemical Properties
The performance of a fluorophore is defined by its photophysical properties. While values can vary slightly between suppliers, the key characteristics of this compound are summarized below.
| Property | Typical Value(s) | Reference(s) |
| Excitation Maximum (λex) | 548 - 555 nm | [3][7] |
| Emission Maximum (λem) | 566 - 572 nm | [3][7][8] |
| Molar Extinction Coefficient | 150,000 - 162,000 M⁻¹cm⁻¹ | [3][7] |
| Fluorescence Quantum Yield | ~0.1 - 0.15 | [7] |
| Solubility | Water, DMSO, DMF | [3][7] |
| pH Sensitivity | Relatively insensitive in the pH range of 4-10 | [3] |
Experimental Principles and Workflows
The central mechanism enabling the use of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific, forming a stable triazole linkage between the alkyne on the dye and the azide on the target biomolecule.
A typical experimental workflow for labeling azide-modified proteins is depicted below. This process begins with the introduction of an azide-bearing amino acid into the cellular proteome through metabolic labeling.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins in Solution
This protocol is suitable for labeling purified proteins or protein lysates containing azide-modified proteins.
Materials:
-
Azide-modified protein sample in a buffer free of azides and reducing agents (e.g., DTT, BME).
-
This compound
-
Click Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 7.4
-
Copper(II) Sulfate (CuSO₄) Stock Solution: 50 mM in deionized water
-
Reducing Agent Stock Solution: 500 mM Sodium Ascorbate in deionized water (prepare fresh)
-
(Optional) Ligand Stock Solution: 50 mM TBTA or THPTA in DMSO
-
Purification column (e.g., desalting column) or acetone (B3395972) for precipitation.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (to a final concentration of 1-10 µM)
-
Click Reaction Buffer
-
This compound (to a final concentration of 10-100 µM; 10-fold molar excess over the protein)
-
(Optional) Ligand (to a final concentration of 100-500 µM)
-
-
Initiate the Reaction:
-
Add CuSO₄ stock solution to a final concentration of 50-100 µM.
-
Vortex briefly.
-
Add Sodium Ascorbate stock solution to a final concentration of 2.5-5 mM.
-
Vortex the reaction mixture thoroughly.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-16 hours.
-
Purification:
-
Gel Filtration: Pass the reaction mixture through a desalting column equilibrated with the desired storage buffer to separate the labeled protein from excess reagents.
-
Acetone Precipitation: Add at least 4 volumes of cold acetone to the reaction mixture. Incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein. Remove the supernatant and wash the pellet with cold acetone.
-
-
Resuspend and Store: Resuspend the purified, labeled protein in a suitable buffer. Store at 4°C or -20°C, protected from light.
Protocol 2: Labeling of Azide-Modified Glycans on Live Cells
This protocol describes the labeling of cell surface glycans following metabolic incorporation of an azide-containing sugar.
Materials:
-
Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz) for 24-72 hours.
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄) Stock Solution: 50 mM in deionized water
-
Reducing Agent Stock Solution: 500 mM Sodium Ascorbate in deionized water (prepare fresh)
-
Ligand Stock Solution: 50 mM THPTA in deionized water (recommended for live-cell labeling to reduce toxicity)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Gently wash the cells twice with cold PBS to remove media components.
-
-
Prepare the Labeling Solution (prepare immediately before use):
-
In PBS, prepare a solution containing:
-
10-50 µM this compound
-
100-250 µM THPTA
-
50-100 µM CuSO₄
-
2.5-5 mM Sodium Ascorbate
-
-
Add the components in the order listed, mixing gently after each addition.
-
-
Labeling:
-
Add the labeling solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.
-
-
Wash:
-
Gently remove the labeling solution and wash the cells three times with cold PBS.
-
-
Fixation and Permeabilization (Optional):
-
If intracellular targets are to be stained, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Imaging:
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.
-
Conclusion
This compound is a robust and versatile tool for the fluorescent labeling of biomolecules in a wide range of applications. Its excellent water solubility, bright fluorescence, and ability to participate in the highly specific and efficient copper-catalyzed click chemistry reaction make it an invaluable reagent for researchers in cell biology, proteomics, genomics, and drug discovery. By understanding the principles of its application and following optimized protocols, scientists can effectively harness the power of this compound to illuminate the intricate workings of biological systems.
References
- 1. interchim.fr [interchim.fr]
- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. px-12.com [px-12.com]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
diSulfo-Cy3 Alkyne: A Technical Guide to its Spectral Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties, applications, and experimental protocols for diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological and chemical research. This document is intended to serve as a core resource for professionals in life sciences and drug development who employ fluorescence-based detection methods.
Core Properties of this compound
This compound is a water-soluble, bright, and photostable orange-fluorescent dye.[1][2][3] Its key features include high water solubility due to the presence of two sulfonate groups, which allows for its use in aqueous environments without the need for organic co-solvents.[2][4][5] The alkyne group enables the dye to be covalently attached to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][5][6] This reaction is highly specific and efficient, forming a stable triazole linkage.[1][6] The fluorescence of diSulfo-Cy3 is largely insensitive to pH in the range of 4 to 10.[1]
Spectral and Physical Properties
The spectral characteristics of this compound make it compatible with a wide range of fluorescence instrumentation, including microscopes, imagers, and flow cytometers.[5][7] It can be effectively excited by laser lines at 532 nm or 555 nm and its emission can be visualized using TRITC (tetramethylrhodamine) filter sets.[1] The quantitative spectral and physical properties are summarized in the table below.
| Property | Value | References |
| Excitation Maximum (λex) | 548 - 555 nm | [1][7][8][9] |
| Emission Maximum (λem) | 563 - 572 nm | [1][7][8][9] |
| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M⁻¹cm⁻¹ | [1][7][8][9] |
| Quantum Yield (QY) | 0.1 - 0.15 | [7][8] |
| Molecular Weight | ~675.79 - 761.93 g/mol (salt form dependent) | [1][7][8][9] |
| Solubility | Good solubility in water, DMSO, and DMF | [1][7][8][9] |
| Storage Conditions | Store at -20°C in the dark, desiccated. | [7][9][10] |
Key Application: Copper-Catalyzed Click Chemistry (CuAAC)
The most prominent application of this compound is the fluorescent labeling of azide-modified biomolecules via CuAAC, a type of click chemistry.[6][11] This bioorthogonal reaction is highly selective, meaning the azide (B81097) and alkyne groups react specifically with each other without interfering with other functional groups found in biological systems.[11][12] This allows for the precise labeling of proteins, peptides, nucleic acids, and other molecules in complex biological samples.[5][10][13]
Experimental Workflow: General Protocol for CuAAC Labeling
The following diagram outlines the general workflow for labeling an azide-modified biomolecule with this compound using a copper-catalyzed click reaction.
Detailed Experimental Protocol: Labeling of Azide-Modified Proteins
This protocol provides a general guideline for the fluorescent labeling of a protein containing an azide modification with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5)
-
DMSO for stock solutions
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL in PBS.
-
Add this compound from the stock solution to a final concentration that is a 5-20 fold molar excess over the protein.
-
Premix the CuSO₄ and TBTA solutions at a 1:1 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 0.5-1 mM. The ligand prevents copper precipitation and protects the protein from damage.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. This reduces Cu(II) to the active Cu(I) catalyst.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours, protected from light. Longer incubation times may be necessary for less reactive substrates.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
-
Analysis:
-
Determine the degree of labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and ~550 nm (for diSulfo-Cy3 concentration).
-
Logical Relationship of Click Chemistry Components
The success of the CuAAC reaction relies on the interplay of several key components. The following diagram illustrates the logical relationship between these components.
This guide provides foundational knowledge for the effective use of this compound in research and development. For specific applications, further optimization of the provided protocols is recommended to achieve the best results.
References
- 1. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 5. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Click Chemistry 101 | Kerafast Blog [news.kerafast.com]
- 12. interchim.fr [interchim.fr]
- 13. CY3-YNE | Sulfo-Cyanine3-alkyne | Dyes | TargetMol [targetmol.com]
A Technical Guide to diSulfo-Cy3 Alkyne: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the spectral properties, applications, and experimental use of diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological research. This document is intended for researchers, scientists, and drug development professionals who employ fluorescence-based detection methods.
Core Properties of this compound
This compound is a water-soluble, bright orange-fluorescent dye equipped with an alkyne group.[1][2] This functional group allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[1][2] The disulfonate groups enhance its hydrophilicity, making it suitable for labeling reactions in aqueous environments without the need for organic co-solvents.[3] Its fluorescence is pH-insensitive between pH 4 and 10, ensuring stable emission in a variety of experimental conditions.[1]
Spectral Properties
The absorbance and emission spectra of this compound are critical parameters for its effective use in fluorescence microscopy and other detection methods. While slight variations exist between suppliers, the key spectral characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 548 - 555 nm | [1][4] |
| Emission Maximum (λem) | 563 - 572 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M-1cm-1 | [1][4] |
| Quantum Yield (Φ) | 0.1 - 0.15 | [4][5] |
These properties make this compound compatible with standard TRITC (tetramethylrhodamine) filter sets and excitation sources such as the 532 nm or 555 nm laser lines.[1]
Experimental Applications and Protocols
This compound is a versatile tool for the fluorescent labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans. Its primary application lies in its ability to react with azide-modified targets.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and specific reaction for labeling azide-modified biomolecules. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).
Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Caption: General workflow for labeling azide-modified biomolecules using CuAAC.
Detailed Protocol for Protein Labeling via CuAAC:
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation:
-
Ensure the azide-modified protein is in a buffer free of primary amines (e.g., Tris) and reducing agents (e.g., DTT), as these can interfere with the reaction. A suitable buffer is 100 mM sodium phosphate, pH 7.4.
-
The protein concentration should ideally be 1-10 mg/mL.
-
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution in water or a compatible buffer.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.
-
Ligand Stock Solution (e.g., THPTA): Prepare a 100 mM stock solution of a copper-chelating ligand like THPTA in deionized water. The ligand helps to stabilize the Cu(I) ion and improve reaction efficiency.[6]
-
Sodium Ascorbate Stock Solution: Prepare a fresh 300 mM stock solution in deionized water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
This compound (typically 2-10 molar excess over the protein).
-
THPTA ligand (to a final concentration of 5 mM).
-
CuSO₄ (to a final concentration of 1 mM).
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 15 mM.
-
Vortex briefly and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove excess dye and other reaction components using a desalting column, spin column, or dialysis.
-
-
Analysis:
-
Confirm labeling by measuring the absorbance at 280 nm (for protein) and ~550 nm (for diSulfo-Cy3). The degree of labeling can be calculated from these values and the respective extinction coefficients.
-
Visualize the labeled protein by SDS-PAGE followed by fluorescence imaging.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as live-cell imaging, SPAAC is the preferred method. This reaction utilizes a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO), which reacts with azides without the need for a catalyst.[7][8] While this compound itself is not a strained alkyne, it is used to detect azide-modified molecules that have been first labeled with a strained alkyne-containing reporter. A more direct approach for copper-free labeling involves using a diSulfo-Cy3 derivative that is already conjugated to a strained alkyne (e.g., diSulfo-Cy3-DBCO).
Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Caption: General workflow for copper-free labeling using SPAAC.
Application in Signaling Pathway Visualization
A powerful application of click chemistry with fluorescent probes like this compound is the visualization of metabolic pathways and post-translational modifications. For instance, cells can be metabolically labeled by feeding them with an azide-modified precursor, which is then incorporated into newly synthesized biomolecules. These azide-tagged molecules can then be visualized using a fluorescent alkyne probe.
Visualizing Glycosylation via Metabolic Labeling
Glycosylation is a critical post-translational modification involved in numerous signaling pathways. By using an azide-modified sugar, such as an azido-N-acetylgalactosamine (GalNAz) analog, newly synthesized glycoproteins can be tagged with azides. Subsequent reaction with this compound allows for the fluorescent detection of these glycoproteins.
Signaling Pathway Visualization through Metabolic Labeling:
Caption: Visualization of glycosylated proteins using metabolic labeling and click chemistry.
This approach enables the study of dynamic changes in glycosylation in response to various stimuli, providing valuable insights into cellular signaling events. Similar strategies can be applied to label other classes of biomolecules, such as newly synthesized proteins or nucleic acids, by using appropriate azide-modified metabolic precursors.
References
- 1. interchim.fr [interchim.fr]
- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
diSulfo-Cy3 Alkyne: A Technical Guide to its Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye widely utilized in biological research. This document details its core photophysical properties, provides experimental protocols for its characterization and application, and illustrates a common experimental workflow.
Core Properties of this compound
This compound is a bright, orange-fluorescent dye belonging to the cyanine (B1664457) family. The presence of two sulfonate groups significantly enhances its water solubility, making it an ideal reagent for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1][2] Its alkyne group allows for covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of proteins, nucleic acids, and other biomolecules.[3][4]
The photophysical properties of this compound are summarized in the table below. It is important to note that slight variations in these values may be observed between different suppliers.
| Property | Value | Source(s) |
| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M⁻¹cm⁻¹ | [2][5][6] |
| Excitation Maximum (λex) | 548 - 555 nm | [2][5][6] |
| Emission Maximum (λem) | 563 - 572 nm | [2][5][6] |
| Molecular Weight | 675.79 - 761.92 g/mol | [5][6][7] |
| CAS Number | 2055138-88-8 | [3][5] |
| Quantum Yield (Φ) | ~0.1 - 0.15 | [2][5] |
| Solubility | Water, DMSO, DMF | [5][6] |
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a critical parameter for accurately determining the concentration of the dye and the degree of labeling of a biomolecule. The Beer-Lambert law is the fundamental principle used for this determination.
Materials:
-
This compound
-
High-purity solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes)
-
Spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution. Due to the small quantities, it is advisable to prepare a stock solution in the millimolar (mM) range.
-
Prepare a Series of Dilutions: Perform a series of accurate serial dilutions of the stock solution to obtain several solutions with concentrations in the micromolar (µM) range.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of this compound (~550 nm). Use the same solvent as a blank reference.
-
Plot a Calibration Curve: Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.
-
Calculate the Extinction Coefficient: The data should yield a linear plot that passes through the origin. According to the Beer-Lambert law (A = εcl), the slope of this line is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.
Labeling of an Azide-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes a general procedure for the covalent labeling of a protein containing an azide (B81097) functional group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelating ligand (e.g., THPTA)
-
Degassing equipment (optional, but recommended)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-modified protein in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).
-
Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 1 M in water, freshly prepared), and the copper ligand (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with a molar excess of this compound. The optimal molar ratio will need to be determined empirically but a 5- to 20-fold molar excess of the dye is a common starting point.
-
Add the copper ligand to the reaction mixture.
-
Add CuSO4 to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate. The final concentrations typically range from 1-5 mM for the protein, with corresponding molar excesses of the other reagents.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper(I) catalyst.
-
Purification: Remove the unreacted dye and other small molecules from the labeled protein. This is commonly achieved using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against a suitable buffer.
-
Characterization: Confirm the successful labeling of the protein. This can be done by:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the protein) and at the λmax of the dye (~550 nm) to determine the degree of labeling.
-
SDS-PAGE: Analyze the labeled protein by SDS-PAGE and visualize the fluorescently labeled protein using a gel imager.
-
Mass Spectrometry: Determine the exact mass of the labeled protein to confirm the number of dye molecules attached.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the copper-catalyzed click chemistry labeling of a protein with this compound, followed by purification and characterization.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 6. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photophysical properties, specifically the quantum yield, of diSulfo-Cy3 alkyne. It details the experimental protocols for its determination and illustrates its primary application in bioconjugation through "click chemistry."
Core Photophysical Properties of this compound
This compound is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family. The alkyne functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its two sulfonate groups enhance its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.
The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of cyanine dyes can be influenced by their local environment, including the solvent and any conjugated biomolecules. Below is a summary of the reported photophysical properties for this compound and related compounds.
| Compound Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Source |
| diSulfo-CYanine3 – Alkyne, Na salt | 548 | 567 | 162,000 | 0.15 | [1] |
| sulfo-Cyanine3 alkyne | 548 | 563 | 162,000 | 0.1 | [] |
| Sulfo-Cy3 Alkyne | 555 | 572 | 150,000 | Not Specified | [3] |
| Cy3 alkyne (non-sulfonated) | 555 | 570 | 150,000 | 0.31 | [4] |
| Cy3 attached to single-stranded DNA | Not Specified | Not Specified | Not Specified | ~0.24 | [5] |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[6][7] Rhodamine B is a commonly used standard for the spectral region of Cy3.[8]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Quantum yield standard (e.g., Rhodamine B in ethanol (B145695), Φ = 0.31 in water[9])
-
Solvent (e.g., phosphate-buffered saline (PBS) for this compound, ethanol for Rhodamine B)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of dilutions for both the this compound (test) and Rhodamine B (standard) solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The excitation wavelength should be the same for both the test and standard samples.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength must be the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectra for both the test and standard solutions.
-
Calculate the quantum yield of the this compound using the following equation:
Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ηtest² / ηstd²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts "test" and "std" refer to the this compound and the standard, respectively.
-
Application: Biomolecule Labeling via Click Chemistry
This compound is primarily used for the fluorescent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][10][11] This reaction forms a stable triazole linkage between the alkyne-containing dye and an azide-modified biomolecule, such as a protein, nucleic acid, or small molecule.
Experimental Workflow for Click Chemistry Labeling
The following diagram illustrates a typical workflow for labeling an azide-modified biomolecule with this compound.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, forms a copper acetylide intermediate with the terminal alkyne of the diSulfo-Cy3 dye. This intermediate then reacts with the azide-modified biomolecule to form a six-membered cupracycloalkene, which subsequently rearranges and, upon protonation, yields the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle.[][4][10]
Conclusion
This compound is a valuable tool for researchers in various fields, offering a bright and water-soluble fluorescent probe that can be readily conjugated to a wide range of biomolecules. Understanding its photophysical properties, particularly its quantum yield, is crucial for its effective application in fluorescence-based assays. The robust and efficient nature of click chemistry provides a reliable method for the site-specific labeling of biomolecules, enabling advanced studies in cellular imaging, proteomics, and drug development.
References
- 1. Click Chemistry [organic-chemistry.org]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jasco-global.com [jasco-global.com]
- 6. jascoinc.com [jascoinc.com]
- 7. jascoinc.com [jascoinc.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 10. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
A Technical Guide to the Aqueous Solubility of diSulfo-Cy3 Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diSulfo-Cy3 alkyne in aqueous buffers. Designed for professionals in research and drug development, this document consolidates available data, outlines experimental protocols for solubility determination, and illustrates the key factors influencing the dissolution of this fluorescent probe.
Introduction to this compound
This compound is a bright, orange-fluorescent dye widely utilized in bioconjugation and cellular imaging.[1] Its alkyne group facilitates covalent labeling of azide-modified biomolecules via a copper-catalyzed click reaction (CuAAC).[1] A key feature of this compound is its enhanced water solubility, a direct result of the two sulfonate (-SO₃⁻) groups integrated into its chemical structure. This characteristic is critical for its application in biological systems, where aqueous environments are the norm.
Factors Influencing Aqueous Solubility
The primary determinant of this compound's solubility in aqueous solutions is the presence of its sulfonate groups. These moieties are highly polar and readily interact with water molecules, rendering the dye hydrophilic. This contrasts sharply with its non-sulfonated counterpart, Cy3 alkyne, which exhibits poor water solubility and typically requires the use of organic co-solvents for conjugation reactions.[2]
Several factors can influence the solubility of this compound in a given aqueous buffer:
-
pH: The fluorescence of this compound is reportedly insensitive to pH in the range of 4 to 10.[1] While its solubility is generally high across this range, extreme pH values could potentially protonate or deprotonate the sulfonate groups, which might affect solubility, although this is not extensively documented.
-
Buffer Composition and Ionic Strength: The concentration and type of salts in a buffer can influence the solubility of solutes through mechanisms like the common ion effect or "salting out" at very high salt concentrations. However, for typical biological buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl, this compound is expected to remain soluble.
-
Temperature: While specific data is limited, temperature can affect the solubility of most compounds. For cyanine (B1664457) dyes, temperature changes have been observed to influence aggregation state, which is related to solubility.
-
Presence of Organic Co-solvents: Although not required for its dissolution in aqueous buffers, the addition of water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can further enhance solubility.
Quantitative Solubility Data
Quantitative data on the maximum solubility of this compound in various aqueous buffers is not extensively published in peer-reviewed literature or manufacturer's datasheets. Most sources describe its solubility qualitatively as "high" or "good" in water. However, some specific data is available for organic solvents, which are often used to prepare concentrated stock solutions.
| Solvent | Reported Solubility | Molar Concentration (mM) |
| Water | Water-soluble[1][3][4][5] | Not specified |
| Aqueous Buffers (e.g., PBS) | Expected to be readily soluble | Not specified |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[6] | 29.9 mM[6] |
| Dimethylformamide (DMF) | Soluble[1][7] | Not specified |
Note: The molar concentration was calculated based on a molecular weight of 667.78 g/mol for the free acid form.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the aqueous solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute using spectrophotometry.
Materials
-
This compound powder
-
Aqueous buffer of interest (e.g., 1x PBS, pH 7.4; 50 mM Tris-HCl, pH 8.0)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
Calibrated micropipettes
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve to ensure saturation.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the tube in a thermostatic shaker and incubate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours). This ensures that the maximum amount of dye has dissolved.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved dye.
-
Carefully collect the supernatant without disturbing the pellet.
-
For complete removal of any remaining solid particles, pass the supernatant through a 0.22 µm syringe filter. The filtrate is now a saturated solution at the chosen temperature.
-
-
Quantification of Dissolved Dye:
-
Prepare a series of dilutions of the saturated solution using the same aqueous buffer.
-
Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound, which is approximately 555 nm.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of the dye in the saturated solution:
-
A is the absorbance
-
ε is the molar extinction coefficient (for diSulfo-Cy3, this is approximately 150,000 cm⁻¹M⁻¹)[1]
-
b is the path length of the cuvette (typically 1 cm)
-
c is the molar concentration
-
-
The calculated concentration of the undiluted, saturated solution represents the solubility of this compound in that specific buffer at the tested temperature.
-
Conclusion
This compound exhibits excellent solubility in aqueous buffers, a feature conferred by its sulfonate groups. This property is advantageous for a wide range of biological labeling applications, as it obviates the need for organic co-solvents that can be detrimental to biomolecules. While precise quantitative solubility limits in various buffers are not widely reported, the provided experimental protocol offers a reliable method for determining these values in a laboratory setting. For practical purposes, this compound can be considered highly soluble in common biological buffers at typical working concentrations.
References
- 1. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. CY3-YNE | Sulfo-Cyanine3-alkyne | Dyes | TargetMol [targetmol.com]
- 7. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
The Mechanism of diSulfo-Cy3 Alkyne in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism and application of diSulfo-Cy3 alkyne in click chemistry. It is designed to offer an in-depth understanding of the core principles, practical applications, and experimental considerations for researchers utilizing this versatile fluorescent probe in bioconjugation, cellular imaging, and drug development.
Introduction to this compound and Click Chemistry
This compound is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its key features are the Cy3 fluorophore, which emits a bright orange-red fluorescence, and a terminal alkyne group.[1] The two sulfo groups confer high water solubility, making it ideal for biological applications in aqueous environments without the need for organic co-solvents.[3] The terminal alkyne functional group allows it to participate in "click chemistry" reactions, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[4]
The most prominent click chemistry reaction involving alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne and an azide (B81097).[5] A metal-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also widely used, particularly for live-cell imaging, to avoid copper-induced cytotoxicity.[6][7]
Core Mechanism of Action
The utility of this compound lies in its ability to covalently attach the bright Cy3 fluorophore to a target molecule that has been modified to contain an azide group. This process is highly specific and bioorthogonal, meaning the reaction occurs selectively with its azide partner without interfering with native biological functional groups.[8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common method for utilizing this compound. The mechanism proceeds through a series of steps involving a copper(I) catalyst, which dramatically accelerates the reaction rate compared to the uncatalyzed version.[5]
Key Steps of the CuAAC Mechanism:
-
Formation of Copper(I) Acetylide: The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne of the diSulfo-Cy3 molecule, forming a copper acetylide intermediate.[5]
-
Activation of the Azide: The azide-modified target molecule then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Product Release: This intermediate rearranges, and subsequent protonation releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for subsequent cycles.[5]
The reaction is typically carried out in aqueous buffers and is insensitive to a wide pH range (4-11).[4] A reducing agent, such as sodium ascorbate (B8700270), is often added to maintain copper in its active Cu(I) oxidation state.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper toxicity is a concern, such as live-cell imaging, SPAAC offers a metal-free alternative. In this approach, the alkyne is part of a strained ring system (e.g., cyclooctyne). The ring strain provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[6][7] While this compound itself is a terminal alkyne and does not possess a strained ring, it would be the azide-bearing molecule that is modified with a strained alkyne to react with an azide-modified diSulfo-Cy3 in a SPAAC reaction. However, the more common approach is to use a strained alkyne-modified dye.
Quantitative Data Presentation
The selection of a fluorophore is critical for the success of any fluorescence-based experiment. The following tables summarize the key quantitative properties of this compound and compare it to other relevant fluorescent dyes.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 nm | [9] |
| Emission Maximum (λem) | ~570 nm | [1][9] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [10] |
| Fluorescence Quantum Yield (Φ) | ~0.15 | [11] |
| Water Solubility | High | [3] |
Table 1: Photophysical Properties of this compound.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| diSulfo-Cy3 | ~550 | ~570 | ~0.15 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | ~0.10 | High |
| ATTO 550 | ~554 | ~576 | ~0.80 | High |
| TAMRA | ~555 | ~575 | ~0.20 | Moderate |
Table 2: Comparison of diSulfo-Cy3 with Spectrally Similar Dyes. [1][10]
Experimental Protocols
The following are detailed methodologies for common applications of this compound in click chemistry.
General Protocol for Copper-Catalyzed Labeling of Azide-Modified Proteins
This protocol describes the labeling of a purified protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (final concentration 1-10 µM)
-
This compound (final concentration 50-100 µM)
-
Premixed CuSO₄/THPTA solution (final concentrations: 0.25 mM CuSO₄ and 1.25 mM THPTA).[12]
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterization: Confirm labeling by measuring the absorbance of the protein (280 nm) and the Cy3 dye (550 nm) or by SDS-PAGE and in-gel fluorescence imaging.
Protocol for Immunofluorescent Staining in Fixed Cells using CuAAC
This protocol is adapted from a method for tyramide signal amplification followed by click chemistry detection.[13]
Materials:
-
Fixed and permeabilized cells on coverslips containing an alkyne-tagged target
-
diSulfo-Cy3 azide (or alkyne if the target is azido-modified)
-
PBS (phosphate-buffered saline)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Prepare Click Reaction Mix: Prepare the following reaction mix in PBS immediately before use:
-
1-2.5 µM diSulfo-Cy3 azide
-
5 mM CuSO₄
-
50 mM sodium ascorbate.[13]
-
-
Labeling: Add the reaction mix to the coverslips and incubate for 40 minutes at room temperature in a humidified chamber, protected from light.[13]
-
Washing: Wash the coverslips three times with PBS to remove unreacted reagents.
-
Counterstaining: Incubate with DAPI solution for 5 minutes.
-
Mounting and Imaging: Wash the coverslips again with PBS and mount them on microscope slides using an antifade mounting medium. Image using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows involving this compound.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for metabolic labeling and detection using click chemistry.
Caption: Visualization of a signaling pathway component using metabolic labeling and click chemistry.
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
The Photostability of diSulfo-Cy3 Alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photostability of diSulfo-Cy3 alkyne, a water-soluble cyanine (B1664457) dye widely used in bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Understanding the photophysical properties, particularly the photostability, of this fluorophore is critical for designing robust and reproducible fluorescence-based assays, including microscopy, single-molecule studies, and flow cytometry.
Core Photophysical and Photostability Properties
This compound is a bright, orange-red fluorescent probe. The presence of two sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[1][2] Its core spectral properties are similar to the parent Cy3 dye, with an excitation maximum around 555 nm and an emission maximum around 570 nm.[3]
While lauded for its brightness, the photostability of the Cy3 core structure is moderate and is a critical consideration for demanding imaging applications.[4] Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, limits the duration of imaging experiments and the total number of photons that can be detected.
Quantitative Data Summary
Table 1: Photophysical Properties of this compound and Related Fluorophores
| Property | This compound / sulfo-Cy3 | Cy3 | Alexa Fluor 555 |
| Excitation Maximum | ~555 nm | ~550-555 nm | ~555 nm |
| Emission Maximum | ~570-572 nm | ~570-572 nm | ~565 nm |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~150,000 |
| Fluorescence Quantum Yield | ~0.1 - 0.15 | ~0.15 - 0.31 | ~0.1 |
| pH Sensitivity | Relatively insensitive (pH 4-10) | Relatively insensitive (pH 4-10) | Not specified |
| Water Solubility | High | Low | High |
Note: Values are approximate and can vary with the molecular conjugate and solvent conditions.[3][4]
Table 2: Comparative Photostability Data
| Fluorophore | Relative Photostability | Quantitative Measurement |
| Cy3 | Baseline | Fluorescence decays significantly faster than Alexa Fluor 555 under continuous illumination.[5][6] |
| Alexa Fluor 555 | More Photostable | Retains a significantly higher percentage of initial fluorescence compared to Cy3 after prolonged illumination.[5][6][7] |
| ATTO 550 | More Photostable | Generally reported to have higher photostability than conventional cyanine dyes like Cy3.[4] |
Experimental studies consistently demonstrate that Alexa Fluor 555 is significantly more resistant to photobleaching than the Cy3 dye.[4][5][6] One comparative study showed that after continuous illumination, Alexa Fluor 555 retained a much higher fraction of its initial fluorescence compared to Cy3.[7] This makes Alexa Fluor dyes a superior choice for applications requiring long exposure times or high-intensity light sources.[3]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol details the steps for covalently labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Protein Labeling Buffer (containing CuSO₄ and a copper(I)-stabilizing ligand like THPTA)[8]
-
Freshly prepared Ascorbic Acid solution (e.g., 50 mM in water)[8]
-
DMSO (for dissolving the dye if not water-soluble form is used)
-
Inert gas (Argon or Nitrogen) (Recommended)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 50 mM stock solution of ascorbic acid in water. This solution is susceptible to oxidation and should be made fresh.[9]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the Protein Labeling Buffer.
-
Add the calculated volume of the this compound stock solution to the protein mixture and vortex thoroughly.
-
-
Degassing (Recommended):
-
To minimize oxidation of the Cu(I) catalyst, degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 30-60 seconds.[10]
-
-
Initiate the Reaction:
-
Add the required volume of the freshly prepared ascorbic acid solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
If degassing was performed, flush the headspace of the tube with the inert gas before sealing.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 1-4 hours. Longer incubation times may improve labeling efficiency.[9]
-
-
Purification:
-
Remove the unreacted dye and other reaction components from the labeled protein using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Measuring Photobleaching Rate via Fluorescence Microscopy
This protocol provides a generalized method for quantifying the photobleaching rate of this compound conjugated to a biomolecule immobilized on a glass surface.
Materials:
-
diSulfo-Cy3-labeled biomolecule of interest in a suitable buffer (e.g., PBS).
-
Microscope coverslips, plasma-cleaned for 10 minutes to ensure a clean surface.[11]
-
Fluorescence microscope (e.g., Confocal or TIRF) equipped with:
-
A stable laser line for excitation (e.g., 532 nm or 561 nm).
-
Appropriate dichroic mirrors and emission filters for Cy3.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image analysis software (e.g., Fiji/ImageJ).
Procedure:
-
Sample Preparation:
-
Immobilize the diSulfo-Cy3-labeled biomolecule onto the coverslip surface. Ensure sparse, single-molecule density for single-molecule analysis.
-
Assemble the coverslip into a flow chamber and add imaging buffer.
-
-
Microscope Setup:
-
Set the microscope to the appropriate laser line and filter set for Cy3.
-
Use an objective heater to maintain a constant temperature if required (e.g., 32°C).[11]
-
-
Image Acquisition:
-
Locate a field of view containing several well-separated fluorescent spots. Use a single, short exposure to find the focus to minimize pre-acquisition photobleaching.[11]
-
Begin a time-lapse acquisition sequence, continuously illuminating the sample with the excitation laser at a constant power.
-
Acquire images at a set frame rate (e.g., every 5 seconds) for a duration sufficient to observe significant fluorescence decay (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Use image analysis software to measure the integrated fluorescence intensity of individual spots over time.
-
For each spot, select a nearby region without fluorescence to measure the background intensity.[11]
-
Subtract the background intensity from the spot's intensity for each time point.
-
Normalize the background-corrected intensity at each time point (I(t)) to the initial intensity (I₀, the average of the first few frames).
-
Plot the normalized intensity (I(t)/I₀) as a function of time.
-
-
Determine Photobleaching Half-Life:
-
Fit the resulting decay curve to a single or double exponential decay function.
-
The photobleaching half-life (t₁/₂) is the time at which the normalized fluorescence intensity drops to 0.5.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the use of this compound.
Caption: Workflow for labeling an azide-modified protein with this compound via CuAAC.
Caption: Experimental workflow for the quantitative assessment of fluorophore photostability.
Caption: Decision logic for selecting a fluorescent dye based on photostability requirements.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. interchim.fr [interchim.fr]
- 11. med.upenn.edu [med.upenn.edu]
A Technical Guide to Water-Soluble diSulfo-Cy3 Alkyne: Advantages and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of water-soluble diSulfo-Cy3 alkyne, a fluorescent probe designed for high-efficiency bioconjugation. We will delve into its core advantages, quantitative properties, detailed experimental protocols, and key applications, offering a technical resource for professionals in life sciences and drug development.
Core Advantages of this compound
This compound is a specialized cyanine (B1664457) dye engineered to overcome common challenges in fluorescent labeling. Its unique structure, featuring two sulfonate groups and a terminal alkyne, provides a powerful combination of properties that make it a superior choice for labeling sensitive biological molecules. The key advantages stem from three primary features: its enhanced water solubility, its capacity for bioorthogonal "click" chemistry, and the intrinsic brightness of the Cy3 fluorophore.
-
Enhanced Water Solubility: The defining feature of the "diSulfo" prefix is the presence of two sulfonate groups. These groups dramatically increase the dye's hydrophilicity, making it highly soluble in aqueous solutions without the need for organic co-solvents like DMSO or DMF.[1][2] This is critically important when working with sensitive proteins or other biomolecules that can be denatured or functionally compromised by organic solvents.[2] Furthermore, high water solubility prevents the dye from aggregating in aqueous buffers, a common problem with non-sulfonated cyanine dyes that can lead to fluorescence quenching and inefficient labeling.[2][3]
-
Precision Labeling via Click Chemistry: The terminal alkyne group enables diSulfo-Cy3 to be covalently conjugated to molecules containing an azide (B81097) group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5] This reaction is the cornerstone of "click chemistry," a class of reactions known for being highly efficient, specific, and bioorthogonal.[6][7] The term bioorthogonal means that the alkyne and azide groups are essentially inert to the vast array of functional groups present in biological systems, ensuring that the dye attaches only to its intended target.[7][8] This specificity yields cleanly labeled conjugates with minimal off-target modification.
-
Superior Spectroscopic Properties: As a member of the cyanine dye family, Cy3 is known for its exceptional brightness and photostability.[1][9][10] It possesses a very high molar extinction coefficient, meaning it absorbs light very efficiently, and a good fluorescence quantum yield, resulting in a strong emission signal.[2][11] This makes it ideal for applications requiring sensitive detection.[9] Additionally, the fluorescence of diSulfo-Cy3 is stable across a broad pH range (pH 4-10), adding to its versatility in various experimental buffer conditions.[12][13]
Quantitative Spectroscopic and Physicochemical Properties
The optical characteristics of a fluorophore are critical for designing experiments and selecting appropriate instrumentation. The table below summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 548 - 555 nm | [11][12][14] |
| Emission Maximum (λem) | 567 - 572 nm | [11][12][14] |
| Molar Extinction Coefficient | ~150,000 - 162,000 M⁻¹cm⁻¹ | [11][12][14] |
| Fluorescence Quantum Yield (Φ) | ~0.10 - 0.15 | [11][14][15] |
| Molecular Weight (Na salt) | ~675.8 g/mol | [11][14] |
| Solubility | Water, DMSO, DMF | [12][14] |
| Reactive Group | Terminal Alkyne | [4][5] |
| Reacts With | Azides (via CuAAC) | [4][5] |
Experimental Protocol: Labeling of Biomolecules via CuAAC
This section provides a detailed methodology for labeling an azide-modified biomolecule (e.g., a protein or oligonucleotide) with this compound using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
3.1. Required Reagents and Materials
-
Azide-modified biomolecule
-
This compound
-
Amine-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Copper(II) Sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent: Sodium Ascorbate (B8700270) (NaAsc)
-
Optional: Scavenger such as Aminoguanidine to protect biomolecules from oxidative damage[16][17]
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
3.2. Preparation of Stock Solutions
-
Azide-Biomolecule: Dissolve the azide-modified biomolecule in an amine-free buffer to a known concentration (e.g., 1-10 mg/mL).
-
This compound: Prepare a 10 mM stock solution in water. Store protected from light at -20°C.
-
Copper(II) Sulfate: Prepare a 20-50 mM stock solution in water.
-
Ligand (THPTA): Prepare a 50-100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use, as it is prone to oxidation.
3.3. Labeling Reaction Procedure The following protocol is a general guideline. Optimal ratios of dye to biomolecule and catalyst concentrations may need to be determined empirically.
-
In a microcentrifuge tube, combine the azide-modified biomolecule with sufficient buffer.
-
Add this compound from the stock solution. A 5- to 20-fold molar excess of the dye over the biomolecule is a common starting point.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 5:1 ligand-to-copper ratio is often used to protect biomolecules and accelerate the reaction.[16][17] Vortex briefly.
-
Add the freshly prepared sodium ascorbate solution to the main reaction tube, bringing the final concentration to 1-5 mM. Mix gently.
-
Initiate the reaction by adding the CuSO₄/ligand premix to the main reaction tube. The final copper concentration is typically between 50-250 µM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. Gentle mixing can improve efficiency.
3.4. Purification of the Conjugate After incubation, it is essential to remove unreacted free dye.
-
Size-Exclusion Chromatography (Gel Filtration): This is the most common method. Use a resin (e.g., Sephadex G-25) with a molecular weight cutoff that allows the larger labeled biomolecule to elute while retaining the small, free dye molecules.
-
Dialysis: Due to the high water solubility of diSulfo-Cy3, dialysis against an aqueous buffer is an effective method for removing the unconjugated dye.[2] This is particularly useful for larger protein conjugates.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a wide range of applications where precise fluorescent labeling is required.
-
Fluorescence Microscopy and Cellular Imaging: Labeled proteins, peptides, or nucleic acids can be introduced into fixed or living cells to visualize their localization, trafficking, and interactions.[4][9] The brightness and photostability of Cy3 are highly advantageous for techniques like confocal microscopy.[9]
-
Protein and Peptide Labeling: It is used to tag purified proteins or peptides for biochemical and biophysical assays, such as fluorescence polarization or FRET studies.[4]
-
Nucleic Acid Labeling: Azide-modified DNA or RNA can be labeled for use as probes in fluorescence in situ hybridization (FISH) or for tracking nucleic acid delivery.[4][9]
-
Flow Cytometry: Cells with azide-labeled components can be tagged with this compound for quantitative analysis and sorting by flow cytometry.[4][18]
-
Drug Delivery Systems: The dye can be used as a fluorescent marker to track the biodistribution and cellular uptake of drug delivery vehicles like nanoparticles or liposomes.[3]
Conclusion
Water-soluble this compound represents a significant advancement in fluorescent labeling technology. By combining the benefits of high water solubility, the precision of bioorthogonal click chemistry, and the excellent photophysical properties of the Cy3 fluorophore, it provides researchers with a robust and reliable tool for a multitude of applications. Its ability to function in purely aqueous environments makes it particularly invaluable for the study of sensitive biological systems, accelerating research and development in molecular biology, diagnostics, and therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. bioclone.net [bioclone.net]
- 7. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. interchim.fr [interchim.fr]
- 12. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Main uses of cyanine dyes | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with diSulfo-Cy3 Alkyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of azide-modified proteins with diSulfo-Cy3 alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method offers high specificity and efficiency for attaching the bright, water-soluble diSulfo-Cy3 fluorophore to proteins, enabling a wide range of downstream applications in fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.
The this compound is a water-soluble fluorescent dye that contains an alkyne group, which can react with an azide-modified protein in the presence of a copper(I) catalyst. This reaction, known as CuAAC, is highly specific and bio-orthogonal, meaning it does not interfere with native biological processes. The resulting triazole linkage is stable, forming a permanent bond between the protein and the fluorescent dye.
Key Experimental Considerations
Successful labeling of azide-modified proteins with this compound is dependent on several factors, including the quality of the azide-modified protein, the concentration of reagents, and the reaction conditions. It is crucial to use a buffer that does not contain any interfering substances, such as primary amines (e.g., Tris or glycine). The pH of the reaction should be maintained around 7.0 for optimal results.
Quantitative Data Summary
The following table summarizes key quantitative parameters for labeling proteins with this compound.
| Parameter | Recommended Value | Notes |
| This compound Stock Solution | 10 mM in water or DMSO | Prepare fresh before use. |
| Azide-Modified Protein Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Dye:Protein) | 1.5-10x excess of dye | The optimal ratio may vary depending on the number of azide (B81097) groups on the protein. |
| Copper(II) Sulfate (B86663) Stock Solution | 20 mM in water | A stable precursor to the active copper(I) catalyst. |
| THPTA Ligand Stock Solution | 100 mM in water | Stabilizes the copper(I) catalyst and protects the protein from oxidative damage.[1][2][3][4] |
| Sodium Ascorbate (B8700270) Stock Solution | 50 mM in water | A reducing agent to generate copper(I) from copper(II). Must be freshly prepared.[1][2] |
| Final Copper(II) Sulfate Concentration | 100 µM | |
| Final THPTA Concentration | 1 mM | |
| Final Sodium Ascorbate Concentration | 1 mM | |
| Reaction Time | 1-16 hours | Incubation time can be optimized for specific proteins.[2][5] |
| Reaction Temperature | Room Temperature |
Experimental Protocols
This section provides a detailed protocol for labeling azide-modified proteins with this compound using the CuAAC reaction.
Materials Required:
-
This compound
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate pentahydrate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO) or nuclease-free water
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Microcentrifuge tubes
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Stock Solutions:
-
This compound (10 mM): Dissolve the appropriate amount of this compound in water or DMSO.
-
Copper(II) Sulfate (20 mM): Dissolve copper(II) sulfate pentahydrate in water.
-
THPTA (100 mM): Dissolve THPTA in water.
-
Sodium Ascorbate (50 mM): Dissolve sodium ascorbate in water. This solution must be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the 10 mM this compound stock solution to achieve the desired dye-to-protein molar ratio.
-
Add the 100 mM THPTA stock solution to a final concentration of 1 mM.
-
Add the 20 mM copper(II) sulfate stock solution to a final concentration of 100 µM.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared 50 mM sodium ascorbate solution to a final concentration of 1 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and other reaction components by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling azide-modified proteins with this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Caption: The CuAAC reaction for protein labeling with this compound.
References
Application Notes and Protocols for Labeling Azide-Modified Proteins with diSulfo-Cy3 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins is a powerful tool for elucidating their function, localization, and interactions within complex biological systems. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has provided a highly specific and efficient method for bioconjugation.[1][2][3] This document provides detailed protocols for the labeling of azide-modified proteins with diSulfo-Cy3 alkyne, a water-soluble and bright fluorescent probe.[4][5][6]
Proteins can be functionalized with azide (B81097) groups through various methods, including metabolic labeling with azide-containing amino acid analogs like L-azidohomoalanine (AHA) or by chemical modification of specific amino acid residues.[1][2] The azide group serves as a bioorthogonal handle that can be specifically targeted by an alkyne-containing reporter molecule, such as this compound, without interfering with native cellular processes.[7][8][9]
These protocols are designed to guide researchers in performing both copper-catalyzed and copper-free labeling of azide-modified proteins for applications in fluorescence microscopy, flow cytometry, and in-gel fluorescence scanning.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the labeling of azide-modified proteins with this compound using both CuAAC and SPAAC methods. These values are intended as a starting point, and optimization may be required for specific applications.
Table 1: Reagent Concentrations for CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration |
| Azide-Modified Protein | 1-10 mg/mL | 0.1-2 mg/mL |
| This compound | 10 mM in water or DMSO | 10-100 µM |
| Copper(II) Sulfate (B86663) | 20 mM in water | 100 µM |
| THPTA Ligand | 100 mM in water | 1 mM |
| Sodium Ascorbate (B8700270) | 50 mM in water (freshly prepared) | 1 mM |
Table 2: Reaction Conditions for CuAAC and SPAAC Labeling
| Parameter | CuAAC | SPAAC (using a DBCO-Cy3 derivative) |
| Reaction Time | 30 - 120 minutes | 30 - 60 minutes (live cells)[9] |
| Temperature | Room Temperature (20-25°C) | 37°C (for live cells)[9], Room Temperature or 4°C (for purified proteins)[10] |
| pH | 6.8 - 7.4[7] | Physiological pH (7.2 - 7.4)[11] |
| Solvent | Aqueous buffer (e.g., PBS)[1] | Aqueous buffer, cell culture media[9] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Purified Azide-Modified Proteins
This protocol describes the labeling of purified proteins containing azide groups with this compound using a copper catalyst.
Materials:
-
Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)
-
This compound[4]
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[12]
-
Sodium Ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO) or water for stock solutions
-
1.5 mL microcentrifuge tubes
-
Purification resin (e.g., desalting column) to remove excess reagents
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in water or DMSO.[7]
-
Prepare a 20 mM stock solution of Copper(II) sulfate in water.[13]
-
Prepare a 100 mM stock solution of THPTA ligand in water.[13]
-
Prepare a 50 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh immediately before use.[7]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the protein labeling buffer containing the THPTA ligand.[7]
-
Add the this compound stock solution to the desired final concentration (e.g., 100 µM). Vortex briefly to mix.
-
Add the Copper(II) sulfate stock solution to a final concentration of 100 µM. Vortex briefly.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to initiate the click reaction.[9] Vortex gently.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9]
-
-
Purification:
-
Remove the excess labeling reagents from the labeled protein using a desalting column or dialysis according to the manufacturer's instructions.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified Proteins in Live Cells
This protocol is designed for the copper-free labeling of azide-modified proteins in living cells using a strained alkyne derivative of Cy3 (e.g., a DBCO-Cy3 derivative, as diSulfo-Cy3 is typically used in CuAAC).
Materials:
-
Cells metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine - AHA)
-
diSulfo-Cy3-DBCO (or other suitable strained alkyne-Cy3 derivative)
-
Live-cell imaging medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Culture cells and induce the expression of the protein of interest with an azide-containing amino acid analog according to established protocols.
-
-
Prepare Labeling Solution:
-
Prepare a stock solution of the strained alkyne-Cy3 derivative (e.g., diSulfo-Cy3-DBCO) in an appropriate solvent (e.g., DMSO or water).
-
Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 5-20 µM).[9]
-
-
Labeling:
-
Wash the azide-labeled cells twice with warm PBS.
-
Add the pre-warmed labeling medium containing the strained alkyne-Cy3 derivative to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[9]
-
-
Washing:
-
Remove the labeling medium and wash the cells three to four times with fresh, warm live-cell imaging medium or PBS to remove any unreacted dye.
-
-
Imaging:
-
The labeled cells are now ready for visualization using fluorescence microscopy.
-
Visualizations
Caption: Workflow for CuAAC labeling of azide-modified proteins.
Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. vectorlabs.com [vectorlabs.com]
diSulfo-Cy3 Alkyne for In Situ Nucleic Acid Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise localization and quantification of specific nucleic acid sequences within the cellular environment are fundamental to understanding gene expression, viral infections, and the mechanisms of various diseases. In situ hybridization (ISH) is a powerful technique that allows for the visualization of DNA and RNA in their native cellular context.[1][2] The advent of click chemistry has provided a versatile and bioorthogonal tool for the sensitive and specific labeling of biomolecules, including nucleic acids.[3] This application note describes the use of diSulfo-Cy3 alkyne, a water-soluble, bright orange-fluorescent dye, for the in situ labeling of nucleic acids via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
The this compound molecule is designed for click chemistry, a method that facilitates a highly efficient and specific reaction between an alkyne and an azide.[3][4] In the context of nucleic acid labeling, this typically involves the incorporation of an azide-modified nucleotide into the target DNA or RNA sequence, either during synthesis or through enzymatic reactions. The subsequent reaction with this compound covalently attaches the fluorescent dye to the nucleic acid, enabling its detection by fluorescence microscopy. The sulfonate groups on the Cy3 dye enhance its water solubility, which is advantageous for biological applications.[5]
This document provides detailed protocols for the in situ labeling of nucleic acids using this compound, along with technical data on the dye's properties and performance.
Key Advantages of this compound for In Situ Nucleic Acid Labeling
-
High Specificity: The click chemistry reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular components, leading to low background signal.[3][4]
-
Bright and Photostable Signal: Cy3 is a bright and relatively photostable fluorescent dye, allowing for sensitive detection and robust imaging.[6][7]
-
Enhanced Water Solubility: The "diSulfo" modification significantly increases the hydrophilicity of the dye, improving its solubility in aqueous buffers used for biological experiments.
-
Versatility: This method can be adapted for the detection of various types of nucleic acids, including mRNA, lncRNA, and viral RNA, in a wide range of sample types.
Technical Specifications and Performance Data
A comprehensive understanding of the photophysical properties and performance metrics of this compound is crucial for designing and interpreting in situ hybridization experiments.
Photophysical Properties of diSulfo-Cy3
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [8] |
| Emission Maximum (λem) | ~570 nm | [7] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [8] |
| Recommended Laser Line | 532 nm or 555 nm | [7] |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | [7] |
Comparative Photostability
The photostability of a fluorophore is a critical factor for imaging applications, especially those requiring long exposure times or time-lapse imaging. While Cy3 is a robust dye, other fluorophores may offer enhanced photostability.
| Fluorophore | Relative Photostability | Reference |
| Cy3 | Good | [6][9] |
| Alexa Fluor 555 | Higher than Cy3 | [7][9] |
| ATTO 550 | Higher than Cy3 | [9] |
Experimental Workflow and Protocols
The following section provides a detailed workflow and protocols for the in situ labeling of nucleic acids using azide-modified probes and this compound.
Overall Experimental Workflow
The entire process, from sample preparation to image analysis, follows a logical sequence of steps.
Detailed Experimental Protocols
Note: These protocols provide a general framework. Optimization of incubation times, temperatures, and reagent concentrations may be necessary for specific cell types, tissues, and target nucleic acids.
Protocol 1: Sample Preparation (Adherent Cells)
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation:
-
Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Protocol 2: In Situ Hybridization and Click Chemistry Labeling
-
Pre-hybridization:
-
Equilibrate the fixed and permeabilized cells in hybridization buffer (e.g., 4X SSC, 10% dextran (B179266) sulfate (B86663), 1 mg/mL yeast tRNA, 1X Denhardt's solution) for 1 hour at 37°C in a humidified chamber.
-
-
Hybridization:
-
Dilute the azide-modified nucleic acid probe to the desired concentration (e.g., 1-10 µM) in hybridization buffer.
-
Remove the pre-hybridization buffer and add the probe solution to the cells.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash the cells twice with 2X SSC, 50% formamide (B127407) for 30 minutes each at 37°C.
-
Wash twice with 2X SSC for 15 minutes each at 37°C.
-
Wash once with 1X SSC for 15 minutes at 37°C.
-
Wash once with PBS for 15 minutes at room temperature.
-
-
In Situ Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
1 µL of 10 mM this compound (in DMSO)
-
2 µL of 50 mM copper(II) sulfate (CuSO₄)
-
4 µL of 50 mM sodium ascorbate (B8700270) (freshly prepared)
-
93 µL of PBS
-
-
Important: Add the reagents in the order listed. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Post-Click Washes:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 10 minutes each, protected from light.
-
Wash twice with PBS for 5 minutes each.
-
Protocol 3: Imaging and Analysis
-
Counterstaining:
-
Incubate the cells with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), at a concentration of 1 µg/mL in PBS for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Fluorescence Microscopy:
-
Image the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy3.
-
-
Image Analysis:
-
Analyze the captured images to determine the subcellular localization and relative abundance of the target nucleic acid.
-
Logical Relationships in the Click Chemistry Reaction
The core of this labeling technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide-modified nucleic acid and the alkyne-functionalized diSulfo-Cy3 dye.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient hybridization | Optimize hybridization temperature and time. Increase probe concentration. |
| Inefficient click reaction | Prepare fresh sodium ascorbate solution. Ensure proper concentration of all click reagents. Increase reaction time. | |
| RNA/DNA degradation | Use RNase/DNase-free reagents and techniques. | |
| High background | Non-specific probe binding | Increase stringency of post-hybridization washes (e.g., higher temperature, lower salt concentration). |
| Insufficient washing after click reaction | Increase the number and duration of post-click washes. Include a mild detergent (e.g., Tween-20) in the wash buffer. | |
| Autofluorescence | Treat samples with a background-reducing agent. Use appropriate spectral unmixing if available. | |
| Photobleaching | Excessive exposure to excitation light | Minimize exposure time and intensity. Use an anti-fade mounting medium. |
Conclusion
The use of this compound in conjunction with click chemistry offers a robust and sensitive method for the in situ labeling of nucleic acids. The high specificity of the reaction, combined with the bright fluorescence of the Cy3 dye, enables high-contrast imaging with a good signal-to-noise ratio. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this powerful technique in their studies of gene expression and localization.
References
- 1. In situ hybridization - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 7. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 8. Cy3 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for diSulfo-Cy3 Alkyne Click Chemistry Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reaction using diSulfo-Cy3 alkyne. This method allows for the efficient and specific labeling of azide-modified biomolecules with the bright and water-soluble diSulfo-Cy3 fluorescent dye.
The this compound is a derivative of the cyanine (B1664457) dye Cy3, featuring two sulfonate groups that enhance its water solubility and reduce aggregation, making it an excellent choice for labeling biomolecules in aqueous environments.[1] The click chemistry reaction itself is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes, as neither azide (B81097) nor alkyne functional groups are typically found in natural biomolecules.[2][3] This reaction is robust, proceeding over a wide pH range (4-12) and in various aqueous buffers.[4][5]
Principle of the Reaction
The core of this protocol is the CuAAC reaction, a cornerstone of click chemistry.[3] In this reaction, a terminal alkyne (this compound) and an azide-modified molecule undergo a [3+2] cycloaddition in the presence of a copper(I) catalyst to form a stable triazole linkage.[5] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[6][7] To enhance the reaction efficiency and protect biomolecules from oxidative damage, a copper-chelating ligand is often included.[6][8]
Experimental Workflow
The general workflow for labeling an azide-modified biomolecule with this compound via a CuAAC reaction is depicted below.
Figure 1. Experimental workflow for this compound click chemistry.
Materials and Reagents
| Reagent | Recommended Supplier(s) | Notes |
| This compound | AxisPharm, Lumiprobe | Water-soluble fluorescent probe.[9][10] |
| Azide-modified Biomolecule | User-provided | e.g., proteins, oligonucleotides, or small molecules. |
| Copper(II) Sulfate (CuSO₄) | Standard chemical suppliers | Source of the copper catalyst. |
| Ligand (e.g., THPTA) | BroadPharm, Jena Bioscience | Water-soluble ligand to stabilize Cu(I) and accelerate the reaction.[7][8] |
| Sodium Ascorbate | Standard chemical suppliers | Reducing agent to generate Cu(I) from Cu(II).[6] |
| Buffer (e.g., PBS) | Standard laboratory suppliers | Reaction buffer. |
| DMSO or DMF | Standard chemical suppliers | For preparing stock solutions of hydrophobic molecules. |
Stock Solution Preparation
Proper preparation of stock solutions is critical for a successful click chemistry reaction.
| Stock Solution | Concentration | Solvent | Storage |
| This compound | 1-10 mM | Water or DMSO | -20°C, protected from light. |
| Azide-modified Biomolecule | Varies | Appropriate buffer | As per biomolecule stability guidelines. |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Water | Room temperature. |
| Ligand (THPTA) | 50-100 mM | Water | Frozen in aliquots. |
| Sodium Ascorbate | 100 mM - 300 mM | Water | Prepare fresh for each experiment. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific biomolecule being labeled.
-
Prepare the Reaction Mixture : In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the desired molar ratio (a 1.5 to 10-fold molar excess of the dye is often a good starting point).[11][12] The final concentration of the limiting reactant (typically the biomolecule) can range from µM to low mM.
-
Prepare the Catalyst Premix : In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is commonly used.[7][11] Allow this mixture to stand for a few minutes to form the copper-ligand complex.
-
Add the Catalyst : Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the Reaction : To start the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Incubation : Gently mix the reaction and incubate at room temperature for 30-60 minutes.[7] Protect the reaction from light to prevent photobleaching of the Cy3 dye. For complex biological samples or lower concentrations, the reaction time may need to be extended.
Recommended Reagent Concentrations for the Final Reaction Mixture
| Reagent | Final Concentration | Reference |
| Azide-modified Biomolecule | 20 - 200 µM (for oligonucleotides) | [12] |
| This compound | 1.5 - 50x molar excess over azide | [7][11][12] |
| CuSO₄ | 50 - 500 µM | [6][7][12] |
| Ligand (THPTA) | 250 µM - 2.5 mM (maintain excess over copper) | [6][7] |
| Sodium Ascorbate | 2.5 - 5 mM | [6][7] |
Purification of the Labeled Product
After the reaction is complete, it is important to remove unreacted dye and catalyst components. The choice of purification method will depend on the nature of the labeled biomolecule.
-
For Oligonucleotides and DNA : Ethanol or acetone (B3395972) precipitation can be effective.[12] For higher purity, HPLC or PAGE is recommended.[3]
-
For Proteins : Size exclusion chromatography (e.g., spin columns) is a common method to separate the labeled protein from smaller molecules. Dialysis can also be used.
-
For Peptides : Desalting columns or HPLC may be necessary to remove residual components that can interfere with downstream applications like mass spectrometry.[13]
Analysis and Characterization
The success of the labeling reaction can be assessed by various methods:
-
UV-Vis Spectroscopy : Measure the absorbance at the characteristic wavelengths for the biomolecule (e.g., 260 nm for nucleic acids, 280 nm for proteins) and for Cy3 (around 550 nm) to determine the degree of labeling.
-
Fluorimetry : Confirm the fluorescence of the conjugate.
-
Gel Electrophoresis (SDS-PAGE or Agarose) : Visualize the fluorescently labeled biomolecule in-gel.
-
Mass Spectrometry : Confirm the covalent modification of the biomolecule.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Labeling Efficiency | Inactive catalyst | Ensure the sodium ascorbate solution is freshly prepared. Degas solutions to remove oxygen which can oxidize Cu(I).[12] |
| Suboptimal reagent concentrations | Optimize the concentrations of copper, ligand, and ascorbate. | |
| Steric hindrance | Increase reaction time or consider a longer linker on the alkyne or azide. | |
| High Background/Non-specific Labeling | Aggregation of the dye | Ensure adequate mixing and consider using a buffer with a mild non-ionic detergent. |
| Inefficient purification | Use a more stringent purification method like HPLC. | |
| Precipitation in the Reaction | High concentration of reagents | Reduce the final concentrations or perform the reaction in a larger volume. |
| Poor solubility of the azide-biomolecule | Ensure the biomolecule is fully dissolved in a compatible buffer before starting the reaction. |
By following this detailed protocol, researchers can effectively label a wide range of biomolecules with diSulfo-Cy3 for various downstream applications in fluorescence imaging, flow cytometry, and other fluorescence-based assays.
References
- 1. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry 101 | Kerafast Blog [news.kerafast.com]
- 4. interchim.fr [interchim.fr]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with diSulfo-Cy3 Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2][3] This reaction's specificity, reliability, and compatibility with aqueous environments have made it an invaluable tool in chemical biology, drug discovery, and materials science.[1][2][4] The reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, a process significantly accelerated by a copper(I) catalyst.[1][3]
This application note provides detailed protocols for the use of diSulfo-Cy3 alkyne in CuAAC reactions for the fluorescent labeling of azide-modified biomolecules, such as proteins and oligonucleotides. The diSulfo-Cy3 moiety is a bright, water-soluble cyanine (B1664457) dye, making it an excellent choice for fluorescent labeling in biological systems.[5] Its sulfonate groups enhance water solubility and can reduce non-specific binding, leading to improved signal-to-noise ratios in imaging and detection assays.[5] While quantitative yields for CuAAC reactions are often high, it is recommended to optimize reaction conditions for specific applications to achieve the best results.[6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~692 g/mol |
| Excitation Maximum (λex) | ~548 nm |
| Emission Maximum (λem) | ~563 nm |
| Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.1 |
| Solubility | Good in Water, DMF, DMSO |
Note: Exact values may vary slightly between suppliers.
Table 2: Recommended Reagent Concentrations for CuAAC Labeling
| Reagent | Concentration Range | Notes |
| Azide-modified Biomolecule | 1 µM - 100 µM | Optimal concentration is dependent on the specific application and biomolecule. |
| This compound | 1.5 - 5 equivalents (relative to azide) | A slight excess of the alkyne dye is generally recommended. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 5 mM | Higher concentrations can be cytotoxic in live-cell labeling.[5] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 50 mM | Should be prepared fresh.[5] |
| Copper(I)-stabilizing Ligand (e.g., THPTA, BTTAA) | 1 - 5 equivalents (relative to CuSO₄) | Crucial for accelerating the reaction and protecting biomolecules from oxidative damage.[8][9] |
Experimental Protocols
Protocol 1: General Labeling of Azide-Modified Proteins with this compound
This protocol provides a general procedure for labeling azide-containing proteins in an aqueous buffer.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification[10][11][12]
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the this compound stock solution to achieve a final concentration of 1.5-5 molar equivalents relative to the protein.
-
Add the THPTA or TBTA ligand to the CuSO₄ stock solution in a 5:1 molar ratio and mix well.
-
Add the CuSO₄/ligand mixture to the reaction tube to a final CuSO₄ concentration of 100 µM - 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours, protected from light. The reaction time may require optimization.
-
-
Purification:
-
Remove the unreacted this compound and copper catalyst using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).[10][11][12]
-
Collect the fractions containing the labeled protein. The labeled protein can be identified by its characteristic color and by measuring absorbance at 280 nm (for protein) and ~548 nm (for diSulfo-Cy3).
-
Protocol 2: Labeling of Azide-Modified Oligonucleotides with this compound
This protocol is designed for the labeling of azide-containing DNA or RNA oligonucleotides.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA or TBTA
-
Triethylammonium acetate (B1210297) (TEAA) buffer (0.1 M, pH 7)
-
Acetonitrile (B52724) (ACN)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system[13][14][15][16]
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide, this compound (2-5 equivalents), CuSO₄ (final concentration 500 µM), and THPTA/TBTA (final concentration 2.5 mM).
-
Add Sodium Ascorbate to a final concentration of 5 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide by RP-HPLC using a C18 column.[13][14][15][16]
-
A typical gradient could be from 5% to 50% acetonitrile in 0.1 M TEAA buffer over 30 minutes.
-
Monitor the elution at 260 nm (for the oligonucleotide) and ~548 nm (for the diSulfo-Cy3 dye).
-
Collect the fractions containing the dual-wavelength absorbing peak corresponding to the labeled oligonucleotide.
-
Lyophilize the collected fractions to obtain the purified product.
-
Mandatory Visualization
Caption: General workflow for labeling biomolecules using CuAAC with this compound.
Caption: Hypothetical workflow for studying GPCR signaling using CuAAC-mediated labeling.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. interchim.fr [interchim.fr]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 11. サイズ排除クロマトグラフィーの試料調製 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mz-at.de [mz-at.de]
- 14. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labcluster.com [labcluster.com]
- 16. waters.com [waters.com]
diSulfo-Cy3 Alkyne: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
diSulfo-Cy3 alkyne is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its core structure is analogous to the widely used Cy3 dye, exhibiting bright orange-red fluorescence. The key features of this compound are the two sulfonate groups, which impart excellent water solubility, and a terminal alkyne group. This alkyne moiety enables the covalent attachment of the dye to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4][5]
The exceptional water solubility of this compound makes it particularly suitable for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents that can be detrimental to biological samples.[1][3][6] Its bright fluorescence, good photostability, and pH insensitivity over a broad range (pH 4-10) make it an invaluable tool for a variety of fluorescence microscopy applications, including immunofluorescence, live-cell imaging, and super-resolution microscopy.[5][7][8]
Physicochemical and Spectroscopic Properties
The properties of this compound are summarized in the table below. These values can be useful for experimental planning, including the selection of appropriate excitation sources and emission filters for fluorescence microscopy.
| Property | Value | Reference |
| Molecular Formula | C33H38N3NaO7S2 | [2] |
| Molecular Weight | 675.8 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Excitation Maximum (λex) | 548 - 555 nm | [2][7] |
| Emission Maximum (λem) | 566 - 572 nm | [2][7][9] |
| Extinction Coefficient (ε) | 150,000 - 162,000 cm⁻¹M⁻¹ | [2][7] |
| Fluorescence Quantum Yield (Φ) | ~0.15 | [2][10] |
| Storage Conditions | -20°C, protected from light | [2][11] |
Key Applications in Fluorescence Microscopy
The versatility of this compound allows for its use in a wide range of fluorescence microscopy techniques.
-
Labeling of Proteins and Peptides: Enables the fluorescent tagging of azide-containing proteins and peptides for visualization and detection.[3]
-
Nucleic Acid Labeling: Facilitates the labeling of azide-modified DNA or RNA probes for molecular studies.[3][]
-
Fluorescence Imaging: Widely used for visualizing biomolecules in various microscopy and flow cytometry applications.[3][13]
-
Live-Cell Imaging: In conjunction with metabolic labeling techniques, it allows for the visualization of dynamic processes in living cells.[14]
-
Super-Resolution Microscopy: Its photophysical properties are suitable for advanced imaging techniques such as STORM and STED, enabling visualization beyond the diffraction limit of light.[15][16]
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Fixed Cells
This protocol describes the general procedure for labeling azide-modified biomolecules in fixed cells with this compound. This is commonly used for visualizing metabolically labeled proteins or other molecules.
Materials:
-
Fixed cells containing azide-modified biomolecules
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Wash buffer (e.g., 3% BSA in PBS)
-
Antifade mounting medium
-
DAPI (for nuclear counterstaining, optional)
Protocol:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.[14]
-
Wash the cells twice with wash buffer.
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
For a 1 mL reaction volume, combine the following in order:
-
885 µL PBS
-
10 µL of 10 mM this compound in water (final concentration: 100 µM)
-
20 µL of 50 mM CuSO4 in water (final concentration: 1 mM)
-
40 µL of 50 mM THPTA or TBTA in water/DMSO (final concentration: 2 mM)
-
45 µL of 100 mM sodium ascorbate in water (final concentration: 4.5 mM)
-
-
Vortex briefly to mix. Note: It is crucial to add the sodium ascorbate last to initiate the reaction.
-
-
Labeling Reaction:
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
If desired, counterstain the nuclei with DAPI according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Metabolic Labeling and Visualization of Newly Synthesized Proteins in Live Cells
This protocol utilizes the bioorthogonal non-canonical amino acid tagging (BONCAT) method to visualize newly synthesized proteins.[1][2][3][7][17] Cells are first incubated with an amino acid analog containing an azide (B81097) group, which is incorporated into newly synthesized proteins. These azide-modified proteins are then labeled with this compound.
Materials:
-
Cell culture medium
-
L-azidohomoalanine (AHA), an analog of methionine
-
This compound
-
Reagents for CuAAC reaction (as listed in Protocol 1)
-
Live-cell imaging buffer
Protocol:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal culture medium with a methionine-free medium for a short period (e.g., 30 minutes) to deplete intracellular methionine pools.
-
Replace the methionine-free medium with a medium containing AHA (typically 25-50 µM) and incubate for the desired labeling period (e.g., 1-4 hours). The incubation time will depend on the protein synthesis rate of the cell type.
-
-
Cell Fixation and Permeabilization (for endpoint assays):
-
Follow the fixation and permeabilization steps as described in Protocol 1.
-
-
Click Chemistry Labeling:
-
Perform the CuAAC reaction with this compound as described in Protocol 1.
-
-
Imaging:
-
For fixed-cell imaging, follow the mounting and imaging steps in Protocol 1.
-
For live-cell imaging, copper-catalyzed click chemistry is generally toxic to cells. Strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-modified dye is recommended for live-cell applications. However, if endpoint analysis is sufficient, the BONCAT method followed by fixation and CuAAC provides excellent visualization of protein synthesis.
-
Diagrams
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
References
- 1. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry [authors.library.caltech.edu]
- 2. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. Vibrational imaging of newly synthesized proteins in live cells by stimulated Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry (Journal Article) | OSTI.GOV [osti.gov]
Application Notes: diSulfo-Cy3 Alkyne for Live Cell Imaging
Introduction
diSulfo-Cy3 Alkyne is a water-soluble, bright orange-fluorescent dye designed for the specific labeling of biomolecules in aqueous environments through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] This method allows for the covalent attachment of the Cy3 fluorophore to molecules that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group. The high water solubility, conferred by two sulfonate groups, makes this compound particularly well-suited for labeling biological targets in their native environment, including the surface of living cells, without the need for organic co-solvents.[4] Its spectral properties are identical to the widely used Cy3 dye, making it compatible with common fluorescence microscopy instrumentation.[1][2]
Principle of a "Click Chemistry" Reaction
The core of this labeling strategy is the CuAAC reaction, which forms a stable triazole linkage between the terminal alkyne on the diSulfo-Cy3 dye and an azide group on the target biomolecule.[5][6][7] This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological functional groups.[7] For live-cell applications, the reaction is typically catalyzed by a Cu(I) source, which is generated in situ from the reduction of Copper(II) sulfate (B86663) (CuSO4) by a reducing agent like sodium ascorbate.[6]
Key Features and Advantages
-
High Water Solubility: The presence of two sulfonate groups ensures excellent solubility in aqueous buffers, preventing aggregation and facilitating labeling in biological media.[1][4]
-
Bright and Photostable Fluorescence: As a Cy3 analog, it offers high fluorescence quantum yield and good photostability, which is ideal for demanding imaging applications.[3][4]
-
Bio-orthogonal Reactivity: The alkyne group is chemically inert within biological systems until it reacts specifically with an introduced azide group, ensuring highly specific labeling.[7]
-
pH Insensitivity: The fluorescence of Cy3 dyes is stable over a broad pH range (pH 4 to 10), providing reliable performance in various biological buffers.[8]
Considerations for Live-Cell Imaging
-
Copper Toxicity: A primary concern for live-cell imaging using CuAAC is the potential cytotoxicity of the copper catalyst.[9] To mitigate this, the use of a copper-chelating ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that protects cells from copper-induced damage by stabilizing the Cu(I) oxidation state and maintaining its catalytic effectiveness while reducing its bioavailability.[6][10][11][12]
-
Cell Permeability: this compound is a charged molecule, which generally limits its ability to passively cross the plasma membrane of live cells.[9] Therefore, it is primarily used for labeling azide-modified molecules on the cell surface, such as glycans or surface proteins.[10][11] Labeling intracellular targets would require alternative, cell-permeable dyes.
-
Reaction Optimization: For optimal labeling with minimal impact on cell viability, it is crucial to carefully titrate the concentrations of the dye, CuSO4, ligand, and sodium ascorbate. Reaction times should be kept as short as possible; efficient labeling can often be achieved in 5-30 minutes.[10][11][12]
Quantitative Data
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~548-555 nm | [1][8] |
| Emission Maximum (λem) | ~567-572 nm | [1][8] |
| Molar Extinction Coefficient | ~150,000 - 162,000 M⁻¹cm⁻¹ | [1][8] |
| Fluorescence Quantum Yield | ~0.15 | [1] |
| Molecular Formula | C₃₃H₃₈N₃NaO₇S₂ | [1] |
| Molecular Weight | ~675.8 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1][8] |
Experimental Protocols
This protocol describes the labeling of cell-surface glycans on live mammalian cells by first metabolically incorporating an azido-sugar (N-azidoacetylmannosamine, Ac₄ManNAz) and then attaching this compound via a CuAAC reaction.
Part A: Metabolic Labeling of Live Cells with Azide
-
Cell Culture: Seed mammalian cells on a suitable imaging plate (e.g., glass-bottom dishes) at a density that will result in 70-80% confluency on the day of the experiment.
-
Azide Incorporation: Add Ac₄ManNAz to the growth medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells for 1 to 3 days under standard culture conditions (37°C, 5% CO₂). This allows the cells to metabolize the azido-sugar and display it on cell-surface glycans.[10][11]
Part B: Preparation of Click Reaction Cocktail
Note: Prepare the catalyst and reducing agent solutions fresh for each experiment. The following volumes are for one sample in a 35 mm dish containing 1 mL of buffer. Adjust volumes as needed.
-
Prepare Stock Solutions:
-
This compound: Prepare a 1-5 mM stock solution in water or DMSO. Store at -20°C.
-
CuSO₄: Prepare a 20-100 mM stock solution in deionized water.[6][12]
-
THPTA Ligand: Prepare a 100-200 mM stock solution in deionized water.[6][12]
-
Sodium Ascorbate: Prepare a 100-300 mM stock solution in deionized water. Prepare this solution fresh immediately before use. [6][12]
-
-
Prepare Labeling Buffer: Use a buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Assemble the Cocktail: In a microcentrifuge tube, combine the reagents in the following order. Vortex briefly after adding each component.
-
Labeling Buffer (e.g., DPBS): Start with ~950 µL.
-
This compound: Add to a final concentration of 10-25 µM.[10][11]
-
THPTA/CuSO₄ Premix: In a separate tube, mix the THPTA and CuSO₄ stock solutions in a 5:1 molar ratio (e.g., 5 µL of 100 mM THPTA and 1 µL of 100 mM CuSO₄).[10][11] Let this complex form for a few minutes before adding it to the main cocktail. This mixture should result in a final CuSO₄ concentration of 50-100 µM.
-
Sodium Ascorbate: Add the freshly prepared stock to a final concentration of 2.5-5 mM to initiate the reaction.[10][11]
-
Part C: Labeling of Live Cells
-
Wash Cells: Gently aspirate the culture medium from the cells. Wash the cells twice with 1 mL of warm DPBS to remove any residual serum.[10][11]
-
Add Labeling Cocktail: Add the freshly prepared click reaction cocktail to the cells.
-
Incubate: Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light.[10][11] The optimal time may vary by cell type and should be determined empirically.
-
Wash Cells: Aspirate the reaction cocktail and wash the cells three times with 1 mL of DPBS to remove unreacted dye and catalyst components.
-
Add Imaging Medium: Add fresh, phenol (B47542) red-free culture medium or a suitable imaging buffer to the cells.
Part D: Fluorescence Imaging
-
Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 (e.g., excitation ~540-550 nm, emission ~570-590 nm).
-
Controls: For a robust experiment, include the following controls:
-
Cells not treated with the azido-sugar but subjected to the click reaction to assess non-specific dye binding.
-
Cells treated with the azido-sugar but not the click reaction cocktail.
-
Untreated cells to assess autofluorescence.
-
Visualizations
Caption: Experimental workflow for live-cell surface labeling.
References
- 1. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. confluore.com [confluore.com]
diSulfo-Cy3 Alkyne: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye, in flow cytometry. This document details its application in studying cellular processes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Detailed protocols for cell labeling and analysis are provided to facilitate the integration of this powerful tool into your research and development workflows.
Introduction
This compound is a bright, photostable, and water-soluble orange-red fluorescent dye functionalized with an alkyne group.[1][2] Its excellent water solubility, due to the presence of two sulfonate groups, makes it ideal for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1] The alkyne group allows for its covalent attachment to azide-modified biomolecules via the highly specific and efficient CuAAC click chemistry reaction.[1] This bioorthogonal ligation strategy enables the precise labeling of target molecules in complex biological systems, making it a versatile tool for flow cytometry.
Flow cytometry is a powerful technique for single-cell analysis, allowing for the rapid measurement of multiple physical and chemical characteristics of individual cells within a heterogeneous population.[3] The use of this compound in conjunction with flow cytometry opens up possibilities for studying a variety of cellular events, including cell proliferation and metabolic activity.
Key Applications in Flow Cytometry
The primary applications of this compound in flow cytometry involve the detection of azide-labeled biomolecules within cells. This is typically achieved through two main strategies:
-
Cell Proliferation Assays: By introducing an azide-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a common method, however for alkyne-dyes, an azide-modified analog like Azidothymidine (AZT) or other azide-modified nucleosides would be used. These are incorporated into newly synthesized DNA during the S-phase of the cell cycle. Subsequent reaction with this compound allows for the fluorescent labeling of proliferating cells, which can then be quantified by flow cytometry.
-
Metabolic Glycan Labeling: Cells can be cultured with azide-modified monosaccharides (azido sugars), which are metabolized and incorporated into cellular glycans.[4][5][6] The azide (B81097) groups on the cell surface or within the cell can then be tagged with this compound, enabling the study of glycan expression and dynamics.[4][5]
Advantages of this compound in Flow Cytometry
-
High Specificity: The click chemistry reaction is bioorthogonal, meaning it occurs specifically between the alkyne and azide functional groups with minimal cross-reactivity with other cellular components.[7]
-
Bright and Photostable Signal: diSulfo-Cy3 provides a strong and stable fluorescent signal, enabling sensitive detection and clear discrimination of labeled cells.[1]
-
Water-Solubility: The disulfonated nature of the dye ensures high water solubility, simplifying staining procedures in aqueous buffers.
-
Mild Reaction Conditions: The copper-catalyzed click reaction can be performed under physiological conditions, preserving cell integrity and the native state of biomolecules.
-
Multiplexing Capability: The spectral properties of Cy3 allow for its use in multicolor flow cytometry experiments in combination with other fluorophores.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for the application of this compound in flow cytometry.
Table 1: Metabolic Labeling with Azido-Sugars
| Parameter | Typical Range/Value | Notes |
| Azido-Sugar Concentration | 5 - 50 µM | Optimal concentration should be determined empirically for each cell type and azido-sugar.[4] |
| Incubation Time | 24 - 72 hours | Dependent on the cell type and the specific metabolic pathway being studied. |
| This compound Concentration | 1 - 10 µM | Titration is recommended to find the optimal signal-to-noise ratio. |
| Click Reaction Time | 30 - 60 minutes | Incubation should be performed at room temperature, protected from light. |
| Expected Outcome | Increased Cy3 fluorescence in cells that have incorporated the azido-sugar.[4] | The fluorescence intensity will be proportional to the level of glycan expression. |
Table 2: Cell Proliferation Assay with Azide-Modified Nucleosides
| Parameter | Typical Range/Value | Notes |
| Azide-Nucleoside Concentration | 1 - 10 µM | The optimal concentration depends on the specific azide-modified nucleoside and cell type. |
| Incubation Time | 1 - 4 hours | Shorter incubation times can be used to label cells actively in S-phase. |
| This compound Concentration | 1 - 10 µM | Titration is crucial to minimize background staining. |
| Click Reaction Time | 30 minutes | Performed at room temperature in the dark.[8] |
| Expected Outcome | A distinct population of Cy3-positive cells representing the proliferating fraction. | Can be combined with DNA content stains (e.g., DAPI, Propidium Iodide) for cell cycle analysis. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans for Flow Cytometry
This protocol describes the labeling of cell surface glycans with an azido-sugar followed by detection with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azido-sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz))
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Copper (II) Sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator (e.g., THPTA)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Metabolic Labeling:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentration of the azido-sugar (e.g., 25 µM Ac4ManNAz).
-
Incubate the cells for 48-72 hours under normal culture conditions.
-
-
Cell Harvesting and Washing:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cells to a centrifuge tube and wash twice with cold PBS containing 1% BSA.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in PBS with 1% BSA.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:
-
90 µL of the cell suspension
-
2 µL of this compound (from a 500 µM stock in water)
-
2 µL of CuSO4 (from a 50 mM stock in water)
-
2 µL of THPTA (from a 50 mM stock in water)
-
4 µL of Sodium Ascorbate (from a 100 mM stock in water, freshly prepared)
-
-
Vortex the tube gently to mix.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with PBS containing 1% BSA.
-
Resuspend the cells in 500 µL of PBS with 1% BSA.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Protocol 2: Cell Proliferation Assay for Flow Cytometry
This protocol outlines the detection of proliferating cells by incorporating an azide-modified nucleoside into the DNA, followed by labeling with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified nucleoside (e.g., Azidothymidine)
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound
-
Click reaction components (as in Protocol 1)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add the azide-modified nucleoside to the culture medium at the desired final concentration (e.g., 10 µM).
-
Incubate for 1-4 hours under normal culture conditions.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 1.
-
Resuspend the permeabilized cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells by flow cytometry. For cell cycle analysis, an additional DNA staining step (e.g., with DAPI) can be performed after the click reaction and washing steps.
-
Visualizations
Caption: Workflow for metabolic glycan labeling and detection by flow cytometry.
Caption: Workflow for cell proliferation assay using click chemistry and flow cytometry.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for diSulfo-Cy3 Alkyne in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of diSulfo-Cy3 alkyne in in vivo imaging studies. The information is intended to guide researchers in designing and executing experiments for monitoring the biodistribution and target engagement of molecules of interest in living organisms.
Introduction to this compound
This compound is a water-soluble, bright, and photostable fluorescent dye ideal for in vivo imaging applications.[1][2] Its key features include:
-
High Water Solubility: The presence of two sulfonate groups enhances its hydrophilicity, making it suitable for direct use in aqueous environments without the need for organic co-solvents.[3] This property is crucial for maintaining the stability and solubility of labeled biomolecules in physiological conditions.
-
Bright and Photostable Fluorescence: diSulfo-Cy3 exhibits strong fluorescence emission in the Cy3 channel (excitation/emission maxima ~550 nm / ~570 nm), providing high-contrast imaging.[4] Its photostability ensures reliable signal detection during longitudinal imaging studies.
-
Click Chemistry Compatibility: The terminal alkyne group allows for efficient and specific covalent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6][7] This bioorthogonal reaction is highly selective and can be performed under biocompatible conditions.[6]
The enhanced water solubility of sulfonated cyanine (B1664457) dyes like diSulfo-Cy3 influences their pharmacokinetic profile, generally leading to faster clearance from the body, primarily through renal excretion. This can be advantageous for reducing background signal in in vivo imaging.
Key Applications
-
Biodistribution and Pharmacokinetic Studies: Tracking the in vivo fate of small molecules, peptides, proteins, antibodies, and nanoparticles.
-
Targeted Molecular Imaging: Visualizing the accumulation of labeled ligands at specific biological targets, such as tumors or sites of inflammation.
-
Drug Development: Assessing the delivery and target engagement of novel therapeutic agents.
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~700 g/mol | [1] |
| Excitation Maximum | ~550 nm | [4] |
| Emission Maximum | ~570 nm | [4] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield | ~0.1-0.2 | [8] |
| Solubility | High in water and polar organic solvents | [3] |
Table 2: Representative In Vivo Performance of Sulfonated Cyanine Dyes
The following data is representative of small molecule sulfonated cyanine dyes and may vary depending on the specific targeting ligand and animal model.
| Parameter | Representative Value | Potential Implication for this compound |
| Plasma Half-life (t½) | Short (minutes to a few hours) | Rapid clearance, leading to lower background signal. |
| Primary Route of Elimination | Renal | Reduced accumulation in the liver and gastrointestinal tract.[9] |
| Signal-to-Background Ratio (SBR) in Target Tissue | > 2-5 (target-dependent) | Enables clear visualization of the target site. |
| Tissue Accumulation (Liver) | Low to moderate | Minimizes non-specific signal from major organs. |
| Tissue Accumulation (Kidneys) | Moderate to high (during clearance) | Reflects the primary route of excretion. |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Targeting Molecule with this compound (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to a molecule of interest containing an azide (B81097) group.
Materials:
-
This compound
-
Azide-modified molecule (e.g., peptide, antibody, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed PBS or other suitable buffer (pH 7.4)
-
DMSO (if needed for stock solutions)
-
Size exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve in water or DMSO to a final concentration of 10 mM.
-
Azide-modified molecule: Dissolve in a suitable buffer at a concentration of 1-5 mg/mL.
-
CuSO₄: Prepare a 50 mM stock solution in water.
-
Sodium ascorbate: Prepare a 1 M stock solution in water (freshly made).
-
THPTA or TBTA: Prepare a 50 mM stock solution in water/DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified molecule and a 1.5 to 5-fold molar excess of this compound.
-
Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst using a size exclusion chromatography column (e.g., PD-10) equilibrated with sterile PBS.
-
Collect the fractions containing the labeled molecule.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~550 nm (for diSulfo-Cy3).
-
Protocol 2: In Vivo Imaging in a Murine Model
This protocol provides a general workflow for in vivo fluorescence imaging in mice using a diSulfo-Cy3-labeled molecule.
Materials:
-
diSulfo-Cy3-labeled molecule in sterile PBS
-
6-8 week old mice (e.g., BALB/c nude)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for Cy3
-
Sterile syringes and needles
Procedure:
-
Animal Preparation:
-
Acclimatize the mice for at least one week before the experiment.
-
If using a tumor model, allow tumors to reach the desired size.
-
-
Anesthesia:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Confirm proper anesthetic depth by lack of pedal reflex.
-
-
Pre-injection Imaging:
-
Acquire a baseline whole-body fluorescence image to determine autofluorescence levels.
-
-
Injection:
-
Administer the diSulfo-Cy3-labeled molecule via intravenous (tail vein) injection. The typical dose ranges from 1 to 10 nmol per mouse, but should be optimized for each specific conjugate.
-
-
Post-injection Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance.
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the mouse and dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs to quantify the fluorescence signal in each tissue.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) for the target tissue and background areas.
-
Calculate the signal-to-background ratio (SBR) at each time point.
-
For ex vivo analysis, express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Signaling Pathway and Targeting
The application of this compound often involves targeting a specific biological pathway. For example, if conjugated to a ligand for a receptor tyrosine kinase (RTK) overexpressed in cancer, the probe can be used to visualize tumors.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient click reaction. | Ensure fresh sodium ascorbate solution. Optimize the molar ratio of dye to molecule. Degas the reaction buffer. |
| Degradation of azide or alkyne. | Store reagents properly, protected from light and moisture. | |
| High Background Signal In Vivo | Insufficient clearance of the probe. | Increase the time between injection and imaging. Confirm the purity of the labeled conjugate. |
| Non-specific binding. | Consider PEGylation of the targeting molecule to improve solubility and reduce non-specific uptake. | |
| Weak Fluorescence Signal | Low dose of the probe. | Optimize the injected dose. |
| Photobleaching. | Minimize the exposure time and intensity during imaging. | |
| Quenching of the dye. | Ensure the labeling ratio is not too high, which can lead to self-quenching. |
Conclusion
This compound is a versatile and robust fluorescent probe for in vivo imaging. Its high water solubility, bright fluorescence, and compatibility with click chemistry make it an excellent choice for a wide range of applications in preclinical research and drug development. Proper experimental design, including optimization of labeling and imaging protocols, is crucial for obtaining high-quality and reproducible data.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. Click Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing diSulfo-Cy3 Alkyne Labeling Efficiency
Welcome to the technical support center for diSulfo-Cy3 alkyne labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for what is it used?
A1: this compound is a water-soluble fluorescent dye equipped with a terminal alkyne group.[1][2] This alkyne group allows the dye to be covalently attached to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[3][4] Its high water solubility makes it ideal for labeling biomolecules such as proteins and oligonucleotides in aqueous buffers without the need for organic co-solvents that could potentially denature sensitive samples.[1]
Q2: What are the key components of a this compound labeling reaction?
A2: A typical this compound labeling reaction, based on CuAAC click chemistry, includes the following components:
-
Azide-modified biomolecule: The protein, oligonucleotide, or other molecule you intend to label.
-
This compound: The fluorescent dye.
-
Copper(I) catalyst: This is the catalyst for the click reaction. It is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[4]
-
Reducing agent: A reagent like sodium ascorbate (B8700270) is used to reduce the copper(II) to the active copper(I) state and to protect the catalyst from oxidation.[4]
-
Copper-stabilizing ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are used to stabilize the copper(I) catalyst and improve reaction efficiency.[2]
-
Reaction Buffer: An amine-free buffer with a pH between 7 and 8.5 is recommended. Common choices include phosphate-buffered saline (PBS) or borate (B1201080) buffer.[5]
Q3: How should I store my this compound?
A3: this compound should be stored at -20°C in the dark and desiccated.[6] When stored correctly, it is stable for an extended period. Stock solutions can be prepared in an anhydrous solvent like DMSO or DMF and should also be stored at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided.
Q4: What is the optimal buffer for the labeling reaction?
A4: The optimal buffer for this compound labeling should be free of primary amines, such as Tris, as these can interfere with some labeling chemistries and interact with the copper catalyst. A pH between 7.0 and 8.5 is generally recommended.[5] Phosphate-buffered saline (PBS) and sodium borate or sodium bicarbonate buffers are commonly used.[5]
Q5: How can I purify the labeled biomolecule after the reaction?
A5: Several methods can be used to purify your this compound-labeled biomolecule and remove unreacted dye. The choice of method depends on the nature of your biomolecule. Common techniques include:
-
Ethanol (B145695) or Acetone Precipitation: Suitable for oligonucleotides and DNA.[7]
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): Effective for purifying labeled proteins.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution method for purifying labeled oligonucleotides.[7]
-
Dialysis: Can be used for removing small molecules like unreacted dye from larger protein conjugates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Inactive Copper Catalyst: The copper(I) catalyst is essential for the reaction and can be easily oxidized to the inactive copper(II) state. | - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).- Degas your buffer and other aqueous solutions to remove dissolved oxygen.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal pH: The reaction efficiency can be pH-dependent.[5] | - Ensure your reaction buffer is within the optimal pH range of 7.0-8.5.[5] | |
| Incompatible Buffer: Buffers containing primary amines (e.g., Tris) can interfere with the reaction. | - Switch to a non-amine-containing buffer like PBS or sodium borate.[5] | |
| Insufficient Dye or Biomolecule Concentration: Low concentrations can lead to slow reaction kinetics. | - Increase the concentration of your reactants if possible. For proteins, a concentration of at least 2 mg/mL is recommended. | |
| High Background/Non-specific Staining | Excess Unreacted Dye: The most common cause of high background is residual, unbound this compound. | - Ensure thorough purification of your labeled product using one of the recommended methods (e.g., size-exclusion chromatography, HPLC, or precipitation).[7] |
| Precipitation of the Dye: Although diSulfo-Cy3 is water-soluble, high concentrations in the presence of other reagents could lead to some precipitation. | - Ensure all components are fully dissolved before starting the reaction.- If precipitation is observed, consider adjusting the buffer composition or the concentration of reactants. | |
| Inconsistent Labeling Results | Variability in Reagent Preparation: Inconsistent preparation of stock solutions, especially the reducing agent, can lead to variable results. | - Prepare fresh stock solutions of critical reagents like sodium ascorbate for each experiment.- Standardize your protocols for buffer and reagent preparation. |
| Oxidation of the Copper Catalyst: Exposure to air can inactivate the catalyst. | - Minimize the exposure of the reaction mixture to air, especially after the addition of the reducing agent. | |
| Degradation of the Biomolecule | Copper-Mediated Damage: Copper ions can sometimes lead to the degradation of sensitive biomolecules. | - Use a copper-stabilizing ligand like THPTA to protect your biomolecule.- Minimize the reaction time as much as possible while still achieving sufficient labeling. |
Quantitative Data on Reaction Components
Optimizing the components of your click chemistry reaction is crucial for achieving high labeling efficiency. The following tables summarize the impact of different components on the reaction.
Table 1: Comparison of Copper(I) Stabilizing Ligands
| Ligand | Key Characteristics | Recommended Concentration | Reference |
| TBTA (Tris(benzyltriazolylmethyl)amine) | The first-generation ligand, effective but has low water solubility. | 50 µM | [8] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | A water-soluble analog of TBTA, offering improved performance in aqueous buffers. | 2 mM | [8] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Another water-soluble ligand known for its high efficiency in stabilizing Cu(I). | 2 mM | [8] |
Note: The concentrations provided are starting points and may require optimization for your specific application.
Table 2: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Lower pH can decrease catalyst activity, while higher pH can lead to hydrolysis of some reagents.[5] |
| Temperature | Room Temperature (20-25°C) | Elevated temperatures are generally not necessary and may risk degrading sensitive biomolecules. |
| Reaction Time | 1 - 4 hours | The optimal time can vary. It is recommended to perform a time-course experiment to determine the ideal duration for your system. |
| This compound Concentration | 1.5 - 10 molar excess over the azide | The optimal ratio depends on the number of available azide sites and the desired degree of labeling. |
| Copper(II) Sulfate Concentration | 50 - 250 µM | |
| Sodium Ascorbate Concentration | 1 - 5 mM | A fresh solution should always be used. |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins
This protocol provides a general guideline for labeling 1 mg of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄) stock solution (10 mM in water)
-
THPTA stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the this compound Stock Solution: Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution.
-
Prepare the Protein Solution: Adjust the concentration of your azide-modified protein to 2 mg/mL in the reaction buffer.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions to achieve a final concentration of 50-250 µM and 250-1250 µM respectively in the final reaction volume.
-
Initiate the Labeling Reaction: a. To the protein solution, add the desired molar excess of the this compound stock solution. Mix gently. b. Add the CuSO₄/THPTA premix to the protein-dye mixture. c. To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purify the Labeled Protein: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Characterize and Store: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3). Store the labeled protein at 4°C or -20°C, protected from light.
Protocol 2: Labeling of Azide-Modified Oligonucleotides
This protocol is a general guide for labeling azide-modified oligonucleotides.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄) stock solution (10 mM in water)
-
TBTA or THPTA stock solution (50 mM in DMSO or water, respectively)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
Cold 100% Ethanol
-
Cold 70% Ethanol
Procedure:
-
Prepare the this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare the Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.
-
Set up the Reaction: In a microcentrifuge tube, combine the oligonucleotide solution, CuSO₄, and the copper ligand.
-
Add the Dye: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate: Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
Purify the Labeled Oligonucleotide by Ethanol Precipitation: a. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture. b. Add 3 volumes of cold 100% ethanol and mix well. c. Incubate at -20°C for at least 1 hour. d. Centrifuge at high speed for 30 minutes to pellet the oligonucleotide. e. Carefully remove the supernatant. f. Wash the pellet with cold 70% ethanol. g. Air-dry the pellet and resuspend in a suitable buffer.
-
Analyze the Product: The purity of the labeled oligonucleotide can be assessed by HPLC or gel electrophoresis.
Visualizing the Workflow and Reaction
Experimental Workflow
Caption: Experimental workflow for this compound labeling.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC "click" reaction mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Low Fluorescence Signal with diSulfo-Cy3 Alkyne: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low fluorescence signals when using diSulfo-Cy3 alkyne for labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and performance of this compound, it should be stored at -20°C in a dark, desiccated environment.[1][2][3] It is also advisable to aliquot the dye upon receipt to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][4] For short-term transport, the dye is stable at room temperature for up to three weeks.[1]
Q2: What are the excitation and emission maxima for this compound?
A2: The spectral properties of this compound can vary slightly between suppliers, but generally, the excitation maximum is around 553-554 nm, and the emission maximum is around 566-570 nm.[2][5][6]
Q3: Is this compound soluble in aqueous buffers?
A3: Yes, the "diSulfo" prefix indicates the presence of two sulfonate groups, which makes the dye water-soluble and suitable for labeling biomolecules in aqueous solutions without the need for organic co-solvents.[7][8][9][10]
Q4: What is the mechanism of labeling with this compound?
A4: this compound is a click chemistry reagent. It contains an alkyne group that reacts with an azide (B81097) group on a target molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage.[4][9][11]
Troubleshooting Guide for Low Fluorescence Signal
A low or absent fluorescence signal can arise from various factors in the experimental workflow. This guide provides a systematic approach to identifying and resolving the issue.
Problem Area 1: Reagent Integrity and Storage
Issue: The this compound dye may have degraded.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the dye has been consistently stored at -20°C in the dark and protected from moisture.[1][2][3]
-
Avoid Repeated Freeze-Thaw Cycles: Use aliquots to prevent degradation of the main stock.[3][4]
-
Protect from Light: Cyanine dyes are light-sensitive. Minimize exposure of the dye and labeled samples to light.[1][3]
-
Use a Fresh Vial: If degradation is suspected, use a new, unopened vial of the dye to rule out reagent quality as the source of the problem.[3]
Problem Area 2: Click Chemistry Reaction Efficiency
Issue: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is inefficient.
Troubleshooting Steps:
-
Catalyst Oxidation: The active catalyst is Cu(I). Oxidation to Cu(II) will inhibit the reaction.
-
Use a Reducing Agent: Always include a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), in the reaction mixture to maintain copper in the Cu(I) state.[12][13]
-
Degas Solutions: Oxygen can oxidize the Cu(I) catalyst. Degassing all buffers and solutions before the reaction can improve efficiency.[14]
-
-
Copper-Stabilizing Ligand: The presence of a copper-chelating ligand can protect the catalyst and improve reaction efficiency.
-
Suboptimal Reagent Concentrations: The concentrations of the dye, target molecule, copper, ligand, and reducing agent may need optimization.
-
Titrate Components: Systematically vary the concentrations of each component to find the optimal conditions for your specific system.
-
-
Inaccessible Azide Group: The azide on your target biomolecule may be sterically hindered, preventing the alkyne dye from accessing it.[3]
-
Verify Azide Incorporation: Use an independent method, such as mass spectrometry, to confirm the successful modification of your molecule with an azide.[3]
-
Problem Area 3: Sample Preparation and Handling
Issue: The labeled sample is compromised, or the signal is lost during downstream processing.
Troubleshooting Steps:
-
Insufficient Washing: Inadequate washing after the labeling reaction can result in high background, which can obscure a low signal. Conversely, overly stringent washing may remove the labeled molecule.
-
Optimize Wash Steps: Adjust the number and duration of wash steps.[3]
-
-
Photobleaching: Cyanine dyes can photobleach upon prolonged exposure to excitation light.[3]
-
Minimize Light Exposure: Protect the sample from light during incubation, washing, and imaging steps.
-
Use Antifade Reagents: Mount samples in a mounting medium containing an antifade agent.[3]
-
Problem Area 4: Imaging and Data Acquisition
Issue: The imaging settings are not optimal for detecting the Cy3 signal.
Troubleshooting Steps:
-
Incorrect Filter Sets: Ensure you are using the appropriate filter set for Cy3 (excitation ~550 nm, emission ~570 nm).
-
Suboptimal Exposure Time and Gain: A low signal may be due to insufficient exposure time or detector gain.
-
Increase Exposure/Gain: Gradually increase the exposure time and/or gain, being mindful that this can also increase background noise.[3]
-
-
Focal Plane: Ensure that the sample is correctly in focus.
Quantitative Data Summary
The following table summarizes the key spectroscopic properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | 553 - 554 nm | [2][5] |
| Emission Maximum (λem) | 566 - 570 nm | [2][6] |
| Molar Extinction Coefficient (ε) | ~151,000 L·mol⁻¹·cm⁻¹ | [2] |
| Quantum Yield (QY) | ~0.1 - 0.15 | [1][7] |
| Molecular Weight | ~761.93 g/mol (free acid) | [2] |
Experimental Protocols
Protocol: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol provides a general workflow. Optimal concentrations and incubation times may need to be determined empirically for each specific application.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in nuclease-free water or a suitable buffer (e.g., PBS). Store unused portions at -20°C.
-
Prepare a 50 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh for each experiment.
-
Prepare a 10 mM stock solution of a copper(II) sulfate (B86663) (CuSO₄).
-
Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your azide-modified protein (e.g., at a final concentration of 10-50 µM) with PBS to a final volume of 85 µL.
-
Prepare the catalyst premix: In a separate tube, mix 2 µL of the 10 mM CuSO₄ solution with 10 µL of the 50 mM THPTA solution.
-
Add 1 µL of the 10 mM this compound stock solution to the protein solution.
-
To initiate the reaction, add 12 µL of the catalyst premix to the protein/dye mixture.
-
Finally, add 2 µL of the 50 mM sodium ascorbate solution. The final volume will be 100 µL.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and other small molecules using a desalting column or through dialysis, depending on the volume of the reaction and the nature of the protein.
-
-
Verification and Storage:
-
Confirm labeling by measuring the absorbance at 280 nm (for the protein) and ~554 nm (for the Cy3 dye).
-
Store the labeled protein at 4°C or -20°C, protected from light.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing low fluorescence signals.
Caption: A general experimental workflow for labeling with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CY3-YNE | Sulfo-Cyanine3-alkyne | Dyes | TargetMol [targetmol.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Photobleaching of diSulfo-Cy3 Alkyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of diSulfo-Cy3 alkyne in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
This compound is a sulfonated cyanine (B1664457) dye containing an alkyne group for click chemistry applications. The two sulfonate groups enhance its water solubility, making it well-suited for biological imaging in aqueous environments.[1] Like other fluorophores, Cy3 is susceptible to photobleaching, an irreversible process where the molecule loses its ability to fluoresce after prolonged exposure to excitation light. This occurs when the excited fluorophore reacts with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the dye molecule.[2][3]
Q2: What is the underlying mechanism of Cy3 photobleaching?
The photobleaching of Cy3 primarily occurs from its excited triplet state. After absorbing a photon and reaching an excited singlet state, the fluorophore can undergo intersystem crossing to a longer-lived triplet state. In this triplet state, the dye can react with molecular oxygen to produce highly reactive singlet oxygen, which in turn can irreversibly damage the fluorophore, leading to a loss of fluorescence.
Q3: What are the primary strategies to minimize the photobleaching of this compound?
There are three main strategies to combat photobleaching:
-
Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light.[2][3][4]
-
Use Antifade Reagents: Incorporate chemical compounds into the mounting medium or live-cell imaging buffer that protect the fluorophore from photochemical damage.[2]
-
Choose the Right Imaging Medium: The composition of the medium can influence the rate of photobleaching.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of diSulfo-Cy3 signal during imaging | Excitation light is too intense. | Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters if available.[3][4][5] |
| Prolonged exposure time. | Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.[4][6] | |
| Absence of antifade protection. | For fixed cells, use a commercial or homemade antifade mounting medium. For live cells, add an antifade reagent like Trolox to the imaging buffer. | |
| Weak initial signal | Low labeling efficiency. | Ensure optimal conditions for the click chemistry reaction if labeling with this compound. |
| Suboptimal imaging settings. | Increase the detector gain or use a more sensitive detector. Ensure the correct filter set is being used for Cy3 (Excitation max ~550-555 nm, Emission max ~570-572 nm).[2] | |
| Quenching by antifade reagent. | Some antifade reagents, particularly those containing p-phenylenediamine (B122844) (PPD), can initially quench the fluorescence of cyanine dyes.[7] Consider using a different antifade formulation. | |
| High background fluorescence | Non-specific binding of the dye. | Ensure adequate washing steps after labeling. Use a blocking solution to minimize non-specific antibody binding if using immunofluorescence.[7][8][9][10] |
| Autofluorescence from the sample or medium. | Use a mounting medium with low autofluorescence. For live cells, use an imaging medium designed for fluorescence microscopy. |
Quantitative Data on Photostability
The choice of antifade reagent can significantly impact the photostability of Cy3 dyes. While data specifically for this compound is limited, the following table summarizes the relative photostability of Cy3 and spectrally similar dyes with various protective measures.
| Fluorophore | Antifade Reagent/Condition | Relative Photostability Improvement (Approximate) | Reference |
| Cy3 | Alexa Fluor 555 (for comparison) | Alexa Fluor 555 is significantly more photostable. | [11] |
| Cy3 | ATTO 550 (for comparison) | ATTO 550 is more photostable than Cy3. | |
| Cy3/Cy5 FRET pair | GGO oxygen scavenging solution | 4.9-fold | [12] |
| Cy3/Cy5 FRET pair | PCA/PCD oxygen scavenging system | 15.2-fold | [12] |
| Cy3/Cy5 FRET pair | GGO + ROXS (Trolox) | 28.7-fold | [12] |
Experimental Protocols
Protocol 1: Fixed Cell Imaging with a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation and use of a common and effective homemade antifade mounting medium for fixed cells labeled with this compound.
Materials:
-
10X Phosphate Buffered Saline (PBS)
-
n-propyl gallate (Sigma P3130)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glycerol (ACS grade, 99-100% purity)
-
Fixed and this compound-labeled cells on coverslips
-
Microscope slides
Procedure:
-
Prepare 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
Prepare the antifade mounting medium:
-
In a 15 mL conical tube, combine 1 mL of 10X PBS and 9 mL of glycerol.
-
Thoroughly mix by inversion.
-
Slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise while vortexing or stirring rapidly.
-
-
Mount the coverslip:
-
Carefully remove the coverslip with your labeled cells from the final wash buffer.
-
Wick away any excess buffer from the edge of the coverslip with a kimwipe.
-
Place a small drop (approximately 20-30 µL) of the antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
-
Seal the coverslip (optional but recommended for long-term storage):
-
Use clear nail polish or a commercially available sealant to seal the edges of the coverslip to the slide.
-
Allow the sealant to dry completely.
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with a suitable filter set for Cy3 (e.g., excitation: 530-550 nm, emission: 570-620 nm).
-
Microscope Settings:
-
Laser Power/Lamp Intensity: Use the lowest possible power that provides a good signal (typically <1 mW for lasers).
-
Exposure Time: Keep exposure times as short as possible (e.g., 50-500 ms).
-
Detector Gain: Adjust the gain to enhance the signal rather than increasing the excitation power.
-
Pinhole (Confocal): Set to 1 Airy unit for optimal resolution and confocality.
-
-
Protocol 2: Live-Cell Imaging with a Trolox-based Antifade Buffer
This protocol details the use of Trolox, a water-soluble vitamin E analog, to reduce photobleaching during live-cell imaging of this compound-labeled cells.
Materials:
-
This compound-labeled live cells in a suitable imaging dish (e.g., glass-bottom dish)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
100 mM Trolox stock solution in ethanol (B145695) or DMSO
-
Optional: Glucose Oxidase and Catalase (for an oxygen scavenging system)
Procedure:
-
Prepare the antifade imaging buffer:
-
Warm the live-cell imaging medium to 37°C.
-
Dilute the 100 mM Trolox stock solution into the imaging medium to a final concentration of 0.1-1 mM.[1][7][13][14][15] Note: The optimal concentration of Trolox may vary depending on the cell type and should be determined empirically to avoid cytotoxicity.
-
-
Optional: Add an Oxygen Scavenging System (for enhanced photoprotection):
-
To the Trolox-containing imaging medium, add glucose oxidase to a final concentration of ~0.5 mg/mL and catalase to a final concentration of ~0.1 mg/mL. Also, ensure the medium contains at least 5 mM glucose.
-
-
Exchange the medium:
-
Carefully aspirate the existing culture medium from the imaging dish.
-
Gently add the pre-warmed antifade imaging buffer to the cells.
-
Incubate the cells for at least 15-30 minutes at 37°C and 5% CO2 before imaging to allow the Trolox to permeate the cells.
-
-
Imaging:
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is maintaining the correct temperature, humidity, and CO2 levels.
-
Locate the cells of interest using the lowest possible light intensity.
-
Acquire images using optimized settings to minimize photobleaching, as described in Protocol 1.
-
Visualizations
Caption: The photobleaching pathway of diSulfo-Cy3 and the points of intervention by antifade reagents.
Caption: A generalized experimental workflow for fluorescence imaging with this compound, incorporating steps to prevent photobleaching.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. biotium.com [biotium.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Specimen Preparation and Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 13. Seeing is believing? A beginners' guide to practical pitfalls in image acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
diSulfo-Cy3 alkyne stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of diSulfo-Cy3 alkyne, a fluorescent dye commonly used in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C in the dark and desiccated.[1] When stored under these conditions, the solid product is stable for up to 24 months.[1] For short-term transport, it can be kept at room temperature for up to three weeks.[1]
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound are best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is crucial to protect the solutions from light.[2] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.
Q3: In which solvents is this compound soluble?
This compound is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The presence of two sulfo groups enhances its hydrophilicity, allowing for its use in aqueous solutions without the need for organic co-solvents.[3]
Q4: What is the stability of this compound at different pH levels?
This compound is pH-insensitive in a range of pH 4 to 10, making it versatile for various experimental conditions.
Q5: How photostable is this compound?
This compound is a bright and photostable dye.[3] The presence of sulfo groups can slightly improve the optical stability of cyanine (B1664457) dyes.[] However, like all fluorescent dyes, prolonged exposure to light should be avoided to minimize photobleaching. The main degradation pathway for cyanine dyes involves the cycloaddition of singlet oxygen onto the polymethine chain, leading to the formation of aldehydes.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescent signal after labeling | Degradation of this compound | Ensure the dye has been stored correctly at -20°C in the dark and desiccated. For solutions, adhere to the recommended storage at -80°C or -20°C and protect from light. Prepare fresh working solutions for each experiment. |
| Inefficient click chemistry reaction | Confirm the integrity and concentration of all reaction components (e.g., azide-modified molecule, copper catalyst, reducing agent). Optimize reaction conditions such as concentration of reactants, temperature, and incubation time. | |
| Incorrect filter set or imaging parameters | Verify that the excitation and emission wavelengths used for imaging are appropriate for Cy3 (excitation maximum ~550 nm, emission maximum ~570 nm).[] | |
| High background fluorescence | Excess unreacted this compound | Ensure adequate purification steps (e.g., dialysis, size exclusion chromatography) are performed after the labeling reaction to remove any unbound dye. |
| Non-specific binding of the dye | Increase the number of washing steps after labeling. Consider adding a blocking agent to your buffer to reduce non-specific interactions. | |
| Precipitation of the dye during the reaction | Low solubility in the reaction buffer | Although diSulfo-Cy3 is water-soluble, ensure the final concentration in your reaction buffer does not exceed its solubility limit. If using any co-solvents, ensure they are compatible with all reaction components. |
| Inconsistent labeling results between experiments | Variability in reagent quality | Use high-purity reagents for the click chemistry reaction. Confirm the activity of the copper catalyst and reducing agent. |
| Variability in experimental conditions | Maintain consistent experimental parameters, including temperature, pH, and incubation times, across all experiments. |
Quantitative Data Summary
The following table summarizes the key stability and storage parameters for this compound.
| Parameter | Condition | Recommendation/Value | Reference |
| Storage Temperature (Solid) | Long-term | -20°C | [1] |
| Storage Temperature (Solution) | Up to 1 month | -20°C | [2] |
| Up to 6 months | -80°C | [2] | |
| Shelf Life (Solid) | at -20°C | 24 months | [1] |
| pH Stability | Insensitive in the range of pH 4-10 | ||
| Solubility | Water, DMF, DMSO | [3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method for evaluating the stability of this compound in a specific buffer or solvent over time.
1. Materials:
- This compound
- Solvent/buffer of interest (e.g., PBS, DMF, DMSO)
- Spectrophotometer
- Fluorometer
- Micro-cuvettes
2. Procedure:
- Prepare a stock solution: Dissolve a known mass of this compound in the solvent/buffer to create a concentrated stock solution (e.g., 1 mM).
- Prepare working solutions: Dilute the stock solution to a final concentration suitable for absorbance and fluorescence measurements (e.g., 10 µM).
- Initial Measurements (Time 0):
- Measure the absorbance spectrum of the working solution to determine the initial absorbance maximum (λmax) and intensity.
- Measure the fluorescence emission spectrum (using an excitation wavelength at or near the λmax) to determine the initial fluorescence maximum and intensity.
- Incubation:
- Divide the working solution into multiple aliquots in separate, sealed vials.
- Store the aliquots under the desired conditions to be tested (e.g., different temperatures, light exposure).
- Time-Point Measurements:
- At regular intervals (e.g., 1, 3, 7, 14 days), take one aliquot from each storage condition.
- Allow the aliquot to equilibrate to room temperature.
- Repeat the absorbance and fluorescence measurements as described in step 3.
- Data Analysis:
- Plot the absorbance and fluorescence intensity at the respective maxima as a function of time for each storage condition.
- A decrease in absorbance or fluorescence intensity over time indicates degradation of the dye.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: General workflow for a click chemistry experiment.
References
Technical Support Center: Copper-Catalyzed Click Chemistry with diSulfo-Cy3
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with copper-catalyzed click chemistry (CuAAC) involving the diSulfo-Cy3 fluorescent dye. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using diSulfo-Cy3 in copper-catalyzed click chemistry?
A1: DiSulfo-Cy3 is a sulfonated, hydrophilic fluorescent dye specifically designed for click chemistry applications.[1] Its primary advantages include:
-
High Water Solubility: The sulfonate groups confer excellent water solubility, allowing for reactions in aqueous buffers without the need for organic co-solvents that can be detrimental to biomolecules.[2][3] This property also minimizes dye aggregation, which can lead to fluorescence quenching and high background signals.[2]
-
Reduced Non-Specific Binding: The hydrophilic nature of diSulfo-Cy3 leads to lower non-specific binding in cellular and tissue samples, resulting in improved signal-to-noise ratios.[4]
-
Bright and Photostable Fluorescence: DiSulfo-Cy3 exhibits strong fluorescence and good photostability, making it suitable for a wide range of imaging applications.[1][5]
Q2: Why is a copper catalyst necessary for the reaction between an azide (B81097) and an alkyne?
A2: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage.[6] The Cu(I) catalyst significantly accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[6] It also ensures the specific formation of the 1,4-disubstituted triazole regioisomer.[6]
Q3: What is the role of the reducing agent and the ligand in the reaction mixture?
A3: The active catalytic species in CuAAC is Cu(I).[7] However, Cu(I) is readily oxidized to the inactive Cu(II) state in solution.[8]
-
Reducing Agent (e.g., Sodium Ascorbate): A reducing agent is added to the reaction to reduce Cu(II) (typically from a CuSO₄ solution) to the active Cu(I) state and to maintain a sufficient concentration of Cu(I) throughout the reaction.[7][9]
-
Ligand (e.g., THPTA): A water-soluble chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended for bioconjugation reactions.[7] The ligand stabilizes the Cu(I) oxidation state, preventing its oxidation and disproportionation.[7][10] It also accelerates the click reaction and can protect sensitive biomolecules from damage by copper-generated reactive oxygen species.[9][11]
Q4: Can I perform this reaction without a copper catalyst?
A4: Yes, copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[12] This method uses strained cyclooctyne (B158145) derivatives (e.g., DBCO, BCN) that react efficiently with azides at ambient temperatures without the need for a metal catalyst. SPAAC is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | 1. Inefficient Click Reaction: Suboptimal reagent concentrations, degraded reagents, or incorrect reaction conditions.[13] 2. Oxidation of Cu(I) Catalyst: Insufficient reducing agent or absence of a stabilizing ligand.[8] 3. Degradation of diSulfo-Cy3 Dye: Exposure to harsh conditions or incompatible reagents.[14][15] 4. Incorrect Wavelengths: Using incorrect excitation or emission wavelengths for imaging. | 1. Optimize Reaction Conditions: Titrate the concentrations of diSulfo-Cy3, copper sulfate, sodium ascorbate (B8700270), and ligand. Ensure fresh solutions of sodium ascorbate are used.[13] 2. Ensure Active Catalyst: Always use a reducing agent like sodium ascorbate. Include a Cu(I)-stabilizing ligand such as THPTA in your reaction mixture.[7][9] 3. Protect the Dye: Store the dye according to the manufacturer's instructions, protected from light.[16] Avoid high temperatures and harsh chemical conditions during the reaction.[14][15] 4. Verify Spectroscopic Settings: Check the excitation and emission maxima for diSulfo-Cy3 (typically around 555 nm and 570 nm, respectively) and set your imaging equipment accordingly.[17] |
| High Background Fluorescence | 1. Dye Aggregation: Poor solubility of a non-sulfonated Cy3 dye.[2] 2. Non-Specific Binding: The fluorescent probe is binding to components other than the target molecule. 3. Excess Unreacted Dye: Insufficient washing steps after the labeling reaction. | 1. Use Sulfonated Dyes: DiSulfo-Cy3's high water solubility minimizes aggregation.[2] If using other dyes, consider optimizing solvent conditions. 2. Optimize Blocking and Washing: For cell or tissue staining, use appropriate blocking buffers. Increase the number and duration of wash steps. Sulfo-Cy3 has been shown to have low non-specific binding.[4] 3. Purify the Conjugate: If labeling biomolecules in solution, remove excess dye by size exclusion chromatography, dialysis, or other appropriate purification methods. |
| Poor Reproducibility | 1. Inconsistent Reagent Preparation: Variation in the concentration or quality of stock solutions.[13] 2. Oxygen Sensitivity: Exposure of the reaction to atmospheric oxygen can lead to catalyst deactivation.[9] 3. Variability in Incubation Time/Temperature: Inconsistent reaction parameters between experiments. | 1. Prepare Fresh Reagents: Prepare fresh sodium ascorbate solution for each experiment.[13] Use high-quality, pure reagents. 2. Minimize Oxygen Exposure: While modern catalyst systems with ligands are more robust, it is good practice to cap reaction tubes and avoid vigorous vortexing that introduces oxygen.[9] For highly sensitive applications, consider degassing solutions. 3. Standardize Protocols: Maintain consistent incubation times and temperatures for all experiments. |
| Protein Aggregation or Damage | 1. Copper-Mediated Damage: Generation of reactive oxygen species (ROS) by the copper catalyst and ascorbate can damage proteins.[9] 2. Ascorbate Byproduct Reactions: Oxidation byproducts of ascorbate can react with amino acid residues like lysine (B10760008) and arginine.[9] | 1. Use a Stabilizing Ligand: A ligand like THPTA can protect biomolecules from copper-mediated damage.[9][11] Use the lowest effective concentration of copper. 2. Add a Scavenger: Consider adding aminoguanidine (B1677879) to the reaction to intercept reactive ascorbate byproducts.[9][11] 3. Consider Copper-Free Click Chemistry: If protein damage persists, switching to a copper-free method like SPAAC is a viable alternative. |
Experimental Protocols
General Protocol for Copper-Catalyzed Click Reaction with diSulfo-Cy3
This protocol is a starting point and may require optimization for specific applications.
Reagents and Materials:
-
Alkyne-modified biomolecule
-
diSulfo-Cy3 Azide
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
Stock Solution Preparation:
-
diSulfo-Cy3 Azide: Prepare a 1-10 mM stock solution in water or an appropriate buffer.
-
CuSO₄: Prepare a 50-100 mM stock solution in water.
-
Sodium Ascorbate: Prepare fresh a 100-200 mM stock solution in water immediately before use.
-
THPTA: Prepare a 50-100 mM stock solution in water.
Reaction Procedure: Final concentrations for the reaction are typically in the range of: 10-100 µM diSulfo-Cy3 Azide, 1-2 mM CuSO₄, 2-5 mM Sodium Ascorbate, and 1-2 mM THPTA.
-
In a microcentrifuge tube, add the alkyne-modified biomolecule dissolved in the reaction buffer.
-
Add the diSulfo-Cy3 Azide from the stock solution to the desired final concentration.
-
Prepare a premix of the catalyst by adding the THPTA stock solution to the CuSO₄ stock solution. Mix gently.
-
Add the CuSO₄/THPTA premix to the reaction tube containing the biomolecule and dye. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Quench the reaction if necessary (e.g., by adding EDTA) and proceed with purification or analysis.
Visualizing the Workflow
Caption: A flowchart illustrating the key steps in a typical copper-catalyzed click chemistry reaction.
Troubleshooting Logic
When encountering issues with your experiment, a systematic approach to troubleshooting can help identify the root cause.
Caption: A decision tree for troubleshooting common issues in CuAAC reactions.
References
- 1. apexbt.com [apexbt.com]
- 2. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 3. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 4. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. interchim.fr [interchim.fr]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sulfo-Cyanine3 алкин | CAS#:2055138-87-7 (inner salt); 2055138-88-8 (sodium salt) [ru.lumiprobe.com]
- 17. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
improving signal-to-noise ratio with diSulfo-Cy3 alkyne
Welcome to the technical support center for diSulfo-Cy3 alkyne. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio.
Troubleshooting Guides
High background and low signal are common challenges in fluorescence imaging experiments. The following table outlines potential causes and solutions to enhance the signal-to-noise ratio when using this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High Background Fluorescence | Non-specific binding of this compound: Cyanine dyes can exhibit non-specific binding to cellular components, particularly monocytes and macrophages.[1][2][3][4] | 1. Decrease Probe Concentration: Lower the concentration of the this compound probe in the reaction. 2. Increase Washing: Extend the duration and number of washing steps after the click reaction. 3. Use Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) in your buffers.[5] For specific cell types like monocytes, consider using specialized blocking buffers.[1][2][3] | Reduced background fluorescence in negative controls and clearer visualization of the specific signal. |
| Residual Copper Catalyst: Copper ions can sometimes contribute to background fluorescence.[5] | 1. Use Copper Chelators: Include a copper-chelating ligand (e.g., THPTA, BTTAA) in excess (5-10 fold) over the copper sulfate (B86663).[5] 2. Final Wash with Chelator: Perform a final wash step with a copper chelator such as EDTA.[6] | Quenching of non-specific fluorescence caused by the copper catalyst. | |
| Impure Reagents: Degradation of reagents, especially sodium ascorbate (B8700270), can lead to side reactions and increased background. | 1. Use Fresh Solutions: Always use freshly prepared solutions of sodium ascorbate.[5] 2. Verify Probe Purity: Ensure the purity of your this compound and azide-modified biomolecule.[5] | Consistent and reproducible results with a lower background signal. | |
| Low or No Signal | Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) may not have proceeded to completion. | 1. Optimize Catalyst Concentration: Ensure the correct concentration of copper sulfate and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst.[6] 2. Use a Ligand: Incorporate a copper-chelating ligand to stabilize the Cu(I) oxidation state.[7][8] 3. Check pH: While the reaction is tolerant of a wide pH range (4-12), ensure your buffer is within this range.[9] | Increased efficiency of the click reaction, leading to a stronger specific signal. |
| Low Abundance of Target Molecule: The azide-modified target biomolecule may be present at very low concentrations. | 1. Increase Input Material: If possible, increase the amount of starting material (e.g., cells, protein lysate). 2. Consider Signal Amplification: Employ a signal amplification technique, such as tyramide signal amplification, if compatible with your experimental setup.[10] | Enhanced detection of low-abundance targets. | |
| Photobleaching: The Cy3 fluorophore may be degrading due to excessive exposure to excitation light. | 1. Use Antifade Reagents: Mount fixed samples in an antifade mounting medium. 2. Minimize Light Exposure: Reduce the intensity and duration of light exposure during image acquisition. 3. Use Oxygen Scavengers: For live-cell imaging, consider using oxygen scavenger systems. | Preservation of the fluorescent signal during imaging. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a water-soluble fluorescent dye containing a terminal alkyne group.[11][12] This alkyne group allows it to be covalently attached to molecules containing an azide (B81097) group through a copper-catalyzed click reaction.[11] Its key properties include an excitation maximum at approximately 548-555 nm and an emission maximum around 567-572 nm.[11][13] The "diSulfo" modification enhances its water solubility.
Q2: Why am I seeing high background fluorescence in my negative control (no azide-containing molecule)?
A2: High background in the absence of the azide-tagged molecule is likely due to non-specific binding of the this compound probe to cellular components.[5] Cyanine dyes, in general, can exhibit this behavior.[1] To mitigate this, you can try reducing the probe concentration, increasing the stringency of your wash steps, or including a blocking agent like BSA in your buffers.[5]
Q3: My signal is very weak. How can I improve it?
A3: A weak signal can result from several factors. First, ensure your click reaction is efficient. This involves using fresh reagents, particularly the sodium ascorbate reducing agent, and considering the use of a copper-chelating ligand like THPTA to maintain the active Cu(I) state of the catalyst.[7][8] If the target molecule is in low abundance, you may need to increase the amount of your sample or consider signal amplification strategies.[10] Finally, be mindful of photobleaching by minimizing the exposure of your sample to the excitation light and using an antifade reagent for fixed samples.
Q4: What are the optimal concentrations for the click reaction components?
A4: As a starting point for optimizing a CuAAC reaction, you can use copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[6] A common approach is to use 1.0-1.2 equivalents of the alkyne, 0.01-0.05 equivalents of CuSO₄, and 0.2-0.5 equivalents of sodium ascorbate relative to the azide.[6] The addition of a copper-chelating ligand at a concentration slightly higher than the copper sulfate is also recommended.
Q5: Can I perform the click reaction in a complex biological sample like cell lysate?
A5: Yes, the click reaction is bioorthogonal, meaning the azide and alkyne groups are unreactive with most biological functional groups, making it suitable for complex samples.[14] When working with cell lysates, it is advisable to use a lysis buffer that does not contain primary amines (e.g., Tris) and to clarify the lysate by centrifugation to remove debris.[5]
Experimental Protocols
Protocol 1: General Protocol for CuAAC Labeling of Proteins in Cell Lysates
This protocol provides a general workflow for labeling azide-modified proteins in a cell lysate with this compound, with a focus on minimizing background.
-
Lysate Preparation:
-
Lyse cells in a buffer that does not contain primary amines (e.g., a phosphate-based buffer).
-
Clarify the lysate by centrifugation to remove cellular debris.[5]
-
-
Click Reaction Cocktail Preparation (Prepare Fresh):
-
Copper Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
THPTA Ligand: Prepare a 50 mM stock solution in water.
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Sodium Ascorbate: Prepare a 1 M stock solution in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the cell lysate containing the azide-modified protein with the click reaction components to the following final concentrations:
-
This compound: 25-100 µM
-
THPTA: 500 µM
-
CuSO₄: 100 µM
-
Sodium Ascorbate: 5 mM
-
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Protein Precipitation (to remove excess reagents):
-
Add four volumes of ice-cold acetone (B3395972) to the reaction mixture.[5]
-
Incubate at -20°C for at least 1 hour to precipitate the proteins.[5]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.[5]
-
Carefully remove the supernatant containing excess reagents.[5]
-
Wash the protein pellet with ice-cold methanol.[5]
-
Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE sample buffer).[5]
-
Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Troubleshooting logic for improving signal-to-noise ratio.
References
- 1. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 14. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
Technical Support Center: Purification of diSulfo-Cy3 Alkyne Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of proteins labeled with diSulfo-Cy3 alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry").
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
A1: this compound is a highly water-soluble fluorescent dye equipped with an alkyne functional group.[1] The "diSulfo" modification refers to two sulfonate groups, which increase its solubility in aqueous buffers, preventing aggregation and making it ideal for labeling proteins and other biological molecules in their native environment.[1][2] The alkyne group allows for its covalent attachment to azide-modified proteins via the highly specific and efficient "Click Chemistry" reaction.[2][3] Its fluorescence properties, with excitation and emission maxima similar to the standard Cy3 dye, make it a popular choice for various downstream applications like fluorescence microscopy, western blot, and flow cytometry.[4][5]
Q2: What is the basic workflow for labeling and purifying my protein with this compound?
A2: The process involves three main stages:
-
Protein Modification: Your target protein must first be modified to contain an azide (B81097) group. This is typically achieved by metabolically incorporating an azide-containing amino acid analog or by chemically modifying specific amino acid residues.
-
Click Chemistry Reaction: The azide-modified protein is reacted with this compound in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage between the protein and the dye.[3]
-
Purification: After the labeling reaction, the mixture contains the labeled protein, unreacted (free) dye, and reaction catalysts. A purification step is crucial to remove these contaminants.[6] Common methods include size-exclusion chromatography (SEC), dialysis, or spin columns.[2]
Q3: Which purification method is best for removing unconjugated this compound?
A3: The choice of purification method depends on your protein's size, stability, and the required final purity.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger labeled protein from the small, free dye molecules. It is the preferred method for achieving high purity.
-
Dialysis: A straightforward method suitable for larger proteins. By using a dialysis membrane with an appropriate molecular weight cut-off (MWCO), the small free dye can diffuse out into a large volume of buffer, leaving the purified labeled protein behind. This process can be time-consuming.
-
Spin Columns: These are rapid and convenient for small-scale purifications. Pre-packed spin columns containing size-exclusion resins can efficiently remove free dye from labeling reactions with small volumes (typically up to 100 µL).[4]
Q4: How can I determine the concentration and degree of labeling (DOL) of my purified protein?
A4: The degree of labeling (also known as dye-to-protein ratio) can be calculated using UV-Vis spectrophotometry. You need to measure the absorbance of the purified protein solution at 280 nm (for the protein) and at the absorbance maximum of Cy3 (~550 nm). The following formulas are used:
-
Correction for Dye Absorbance at 280 nm: Corrected A_280 = A_280 - (A_dye_max * CF)
-
The Correction Factor (CF) for Cy3 is approximately 0.08.[7]
-
-
Calculate Protein Concentration: Protein Conc. (M) = Corrected A_280 / (ε_protein * path length)
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
Calculate Dye Concentration: Dye Conc. (M) = A_dye_max / (ε_dye * path length)
-
ε_dye for Cy3 is approximately 150,000 M⁻¹cm⁻¹.[7]
-
-
Calculate Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
Experimental Workflow & Protocols
Diagram: General Experimental Workflow
Caption: Workflow for this compound protein labeling and purification.
Protocol: Protein Labeling with this compound
This protocol is a general guideline for a copper-catalyzed click reaction. Optimal conditions may vary depending on the protein.
Materials:
-
Azide-modified protein in a copper-free, amine-free buffer (e.g., PBS, HEPES, pH 7.0-7.5).
-
This compound.
-
Catalyst Stock Solutions (prepare fresh):
-
Copper (II) Sulfate (CuSO₄): 20 mM in dH₂O.
-
Ascorbic Acid or Sodium Ascorbate (B8700270): 50 mM in dH₂O.[2]
-
Copper-chelating ligand (e.g., THPTA): 100 mM in dH₂O.
-
-
Purification supplies (e.g., size-exclusion spin column).
Procedure:
-
Prepare Protein: Adjust the concentration of the azide-modified protein to 1-10 mg/mL. Buffers containing primary amines (like Tris) should be avoided as they can interfere with some labeling chemistries.[4]
-
Prepare Labeling Reaction: In a microcentrifuge tube, combine the components in the following order. The example below is for a 100 µL reaction.
-
85 µL of azide-protein solution.
-
1 µL of 10 mM this compound in DMSO or water (for a 5-10 fold molar excess over the protein).
-
2 µL of 20 mM CuSO₄ pre-mixed with 2 µL of 100 mM THPTA ligand.
-
10 µL of 50 mM sodium ascorbate (freshly prepared).[2]
-
-
Incubation: Mix the components gently by pipetting. Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Proceed immediately to purification to remove the free dye and reaction components. For a small-scale reaction, a desalting spin column is efficient.
-
Prepare the spin column according to the manufacturer's instructions (e.g., remove storage buffer, equilibrate with desired final buffer).
-
Load the entire reaction mixture onto the center of the resin bed.
-
Centrifuge to collect the purified, labeled protein.
-
Troubleshooting Guide
Q: My final protein yield is very low after purification. What happened?
A: Low yield can result from several factors:
-
Protein Precipitation: The addition of dye (especially if dissolved in DMSO) or the presence of copper can sometimes cause protein aggregation and precipitation.
-
Solution: Centrifuge the reaction mixture before loading it onto the purification column and check for a pellet. Reduce the amount of organic solvent (keep DMSO <10% of the final volume).[8] Ensure a copper-chelating ligand like THPTA is used to improve protein stability.
-
-
Nonspecific Binding: The protein may be binding to the purification resin.
-
Solution: Ensure the purification column is compatible with your protein. Pre-equilibrate the column thoroughly with your buffer. If using affinity chromatography, check that the tag is not being blocked by the dye.
-
-
Incorrect Column Choice: The pore size of the size-exclusion resin may be inappropriate for your protein, leading to poor recovery.
-
Solution: Select a resin with a fractionation range suitable for your protein's molecular weight.
-
Q: After purification, my sample still has a high background, suggesting the presence of free dye. Why?
A: Incomplete removal of free dye is a common issue.
-
Inefficient Purification: The chosen method may not be sufficient.
-
Solution: For spin columns, do not exceed the recommended sample volume.[4] Passing the eluate through a second, fresh spin column can improve purity. For dialysis, increase the number of buffer changes and the total dialysis time. For SEC, ensure the column length is adequate for good separation and use an optimized flow rate.
-
-
Dye Adsorption: The highly charged diSulfo-Cy3 dye might interact non-covalently with your protein.
-
Solution: Perform purification in a buffer with slightly higher salt concentration (e.g., 250-500 mM NaCl) to disrupt ionic interactions.
-
Q: The fluorescence of my labeled protein is much lower than expected (quenching). What could be the cause?
A: Fluorescence quenching can occur due to several reasons:
-
High Degree of Labeling (Over-labeling): If too many dye molecules are attached in close proximity, they can self-quench, reducing the overall fluorescence.[9]
-
Solution: Reduce the molar excess of the this compound in the labeling reaction. Aim for a lower DOL (e.g., 1-3).
-
-
Local Environment: The dye may have attached to a site on the protein where its fluorescence is quenched by nearby amino acid residues like tryptophan or tyrosine.[9]
-
Solution: This is an inherent property of the protein and labeling site. While difficult to change, sometimes altering the pH or buffer composition can slightly change the protein's conformation and alleviate some quenching.
-
-
Aggregation: Aggregated protein can lead to significant quenching.
-
Solution: Confirm that the protein is monodisperse using dynamic light scattering (DLS) or analytical SEC. Include mild detergents or adjust buffer conditions to prevent aggregation.
-
Diagram: Troubleshooting Logic
Caption: Troubleshooting guide for common purification issues.
Quantitative Data Summary
Table 1: Properties of diSulfo-Cy3 Fluorophore
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~550 nm | [4] |
| Emission Maximum (Em) | ~570 nm | [4] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [7] |
| Absorbance Correction Factor (CF₂₈₀) | ~0.08 | [7] |
| Chemistry | Alkyne (for Click Chemistry) | [1] |
Table 2: Typical Purification Troubleshooting Parameters
| Issue | Parameter to Check | Recommended Action |
| Low Protein Recovery | Protein precipitation | Centrifuge sample before purification. Reduce organic solvent. |
| Nonspecific resin binding | Change buffer salt concentration or select a different resin. | |
| Free Dye Contamination | Purification efficiency | Increase dialysis time/buffer changes; use a longer SEC column. |
| Non-covalent dye binding | Increase salt concentration in purification buffers. | |
| Low Fluorescence Signal | Degree of Labeling (DOL) | Aim for DOL of 1-3; reduce dye excess in the reaction. |
| Protein aggregation | Analyze sample by DLS; optimize buffer conditions. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
effect of pH on diSulfo-Cy3 alkyne fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of diSulfo-Cy3 alkyne, with a specific focus on the effect of pH on its fluorescent properties.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence of this compound sensitive to pH?
A: The fluorescence intensity of this compound is largely independent of pH within the range typically used for biological experiments (pH 4 to 10)[1][2]. Studies on the closely related sulfo-Cyanine3 have shown that its fluorescence intensity remains nearly constant across a pH range of 3.5 to 8.3[3]. This stability makes it a reliable fluorescent probe for a variety of experimental conditions without the need for precise pH control to maintain fluorescence output.
Q2: I am observing lower than expected fluorescence intensity. Could pH be the cause?
A: While significant fluorescence changes are not expected due to pH alone within the 4-10 range, several other factors could be contributing to low fluorescence:
-
Suboptimal Buffer Conditions: Although pH itself may not be the primary issue, components of your buffer could be interfering with the dye.
-
Dye Degradation: Prolonged exposure to light or harsh chemical conditions can lead to photobleaching or degradation of the dye.
-
Inefficient Labeling: Low incorporation of the this compound into your target molecule will result in a weak signal.
-
Fluorescence Quenching: The presence of certain molecules in your sample can quench the fluorescence of cyanine (B1664457) dyes.
Q3: What is fluorescence quenching and how can I avoid it?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. For cyanine dyes like diSulfo-Cy3, quenching can be caused by various molecules. For example, the reducing agent TCEP (tris(2-carboxyethyl)phosphine) has been shown to quench the fluorescence of Cy5, a related cyanine dye, by forming a non-fluorescent adduct[4][5].
To avoid quenching:
-
Carefully review all components of your experimental buffer and sample.
-
If a reducing agent is necessary, consider alternatives to TCEP or perform a buffer exchange step after the reduction is complete and before fluorescence measurement.
-
Be aware that high concentrations of certain salts or other molecules can also lead to quenching.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Fluorescence Signal | pH outside the optimal range (4-10) | Although unlikely to be the primary cause, ensure your buffer pH is within the recommended 4-10 range for this compound[1][2]. |
| Inefficient "Click" reaction | Optimize the copper-catalyzed click reaction (CuAAC) conditions. Ensure the correct concentrations of copper sulfate, a reducing agent (like sodium ascorbate), and a copper ligand (like TBTA) are used. | |
| Presence of quenching agents | Identify and remove any potential quenching molecules from your buffer system. Common quenchers can include certain metal ions and reducing agents like TCEP[4][5]. | |
| Photobleaching | Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium if applicable for microscopy. | |
| Inconsistent Fluorescence Between Samples | Variability in buffer pH | While diSulfo-Cy3 is pH-insensitive, large variations in pH between samples could indicate other inconsistencies in sample preparation. Ensure consistent buffering across all samples. |
| Contaminants in the sample | Purify your labeled biomolecule to remove unreacted dye and other potential contaminants that might interfere with fluorescence. | |
| Unexpected Shift in Emission Spectrum | Dye aggregation | High concentrations of the dye can lead to aggregation, which may alter its spectral properties. Work with concentrations appropriate for your application. |
| Environmental effects | The local environment around the dye molecule can sometimes cause minor spectral shifts. This is generally not a significant issue with diSulfo-Cy3. |
Experimental Protocols
Protocol: Measuring this compound Fluorescence at Different pH Values
This protocol outlines the steps to verify the pH insensitivity of this compound fluorescence.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
A set of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8, 9, 10)
-
Fluorometer or fluorescence plate reader
-
Microplates or cuvettes
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in deionized water to a final concentration of 1 µM.
-
In a microplate or a series of cuvettes, mix the this compound working solution with each of the different pH buffers in a 1:1 ratio. This will result in a final dye concentration of 0.5 µM in each buffer.
-
Incubate the mixtures at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence intensity of each sample using a fluorometer. Use an excitation wavelength of ~555 nm and measure the emission at ~570 nm.
-
Plot the fluorescence intensity as a function of pH.
Expected Results:
The fluorescence intensity of this compound should remain relatively constant across the tested pH range.
Visualizations
References
Technical Support Center: Catalyst Removal After diSulfo-Cy3 Alkyne Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical step of catalyst removal following the labeling of biomolecules with diSulfo-Cy3 alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Residual copper catalyst can interfere with downstream applications, compromise experimental results, and induce cytotoxicity.[1] This guide offers troubleshooting advice and frequently asked questions to ensure the successful purification of your labeled conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after labeling?
A1: Residual copper can lead to several issues:
-
Interference with downstream assays: Copper ions can inhibit enzyme activity, interfere with fluorescence measurements, and affect cell viability in culture.[1]
-
Cytotoxicity: Copper is toxic to cells, which is a significant concern for in vivo studies or when using the labeled molecule in cell-based assays.[1]
-
Generation of reactive oxygen species (ROS): The presence of copper and a reducing agent can lead to the production of ROS, which can damage the labeled biomolecule and other cellular components.[2][3]
-
Unwanted side reactions: Copper can catalyze other chemical reactions, potentially modifying your biomolecule of interest.[1]
Q2: What are the common methods for removing the copper catalyst?
A2: The most prevalent methods for copper catalyst removal include the use of chelating agents, solid-phase scavengers (chelating resins), size exclusion chromatography (SEC), and precipitation.[1][4] The choice of method depends on the nature of the labeled biomolecule (e.g., protein, oligonucleotide), its stability, and the required level of purity.
Q3: Can the diSulfo-Cy3 dye itself chelate copper, making removal difficult?
A3: While the triazole ring formed during the click reaction can chelate copper, there is no strong evidence to suggest that the diSulfo-Cy3 dye itself is a potent copper chelator.[1] However, if you experience difficulty in removing copper, it is more likely due to the interaction with the triazole or other functionalities on your biomolecule.
Q4: My labeled protein precipitated after the labeling reaction. What could be the cause?
A4: Protein precipitation after fluorescent labeling can occur for a few reasons:
-
Hydrophobicity of the dye: Although diSulfo-Cy3 is designed to be water-soluble, attaching multiple dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[5]
-
Denaturation: The presence of organic co-solvents (like DMSO for dissolving the dye) or the catalyst itself can sometimes lead to protein denaturation and precipitation.[5]
-
High labeling stoichiometry: A high ratio of dye to protein can increase the likelihood of precipitation.[5]
Troubleshooting Guide
This guide addresses common problems encountered during catalyst removal after this compound labeling.
| Problem | Possible Cause | Suggested Solution |
| Low yield of labeled product after purification. | Precipitation of the labeled biomolecule during purification: Some purification methods can lead to sample loss.[6] | - If using precipitation, ensure the pellet is fully resolubilized. Consider alternative, milder purification methods like size exclusion chromatography (SEC).[7][8] - Optimize buffer conditions (e.g., pH, salt concentration) to maintain protein solubility. |
| Adsorption to purification media: Biomolecules can sometimes non-specifically bind to chromatography resins or filters.[2] | - For SEC, use a resin with a matrix that is known to have low non-specific binding (e.g., agarose-based).[8] - When using chelating resins, be aware that they can sometimes bind biomolecules.[2][3] Pre-test the resin with your unlabeled biomolecule. | |
| Residual copper detected in the final sample. | Inefficient chelation: The chelating agent (e.g., EDTA) may not be sufficient to capture all the copper ions.[1] | - Increase the concentration of the chelating agent. - Perform multiple washes or dialysis steps with the chelating agent.[4][9] - Ensure the pH of the solution is optimal for chelation (typically around 8 for EDTA).[1] |
| Incomplete removal of the copper-chelate complex: The complex may not be fully separated from the labeled biomolecule. | - If using dialysis, ensure a sufficient volume of dialysis buffer and allow for adequate dialysis time.[4] - For SEC, ensure the column size is appropriate for separating the labeled biomolecule from the smaller copper-chelate complex. | |
| Strong interaction of copper with the biomolecule: The triazole ring formed during the reaction can chelate copper, making it difficult to remove.[1] | - Use a stronger chelating agent or a solid-phase scavenger with a high affinity for copper.[1][10] | |
| Labeled biomolecule appears aggregated after purification. | Harsh purification conditions: Methods like acid precipitation can cause irreversible aggregation.[11] | - Opt for gentler methods like SEC, which is performed under native conditions.[7] - If using precipitation, try methods like ammonium (B1175870) sulfate (B86663) or organic solvent precipitation at low temperatures.[11][12] |
| Increased hydrophobicity: The attached diSulfo-Cy3 dye can increase the hydrophobicity of the biomolecule. | - Consider reducing the dye-to-biomolecule ratio in the labeling reaction.[5] - Include additives in your buffer that can help maintain solubility, such as non-ionic detergents or arginine. |
Experimental Protocols
Here are detailed methodologies for common catalyst removal techniques.
Protocol 1: Catalyst Removal using a Chelating Agent (EDTA)
This method is suitable for various biomolecules and relies on the formation of a stable, water-soluble complex between EDTA and copper ions, which is then separated from the labeled product.
-
Reaction Quenching: After the click chemistry reaction is complete, add a solution of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to a final concentration of 10-50 mM.
-
Incubation: Gently mix and incubate the solution at room temperature for 15-30 minutes to allow for the formation of the copper-EDTA complex.
-
Purification: Separate the labeled biomolecule from the copper-EDTA complex using one of the following methods:
-
Size Exclusion Chromatography (SEC): This is the recommended method for proteins and larger oligonucleotides.[7][13] The larger labeled biomolecule will elute first, while the smaller copper-EDTA complex is retained and elutes later.
-
Dialysis: This method is suitable for larger biomolecules.[4] Dialyze the sample against a large volume of buffer (e.g., PBS) with several buffer changes to remove the copper-EDTA complex.
-
Precipitation: For proteins, you can precipitate the labeled protein using methods like cold acetone (B3395972) or trichloroacetic acid (TCA) precipitation.[11] After centrifugation, the supernatant containing the copper-EDTA complex is discarded. The protein pellet is then washed and resolubilized.
-
Protocol 2: Catalyst Removal using a Copper-Chelating Resin
Specialized chelating resins have a high affinity for copper and can be used to efficiently remove the catalyst from the reaction mixture.[10][14]
-
Resin Preparation: Prepare the chelating resin according to the manufacturer's instructions. This usually involves washing the resin with water and then equilibrating it with the buffer used for your labeling reaction.
-
Incubation: Add the equilibrated resin to the completed click chemistry reaction mixture. The amount of resin to use will depend on its binding capacity and the amount of copper in your reaction.
-
Binding: Gently agitate the mixture for 30-60 minutes at room temperature to allow the copper to bind to the resin.
-
Separation: Separate the resin from the solution containing your labeled biomolecule. This can be done by:
-
Centrifugation: Spin down the resin and carefully collect the supernatant.
-
Column Chromatography: Pack the resin into a small column and allow the reaction mixture to flow through. The copper will bind to the resin, and the labeled biomolecule will be in the flow-through.
-
-
Wash (Optional): Wash the resin with a small amount of buffer to recover any labeled product that may have been retained.
Visualizations
Experimental Workflow for Catalyst Removal
Caption: Workflow for removing copper catalyst after labeling.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 8. goldbio.com [goldbio.com]
- 9. echemi.com [echemi.com]
- 10. High Selective Ion Exchange Resin for Copper & Palladium Removal - Buy chelating resin, copper removal, palladium recovery Product on Hebei UMEK Environment Machine Co., Ltd. [cnumek.com]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Chelating Ion Exchange Resins | Ecolab [purolite.com]
Validation & Comparative
diSulfo-Cy3 Alkyne vs. Cy3 Alkyne: A Comprehensive Comparison for Researchers
For scientists and professionals in drug development, the precise selection of fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides a detailed, data-driven comparison of two commonly used alkyne-functionalized cyanine (B1664457) dyes: diSulfo-Cy3 alkyne and Cy3 alkyne. Both are pivotal reagents for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, enabling the fluorescent labeling of azide-modified biomolecules. Their key distinction lies in the presence of two sulfonate groups on the this compound, a modification that significantly influences its physicochemical properties and, consequently, its applications.
Key Performance Characteristics: A Quantitative Overview
The selection between this compound and Cy3 alkyne hinges on their distinct properties, which are summarized below. These characteristics dictate their suitability for different experimental contexts, particularly concerning the nature of the biological sample and the intended imaging environment.
| Property | This compound | Cy3 Alkyne (non-sulfonated) |
| Solubility | High water solubility; soluble in aqueous buffers, DMSO, DMF.[1][2][3][4] | Insoluble in water; requires organic co-solvents (e.g., DMSO, DMF) for reactions in aqueous media.[5][6][7][8] |
| Excitation Max. | ~548 nm[1][3] | ~555 nm[5][9][10] |
| Emission Max. | ~567 nm[1][3] | ~570 nm[5][9][10] |
| Molar Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹[1][3] | ~150,000 cm⁻¹M⁻¹[5][9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.15[1][3] | ~0.31[5] |
| Cell Permeability | Generally cell-impermeable due to negative charges of sulfonate groups.[7] | More likely to be cell-permeable due to its hydrophobic nature.[7] |
| Primary Applications | Labeling of extracellular proteins, cell-surface glycans, and other biomolecules in aqueous buffers without organic solvents.[1][2] | Labeling of intracellular components and biomolecules that tolerate organic co-solvents.[7][11] |
Core Distinctions and Experimental Implications
The fundamental difference between these two dyes is their solubility, which directly impacts their utility in biological systems.
This compound: The Aqueous Solution Specialist
The two sulfonate groups on this compound render it highly water-soluble and negatively charged at physiological pH.[3] This has several advantages:
-
Aqueous Reactions: Labeling reactions can be performed in entirely aqueous buffers, which is crucial for sensitive proteins that may be denatured by organic solvents.[2][12]
-
Reduced Aggregation: The sulfonate groups help to prevent the aggregation of the dye and the labeled biomolecules in aqueous solutions, leading to more reliable and reproducible results.[12]
-
Cell-Surface Labeling: Due to its charge, this compound does not readily cross the plasma membrane of live cells.[7] This makes it an excellent choice for specifically labeling cell-surface proteins, glycans, or other extracellular targets.
Cy3 Alkyne: The Choice for Intracellular Visualization
The non-sulfonated Cy3 alkyne is more hydrophobic. This characteristic dictates its use in different experimental setups:
-
Organic Co-solvents Required: For labeling water-soluble biomolecules like proteins, an organic co-solvent such as DMSO or DMF is necessary to dissolve the dye.[6][7][8][12]
-
Potential for Intracellular Labeling: Its hydrophobicity makes it more likely to be permeable to cell membranes, allowing for the labeling of intracellular targets.[7][11] However, nonspecific binding to hydrophobic cellular components can be a concern.
A study comparing a cell-penetrating peptide conjugated to Cy3 versus sulfo-Cy3 demonstrated significantly lower cellular uptake for the sulfonated version, highlighting the impact of sulfonation on cell permeability.[7]
Experimental Protocols
The following are generalized protocols for the use of this compound and Cy3 alkyne in the copper(I)-catalyzed click chemistry labeling of azide-modified proteins.
Protocol 1: Labeling of an Azide-Modified Protein with this compound (Aqueous Conditions)
This protocol is suitable for proteins that are sensitive to organic solvents.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in water.
-
CuSO₄: 50 mM in water.
-
THPTA: 250 mM in water.
-
Sodium ascorbate: 500 mM in water (prepare fresh).
-
-
Prepare the "Click-it" Catalyst Solution: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2 µL of 50 mM CuSO₄ and 2 µL of 250 mM THPTA).
-
Set up the Labeling Reaction:
-
In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add this compound to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein is a good starting point).
-
Add the "Click-it" catalyst solution to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess dye and reagents using size-exclusion chromatography, dialysis, or spin filtration.
Protocol 2: Labeling of an Azide-Modified Protein with Cy3 Alkyne (with Organic Co-solvent)
This protocol is for proteins that are tolerant to a small percentage of organic solvent.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
Cy3 alkyne
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Cy3 alkyne: 10 mM in DMSO or DMF.
-
CuSO₄: 50 mM in water.
-
THPTA: 250 mM in water.
-
Sodium ascorbate: 500 mM in water (prepare fresh).
-
-
Prepare the "Click-it" Catalyst Solution: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Set up the Labeling Reaction:
-
In a reaction tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the Cy3 alkyne stock solution to the desired final concentration (e.g., 100-200 µM), ensuring the final concentration of the organic solvent is below 10% (v/v).[12]
-
Add the "Click-it" catalyst solution to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled protein as described in Protocol 1.
Visualizing Biological Processes: Metabolic Labeling of Glycoproteins
A powerful application of these dyes is in the visualization of post-translationally modified proteins, such as glycoproteins. The O-GlcNAcylation pathway, a dynamic nutrient-sensing modification, can be studied using metabolic labeling and click chemistry.[3][4][5][9]
Caption: Metabolic labeling and visualization of O-GlcNAcylated proteins.
In this workflow, cells are incubated with an azide-modified sugar precursor, which is metabolized and incorporated into proteins by the enzyme O-GlcNAc Transferase (OGT). The azide-labeled glycoproteins can then be visualized by a click reaction with an alkyne-functionalized Cy3 dye.
Experimental Workflow: From Labeling to Visualization
The general workflow for labeling and visualizing azide-modified biomolecules using Cy3 alkynes is a multi-step process that requires careful execution.
Caption: General experimental workflow for click chemistry labeling.
This workflow outlines the key steps from introducing the azide group into the biological system to the final visualization of the fluorescently labeled target molecules.
Logical Relationship: Choosing the Right Dye
The decision to use this compound or Cy3 alkyne is based on a clear logical progression determined by the experimental requirements.
Caption: Decision tree for selecting the appropriate Cy3 alkyne dye.
This diagram illustrates the decision-making process for researchers when choosing between the sulfonated and non-sulfonated versions of Cy3 alkyne.
References
- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Glycoengineering Enables the Ultrastructural Visualization of Sialic Acids in the Glycocalyx of the Alveolar Epithelial Cell Line hAELVi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 11. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison: diSulfo-Cy3 Alkyne vs. Alexa Fluor 555 Alkyne for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for bioorthogonal labeling, the choice between diSulfo-Cy3 alkyne and Alexa Fluor 555 alkyne is a critical decision. Both dyes offer vibrant orange fluorescence and are functionalized with an alkyne group, rendering them suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide provides an objective, data-driven comparison of their performance to inform your selection process.
This comparison will delve into the key photophysical properties, including spectral characteristics, brightness, and photostability, supported by experimental data. Detailed experimental protocols for a typical labeling workflow are also provided to ensure reproducible results in your laboratory.
Quantitative Performance Comparison
The selection of a fluorescent dye is fundamentally guided by its photophysical properties. The following table summarizes the key performance metrics for this compound and Alexa Fluor 555 alkyne.
| Property | This compound | Alexa Fluor 555 Alkyne | Reference |
| Excitation Maximum (nm) | ~555 | ~555 | [1][2] |
| Emission Maximum (nm) | ~570 | ~565 | [1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~155,000 | [1][3] |
| Quantum Yield | ~0.15 | ~0.10 | [4] |
| Brightness (Ext. Coeff. x QY) | ~22,500 | ~15,500 | Calculated |
| Photostability | Moderate | High | [5][6] |
| Water Solubility | High | High |
Key Takeaways from the Data:
-
Spectral Similarity: Both dyes exhibit nearly identical excitation and emission spectra, making them compatible with standard Cy3 filter sets.[2]
-
Brightness: While both are considered bright dyes, this compound exhibits a theoretically higher brightness due to its greater quantum yield. However, the brightness of fluorescent conjugates can be influenced by factors such as the degree of labeling and the local environment.
-
Photostability: Experimental data demonstrates that Alexa Fluor 555 is significantly more photostable than the core Cy3 fluorophore.[5][6] After 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, whereas Cy3 retained only about 75%.[5] This superior photostability makes Alexa Fluor 555 a better choice for applications requiring prolonged or repeated imaging sessions.
-
Solubility: The presence of two sulfonate groups in this compound imparts excellent water solubility, which can be advantageous for labeling biomolecules in aqueous buffers without the need for organic co-solvents. Alexa Fluor 555 is also known for its good water solubility.[3]
Experimental Protocols
The following is a generalized protocol for labeling an azide-modified protein with either this compound or Alexa Fluor 555 alkyne using a copper-catalyzed click reaction.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines or ammonium (B1175870) ions.
-
This compound or Alexa Fluor 555 alkyne.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine, TCEP).
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine, TBTA).
-
Dimethylsulfoxide (DMSO).
-
Purification column (e.g., Sephadex G-25) for removing excess dye.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne dye in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the alkyne dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of dye is recommended.
-
Add the TBTA ligand to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess dye and reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Visualizing the Workflow and Application
To better illustrate the experimental process and a potential application, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for labeling azide-modified proteins via CuAAC.
Caption: Visualizing a labeled protein in a cellular signaling context.
Conclusion
Both this compound and Alexa Fluor 555 alkyne are excellent choices for fluorescently labeling biomolecules through click chemistry. The decision between the two will ultimately depend on the specific demands of the experiment.
-
Choose Alexa Fluor 555 alkyne for:
-
Applications requiring high photostability, such as time-lapse imaging or single-molecule studies.
-
Experiments where maximizing the signal-to-noise ratio over long acquisition times is critical.
-
-
Choose this compound for:
-
Experiments where maximizing initial brightness is the primary concern.
-
Applications requiring very high water solubility to avoid the use of organic co-solvents.
-
By carefully considering the quantitative data and experimental requirements, researchers can confidently select the optimal fluorescent probe to achieve high-quality, reproducible results in their studies.
References
- 1. ulab360.com [ulab360.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. bu.edu [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Managing Spectral Overlap with diSulfo-Cy3 Alkyne and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multiplex fluorescence imaging and Förster Resonance Energy Transfer (FRET) studies, the careful selection of fluorophores is paramount to generating clear, reliable, and quantifiable data. One of the most critical considerations in multi-color experiments is the management of spectral overlap, where the emission spectrum of one fluorophore bleeds into the detection channel of another. This guide provides a comprehensive comparison of diSulfo-Cy3 alkyne with other commonly used fluorophores in a similar spectral range, offering objective data to aid in experimental design and fluorophore selection.
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of a donor fluorophore partially overlaps with the excitation spectrum of an acceptor fluorophore. While this phenomenon is the fundamental principle behind FRET, it can also be a significant source of noise and data misinterpretation in multiplexing experiments where distinct signals are desired. The degree of spectral overlap dictates the potential for bleed-through, where signal from a brighter or more abundant fluorophore is erroneously detected in the channel designated for a dimmer or less abundant one. Careful selection of fluorophores with minimal spectral overlap and the use of appropriate optical filters are crucial for mitigating these effects.
This compound: A Profile
This compound is a bright and water-soluble fluorescent dye belonging to the cyanine (B1664457) family. The presence of two sulfonate groups enhances its hydrophilicity, making it particularly well-suited for labeling biomolecules in aqueous environments.[1] Its alkyne functional group allows for straightforward and efficient labeling of azide-modified molecules via copper-catalyzed or copper-free click chemistry reactions.[2][3] Spectrally, it is similar to the well-established Cy3 dye, with excitation and emission maxima in the green-yellow region of the spectrum.[2][3][4]
Comparative Spectral Properties
To facilitate the selection of appropriate fluorophores for multiplexing experiments with this compound, the following table summarizes the key spectral properties of this compound and several other commonly used fluorophores in the same spectral region.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~548 - 555[2][5][6][7][8] | ~563 - 572[2][5][6][7][8] | ~150,000 - 162,000[2][5][6] | ~0.1 - 0.15[5][6] |
| Alexa Fluor 555 | ~553 - 555[9][10][11] | ~565 - 568[9][10][11] | >130,000[9] | - |
| DyLight 550 | ~562[12][13] | ~576[12][13] | ~150,000[12][13] | - |
| TAMRA | ~541 - 556[14][15][16][17] | ~565 - 583[14][15][18] | ~84,000 - 95,000[14] | ~0.1 - 0.3[14] |
| ROX | ~578[19] | ~604[19] | - | - |
| Cy3B | ~559 - 560[20][21][22] | ~571[20][21][22] | ~121,000[21][22] | ~0.68[21][22] |
Note: Spectral properties can be influenced by the local environment, including solvent, pH, and conjugation to a biomolecule. The values presented here are approximate and should be used as a guide.
Experimental Protocols
To experimentally assess the spectral overlap and potential for bleed-through between this compound and another fluorophore, the following general protocol for fluorescence microscopy can be adapted.
Protocol: Quantifying Spectral Bleed-Through in Fluorescence Microscopy
1. Sample Preparation:
-
Prepare three sets of samples:
-
Sample 1 (this compound only): Label your target of interest with this compound.
-
Sample 2 (Alternative Fluorophore only): Label a separate, ideally non-colocalizing, target with the second fluorophore (e.g., Alexa Fluor 555).
-
Sample 3 (Dual-labeled): Label your sample with both this compound and the alternative fluorophore.
-
2. Imaging:
-
Use a confocal or widefield fluorescence microscope equipped with appropriate filter sets for each fluorophore.
-
For Sample 1: Acquire an image using the filter set for this compound. Then, without changing the sample, acquire an image using the filter set for the alternative fluorophore. The signal detected in the second channel represents the bleed-through from this compound into that channel.
-
For Sample 2: Acquire an image using the filter set for the alternative fluorophore. Then, acquire an image using the filter set for this compound. The signal detected in the first channel represents the bleed-through from the alternative fluorophore into the this compound channel.
-
For Sample 3: Acquire images in both channels.
3. Data Analysis:
-
Calculate Bleed-Through Coefficients:
-
For each channel, measure the mean fluorescence intensity in the "bleed-through" image (e.g., this compound sample imaged with the Alexa Fluor 555 filter set) and the "primary" image (e.g., this compound sample imaged with the Cy3 filter set).
-
The bleed-through coefficient is the ratio of the mean intensity in the bleed-through channel to the mean intensity in the primary channel.
-
-
Correct for Bleed-Through:
-
In the dual-labeled sample, the true signal in each channel can be calculated by subtracting the bleed-through contribution from the other channel, using the calculated coefficients. Software packages like ImageJ/Fiji have plugins available for bleed-through correction.[23]
-
Visualizing Spectral Relationships
The following diagrams illustrate the concepts of spectral overlap and a typical experimental workflow for assessing it.
Caption: Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore.
Caption: Workflow for quantifying and correcting spectral bleed-through in multiplex imaging.
Conclusion
This compound is a valuable tool for fluorescent labeling, particularly in aqueous environments. When planning multiplexing experiments, a thorough understanding of its spectral properties in relation to other fluorophores is essential. As the data indicates, fluorophores like Alexa Fluor 555 and DyLight 550 have very similar spectral characteristics to this compound, making them challenging to use concurrently without significant bleed-through. In contrast, fluorophores with more separated emission spectra, such as those emitting further in the red or far-red regions, would be more suitable partners for multi-color imaging. For applications like FRET, where spectral overlap is desired, the degree of overlap with potential acceptor dyes should be carefully considered to optimize energy transfer efficiency. By using the data and protocols provided in this guide, researchers can make more informed decisions in their choice of fluorophores, leading to more accurate and reliable experimental outcomes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. CY3-YNE | Sulfo-Cyanine3-alkyne | Dyes | TargetMol [targetmol.com]
- 8. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. app.fluorofinder.com [app.fluorofinder.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. TAMRA dye for labeling in life science research [baseclick.eu]
- 16. lifetein.com [lifetein.com]
- 17. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 18. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 19. Spectrum [ROX (carboxy-X-rhodamine)] | AAT Bioquest [aatbio.com]
- 20. Spectrum [Cy3B] | AAT Bioquest [aatbio.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. youtube.com [youtube.com]
A Researcher's Guide to Validating diSulfo-Cy3 Alkyne Labeling Specificity
For researchers, scientists, and drug development professionals, the precision of fluorescent labeling is paramount. This guide provides a comprehensive comparison of diSulfo-Cy3 alkyne for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. We present supporting experimental data, detailed protocols for specificity validation, and a comparative analysis with alternative fluorescent probes.
The this compound is a water-soluble, bright, and photostable fluorescent dye designed for click chemistry.[1] Its utility lies in the highly specific and bioorthogonal reaction between its alkyne group and an azide (B81097) group introduced into a biomolecule of interest. This reaction forms a stable triazole linkage, enabling the precise fluorescent tagging of proteins, nucleic acids, and other biomolecules in complex biological samples.[2][3][4]
Comparative Analysis of Fluorescent Dyes for Click Chemistry
The choice of a fluorescent probe significantly impacts the outcome of a labeling experiment. While diSulfo-Cy3 offers excellent water solubility and brightness, it is essential to consider its performance in comparison to other commonly used alkyne-functionalized dyes.
| Feature | This compound | Alexa Fluor 555 Alkyne | TAMRA Alkyne |
| Excitation Max (nm) | ~555 | ~555 | ~556 |
| Emission Max (nm) | ~570 | ~565 | ~563 |
| Quantum Yield | ~0.31[5] | High | Moderate |
| Photostability | Good | Excellent[6] | Moderate |
| Water Solubility | High (disulfonated)[1] | High | Low (non-sulfonated) |
| Non-Specific Binding | Low, but can be copper-dependent[7] | Generally low | Can exhibit non-specific binding |
Note: Photophysical properties can be influenced by the local environment and conjugation to biomolecules.
Studies have shown that while Cy dyes are bright, Alexa Fluor dyes can exhibit higher photostability and less self-quenching at high degrees of labeling when used as NHS esters.[6] When considering alkyne derivatives for click chemistry, the specificity of the click reaction itself is the primary determinant of labeling specificity. However, the inherent properties of the dye can contribute to background signal through non-specific binding.
Validating Labeling Specificity: Experimental Protocols
To ensure that the observed fluorescence is a direct result of the specific click chemistry reaction, a series of control experiments are crucial.
Experimental Workflow for Specificity Validation
This workflow is designed to differentiate between specific, copper-catalyzed labeling and any potential non-specific binding of the this compound.
Detailed Protocol for Validation in Cultured Cells
1. Sample Preparation:
-
Positive Sample: Culture cells and incorporate an azide-containing metabolic precursor (e.g., L-azidohomoalanine (AHA) for protein synthesis or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) followed by an azide-containing click reaction for DNA synthesis).
-
Negative Control Sample: Culture cells under identical conditions without the azide-containing precursor.
2. Fixation and Permeabilization (for intracellular targets):
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
3. Blocking:
-
Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes to minimize non-specific binding.[8]
4. Click Reaction:
-
Prepare a fresh click reaction cocktail. For a final volume of 500 µL:
-
This compound: 1-5 µM
-
Copper(II) sulfate (B86663) (CuSO₄): 100 µM
-
Copper ligand (e.g., THPTA): 500 µM
-
Sodium ascorbate: 2 mM (freshly prepared)
-
-
For the "No-Catalyst Control," prepare a cocktail containing only this compound in the reaction buffer.
-
Incubate the samples with the appropriate reaction cocktail for 30-60 minutes at room temperature, protected from light.
5. Washing:
-
Wash cells three times with PBS. For fixed cells, a wash buffer containing a mild detergent (e.g., 0.1% Tween-20) can help reduce background.[8]
6. Analysis:
-
Fluorescence Microscopy: Mount coverslips and image the cells.
-
Flow Cytometry: Resuspend cells and analyze the fluorescence intensity.
-
SDS-PAGE: Lyse cells, separate proteins by SDS-PAGE, and visualize in-gel fluorescence.
Expected Outcomes and Interpretation
| Experimental Arm | Expected Outcome for Specific Labeling | Interpretation |
| Positive Control | Strong fluorescence signal | Successful and specific labeling of azide-containing biomolecules. |
| Negative Control 1 (No Azide) | Minimal to no fluorescence | Indicates low non-specific binding of the this compound to cellular components. |
| Negative Control 2 (No Catalyst) | Minimal to no fluorescence | Confirms that the labeling is dependent on the copper-catalyzed click reaction and not due to non-covalent interactions.[7] |
Troubleshooting Non-Specific Binding
Even with a highly specific reaction like click chemistry, some background fluorescence may occur. Here are some troubleshooting strategies:
-
Optimize Dye Concentration: Use the lowest concentration of this compound that still provides a robust signal. High concentrations can lead to increased non-specific binding.
-
Ensure Reagent Quality: Use fresh, high-quality reagents, especially the sodium ascorbate, which can oxidize and become less effective.[8]
-
Thorough Washing: Increase the number and duration of wash steps after the click reaction.
-
Include Blocking Steps: For immunofluorescence and fixed-cell staining, a blocking step with BSA or serum is recommended.
-
Copper-Dependence: If non-specific binding is observed, it may be copper-mediated.[7] Ensure that the copper and ligand are used at the recommended concentrations.
Visualizing the Click Chemistry Reaction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient method for creating a covalent bond between an azide and a terminal alkyne.
By following these guidelines and implementing rigorous controls, researchers can confidently validate the specificity of this compound labeling and generate high-quality, reproducible data.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle of Brightness: Quantitative Comparison of diSulfo-Cy3 Alkyne for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complex landscape of protein labeling, the choice of a fluorescent dye is a critical decision that significantly impacts experimental outcomes. This guide provides a comprehensive, data-driven comparison of diSulfo-Cy3 alkyne, a popular choice for click chemistry-based protein labeling, against its key alternatives. We delve into quantitative performance metrics, detailed experimental protocols, and the underlying biochemical pathways to empower you with the information needed to select the optimal reagent for your research.
The advent of click chemistry has revolutionized the way scientists visualize and quantify proteins within complex biological systems. At the heart of this technology are fluorescent probes, such as this compound, which offer a powerful means to attach a bright and stable signaling molecule to a protein of interest. However, a crowded marketplace of alternative fluorescent alkynes, each with its own set of photophysical properties, necessitates a rigorous, evidence-based comparison to guide selection.
Performance Showdown: this compound vs. The Competition
To provide a clear and objective comparison, we have summarized the key performance indicators for this compound and its common alternatives in the following tables. These metrics include quantum yield (a measure of fluorescence efficiency), photostability (resistance to fading), and labeling efficiency. While direct head-to-head comparative studies for the alkyne derivatives are limited, the data presented is a compilation from various sources, providing a solid foundation for informed decision-making.
Table 1: Photophysical Properties of Fluorescent Alkyne Dyes
| Feature | This compound | Cy5 Alkyne | Alexa Fluor™ 555 Alkyne | Fluorescein Alkyne |
| Excitation Max (nm) | ~555 | ~649 | ~555 | ~494 |
| Emission Max (nm) | ~570 | ~670 | ~565 | ~518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~250,000 | ~150,000 | ~80,000 |
| Quantum Yield (Free Dye) | ~0.31 | ~0.20 | ~0.10 | ~0.92 |
| Quantum Yield (Protein Conjugate) | Varies | Varies | Generally higher than Cy3 | Prone to quenching |
| Water Solubility | High | Moderate to High | High | Moderate |
Table 2: Performance in Protein Labeling Applications
| Feature | This compound | Cy5 Alkyne | Alexa Fluor™ 555 Alkyne | Fluorescein Alkyne |
| Relative Brightness | Bright | Very Bright | Very Bright | Bright but photobleaches quickly |
| Photostability | Good | Good | Excellent | Poor |
| Signal-to-Noise Ratio | High | High | Very High | Moderate |
| pH Sensitivity | Low | Low | Low | High (fluorescence decreases in acidic pH) |
| Labeling Efficiency | Generally high in optimized protocols | Generally high in optimized protocols | High | Moderate to High |
Note: The performance of fluorescent dyes can be highly dependent on the specific protein and the experimental conditions.
In-Depth Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are paramount. Below, we provide a detailed methodology for the quantitative labeling of a model protein, Bovine Serum Albumin (BSA), using a generic copper-catalyzed click chemistry (CuAAC) reaction. This protocol can be adapted for other proteins and fluorescent alkyne dyes.
General Protocol for Quantitative Protein Labeling via CuAAC
Materials:
-
Azide-modified protein (e.g., Azido-BSA) in phosphate-buffered saline (PBS)
-
Fluorescent alkyne dye (this compound or alternative) dissolved in DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
PBS, pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Protein Preparation: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution
-
Fluorescent alkyne dye solution (typically 2-5 molar excess over the protein)
-
THPTA ligand solution (to a final concentration of 1-2 mM)
-
Copper(II) sulfate solution (to a final concentration of 0.2-0.5 mM)
-
-
Initiation of Reaction: Add freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Quantification of Labeling: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein-dye conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum. The following equation can be used:
DOL = (A_dye × ε_protein) / [(A_protein - A_280_correction) × ε_dye]
Where:
-
A_dye is the absorbance at the dye's maximum absorbance wavelength.
-
ε_protein is the molar extinction coefficient of the protein.
-
A_protein is the absorbance at 280 nm.
-
A_280_correction is the correction factor for the dye's absorbance at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye.
-
Visualizing the Experimental Workflow and Biological Context
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for protein labeling and a common signaling pathway where such labeled proteins are utilized.
Fluorescently labeled proteins are instrumental in elucidating complex cellular processes. One such area of intense research is signal transduction. The following diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival, and a common subject of investigation using fluorescently tagged proteins.
Conclusion: Making an Informed Choice
The selection of a fluorescent alkyne for protein labeling is a multi-faceted decision that requires careful consideration of the specific application and experimental constraints.
-
This compound emerges as a robust and versatile choice, offering a good balance of brightness, photostability, and high water solubility, which simplifies experimental procedures and reduces the risk of protein aggregation.[1]
-
Cy5 alkyne provides access to the far-red spectrum, which is advantageous for minimizing autofluorescence from biological samples.[2]
-
Alexa Fluor™ 555 alkyne , a spectrally similar alternative to diSulfo-Cy3, is reported to offer superior photostability and brightness in some contexts, particularly when conjugated to antibodies.[3][4][5]
-
Fluorescein alkyne , while possessing a high quantum yield in its free form, is susceptible to photobleaching and its fluorescence is pH-sensitive, limiting its utility in long-term imaging and studies involving acidic organelles.
Ultimately, for applications demanding high sensitivity and photostability, particularly in live-cell imaging, Alexa Fluor™ 555 alkyne may hold an edge. However, for many standard applications, the excellent water solubility and reliable performance of this compound make it a highly attractive and cost-effective option. For multicolor experiments or imaging in tissues with high autofluorescence, the far-red emission of Cy5 alkyne is a significant advantage. The choice, therefore, should be guided by a thorough evaluation of the experimental needs against the specific strengths and weaknesses of each fluorescent probe.
References
- 1. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 2. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to diSulfo-Cy3 Alkyne for Quantitative Proteomics
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount to understanding cellular processes, identifying disease biomarkers, and assessing therapeutic efficacy. This guide provides an objective comparison of diSulfo-Cy3 alkyne, a fluorescent dye used in "click chemistry"-based proteomics, with other established quantitative methods. We will delve into its performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Introduction to this compound
This compound is a water-soluble fluorescent dye specifically designed for bio-conjugation via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] Its key features make it a valuable tool in the proteomics arsenal:
-
High Water Solubility : The presence of two sulfonate groups ensures excellent solubility in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to protein structure and function.[1][]
-
Bright and Photostable Fluorescence : As a member of the Cyanine3 (Cy3) family, it exhibits strong fluorescence with excitation and emission maxima around 550 nm and 570 nm, respectively, making it compatible with a wide range of common imaging systems.[6][7] It is known to be bright and photostable, allowing for sensitive detection.[7]
-
Bi-orthogonal Reactivity : The alkyne group provides highly specific reactivity towards azide-modified molecules.[8] This bio-orthogonality ensures that the dye selectively labels only those molecules that have been intentionally tagged with an azide (B81097), minimizing off-target labeling and background noise.[9][10]
This dye is primarily used in a targeted quantitative proteomics approach, often combined with 2D Difference Gel Electrophoresis (DIGE), in a method termed "Click-DIGE".[11] This technique allows for the specific analysis of a subset of proteins, such as newly synthesized proteins or those with specific post-translational modifications (PTMs).[10][11]
Comparative Analysis of Quantitative Proteomics Methods
Quantitative proteomics can be broadly categorized into label-free and label-based strategies.[12][13] this compound falls under the label-based category. The following table compares the major approaches.
| Method | Principle | Sample Multiplexing | Typical Application | Advantages | Disadvantages |
| Label-Free (e.g., Spectral Counting, DDA) | Protein abundance is inferred from the intensity of precursor ions or the number of identified spectra in a mass spectrometer.[13][14] | 1 sample per run | Large-scale protein expression profiling | No labeling required; can identify specifically expressed proteins; cost-effective. | Lower quantitative accuracy and reproducibility; may miss low-abundance proteins.[12][14] |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Cells are metabolically labeled by growing them in media containing "heavy" or "light" essential amino acids. Protein abundance is quantified by the MS signal intensity ratio of heavy to light peptide pairs. | 2-3 samples | Studying protein dynamics in cell culture | High quantitative accuracy; labeling occurs early, minimizing experimental variability. | Limited to cell culture; expensive media; difficult for tissue samples.[12] |
| iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation) | Peptides from different samples are chemically labeled with isobaric tags. In the MS/MS spectrometer, the tags fragment to produce reporter ions of different masses, the intensities of which are used for quantification.[14][15] | Up to 18 samples | Comparative proteomics of any sample type | High throughput and multiplexing capability; accurate quantification.[12] | Cannot analyze specifically expressed proteins; can be expensive; potential for ratio distortion.[14] |
| Traditional 2D-DIGE (e.g., Cy-NHS ester) | Proteins from different samples are pre-labeled with spectrally distinct fluorescent dyes (e.g., Cy3, Cy5) that react with amino acid residues (e.g., lysine). The samples are mixed and separated on a single 2D gel. | 2-3 samples per gel | Differential expression of protein isoforms, PTMs | Visualizes protein isoforms and PTMs as spot shifts; robust quantification. | Labels all proteins non-specifically; mass difference between dyes can cause mobility shifts.[11] |
| Click-DIGE (with this compound) | Cells are metabolically labeled with an azide-containing substrate (e.g., an azido-sugar). Azide-tagged proteins are then specifically labeled with alkyne-dyes via click chemistry before 2D-DIGE analysis.[11] | 2-3 samples per gel | Analysis of a targeted subset of proteins (e.g., glycoproteins, newly synthesized proteins) | Highly specific labeling reduces sample complexity; focuses analysis on proteins of interest.[11] | Requires metabolic incorporation of an azide-tag; limited to systems where this is possible. |
Performance Deep Dive: this compound in Click-DIGE
The primary advantage of using this compound is the ability to focus the proteomic analysis on a specific subset of the proteome.[11] In a standard DIGE experiment, every protein is labeled, making it difficult to analyze specific, low-abundance PTMs against a complex background. Click-DIGE overcomes this by ensuring only the proteins that have incorporated an azide-modified precursor are fluorescently tagged.[11]
Key Performance Characteristics:
-
Specificity : The copper-catalyzed click reaction is highly specific between the alkyne dye and the azide-tagged protein.[11] Experimental data shows that fluorescence is substantially greater in samples containing azide-modified proteins that are reacted with an alkyne-dye, compared to controls without the azide or without the copper catalyst.[11]
-
Compatibility : The properties of this compound are spectrally identical to the widely used Cy3 fluorophore, making it compatible with existing imaging equipment without modification.[2]
-
Size and Charge Matching : For accurate 2D-DIGE, it is critical that the different fluorescent dyes used to label different samples do not alter the migration of the proteins. Specially designed alkyne-Cy3 and alkyne-Cy5 dyes have been developed that are size- and charge-matched, differing by only 2 Da, which is undetectable at the resolution of 2D gel electrophoresis.[11] This minimizes dye-dependent artifacts in protein migration.[11]
Experimental Protocols & Workflows
Visualizing the Click-DIGE Workflow
The following diagram illustrates the typical workflow for a quantitative proteomics study using this compound.
References
- 1. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 2. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 3. This compound | 蛋白质标记物 | CAS 2055138-88-8 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. tenovapharma.com [tenovapharma.com]
- 9. interchim.fr [interchim.fr]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. A Guide to Quantitative Proteomics | Silantes [silantes.com]
- 14. Comparison and Application of Proteomic Technologies -MetwareBio [metwarebio.com]
- 15. helvia.uco.es [helvia.uco.es]
Assessing the Cross-Reactivity of diSulfo-Cy3 Alkyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioorthogonal chemistry, the specificity of fluorescent probes is paramount for the accurate labeling and visualization of target biomolecules. This guide provides a comparative assessment of diSulfo-Cy3 alkyne, a widely used fluorescent probe in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." We will delve into its potential for non-specific binding and compare its performance with alternative fluorescent alkynes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate probe for your research needs.
Executive Summary
This compound is a water-soluble and bright fluorescent probe, making it a popular choice for labeling azide-modified biomolecules in aqueous environments. While click chemistry is renowned for its high specificity, evidence suggests that under certain conditions, particularly in the presence of a copper catalyst, alkyne-containing dyes, including those from the cyanine (B1664457) family, can exhibit low levels of non-specific binding to proteins. This off-target labeling appears to be dependent on the concentration of the alkyne probe. This guide presents a framework for evaluating and comparing the cross-reactivity of this compound to ensure the generation of reliable and reproducible experimental data.
Performance Comparison of Fluorescent Alkynes
The choice of a fluorescent alkyne can significantly impact the signal-to-noise ratio and the potential for off-target effects in a labeling experiment. Below is a comparison of this compound with other commonly used fluorescent alkynes.
| Feature | This compound | Sulfo-Cyanine5 Alkyne | Alexa Fluor 488 Alkyne | TAMRA Alkyne |
| Structure | Sulfonated Cyanine | Sulfonated Cyanine | Sulfonated Rhodamine derivative | Rhodamine derivative |
| Excitation Max (nm) | ~555 | ~649 | ~495 | ~546 |
| Emission Max (nm) | ~570 | ~664 | ~519 | ~579 |
| Solubility | High (Water) | High (Water) | High (Water) | Moderate (Organic Solvents) |
| Brightness | High | Very High | Very High | High |
| Photostability | Good | Good | Excellent | Good |
| Non-Specific Binding | Low, but can occur with high concentrations in CuAAC[1] | Similar potential to Cy3 alkynes | Generally low, but should be empirically tested | Low, but can occur with high concentrations in CuAAC[1] |
| Copper-Free Alternative | diSulfo-Cy3 DBCO | Sulfo-Cy5 DBCO | Alexa Fluor 488 DBCO | TAMRA DBCO |
Experimental Assessment of Cross-Reactivity
To empirically determine the level of non-specific binding of this compound and its alternatives in your specific experimental system, the following protocols are recommended.
Key Experiment: Gel-Based Assay for Non-Specific Protein Labeling
This experiment aims to visualize non-specific labeling of a complex protein mixture by the fluorescent alkyne in the presence and absence of a copper catalyst.
Experimental Workflow
Caption: Workflow for assessing non-specific protein labeling using a gel-based assay.
Detailed Protocol:
-
Protein Lysate Preparation: Prepare a protein lysate from your cells or tissue of interest in a buffer compatible with click chemistry (e.g., phosphate (B84403) buffer). Determine the protein concentration using a standard assay (e.g., BCA).
-
Reaction Setup: In separate microcentrifuge tubes, set up the following reactions (20 µL final volume):
-
Experimental: 1 mg/mL protein lysate, 5-50 µM this compound, 1 mM CuSO₄, 5 mM sodium ascorbate, and 100 µM THPTA (or other copper ligand).
-
No-Catalyst Control: Same as experimental, but replace CuSO₄ with water.
-
No-Alkyne Control: Same as experimental, but replace this compound with DMSO.
-
-
Incubation: Incubate the reactions for 1 hour at room temperature, protected from light.
-
Sample Preparation for Electrophoresis: Add SDS-PAGE loading buffer to each reaction and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on a polyacrylamide gel and run the electrophoresis.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescent scanner with the appropriate excitation and emission wavelengths for Cy3 (e.g., ~532 nm excitation, ~570 nm emission).
-
Total Protein Staining: After scanning, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue or a fluorescent total protein stain) to visualize the protein loading in each lane.
-
Analysis: Compare the fluorescent signal in the experimental lane to the control lanes. Any fluorescent bands in the experimental lane that are absent or significantly weaker in the control lanes represent potential non-specific labeling.
Alternative Probes Comparison
To compare this compound with other fluorescent alkynes, repeat the above protocol, substituting this compound with the alternative probes (e.g., Alexa Fluor 488 alkyne, TAMRA alkyne) at the same concentrations.
Visualization of Non-Specific Uptake in Cells
Fluorescence microscopy and flow cytometry can be used to assess the non-specific uptake and intracellular background fluorescence of different alkyne probes.
Experimental Workflow for Cellular Imaging
Caption: Workflow for assessing non-specific cellular uptake of fluorescent alkynes.
Protocol for Fluorescence Microscopy
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture overnight.
-
Probe Incubation: Incubate the cells with 1-10 µM of this compound (or alternative probes) in complete culture medium for 1-2 hours at 37°C. Crucially, do not introduce any azide-modified molecules.
-
Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Mounting and Imaging: Mount the coverslips with a suitable mounting medium and acquire images using a fluorescence microscope with the appropriate filter sets. Use consistent acquisition settings for all samples.
-
Quantification: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity per cell for at least 50 cells per condition. Subtract the background fluorescence from an area without cells.
Protocol for Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest.
-
Probe Incubation: Incubate the cells (e.g., 1 x 10⁶ cells) with 1-10 µM of this compound (or alternative probes) in complete culture medium for 1-2 hours at 37°C. Include an unstained control sample.
-
Washing: Wash the cells twice with ice-cold PBS containing 1% bovine serum albumin (BSA).
-
Resuspension: Resuspend the cells in PBS with 1% BSA.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.
-
Quantification: Determine the mean fluorescence intensity (MFI) of the cell population for each condition and compare it to the unstained control.
Interpreting the Results
-
Gel-Based Assay: The appearance of distinct fluorescent bands in the "+ alkyne, + catalyst" lane that are absent or significantly weaker in the "- catalyst" control lane suggests copper-dependent non-specific labeling. The intensity of these bands relative to the total protein stain can provide a qualitative measure of the extent of this cross-reactivity.
-
Microscopy and Flow Cytometry: A significant increase in the mean fluorescence intensity of cells incubated with the alkyne probe alone (compared to unstained cells) indicates non-specific uptake or binding of the dye. By comparing the MFI values obtained with different fluorescent alkynes, you can rank their propensity for non-specific cellular association.
Conclusion and Recommendations
While this compound is a valuable tool for fluorescent labeling via click chemistry, it is essential to be aware of the potential for low-level, copper-dependent non-specific binding. For applications requiring the highest level of specificity, it is recommended to:
-
Optimize Alkyne Concentration: Use the lowest concentration of this compound that still provides adequate signal for your specific target.
-
Include Proper Controls: Always include no-catalyst and no-alkyne controls in your experiments to assess the level of background and non-specific labeling.
-
Consider Copper-Free Alternatives: For sensitive applications or in systems where copper toxicity is a concern, consider using copper-free click chemistry with a DBCO-modified dye (e.g., diSulfo-Cy3 DBCO).
-
Empirically Test Alternatives: If significant non-specific binding is observed with this compound, test alternative fluorescent alkynes, such as those from the Alexa Fluor series, which may exhibit different non-specific binding profiles in your system.
By carefully considering these factors and performing the appropriate validation experiments, researchers can confidently employ this compound and other fluorescent probes to generate accurate and reproducible data in their studies of cellular and molecular processes.
References
A Researcher's Guide to diSulfo-Cy3 Alkyne and Other Cy Dyes: A Photostability Comparison
For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a detailed comparison of diSulfo-Cy3 alkyne with other Cy3 derivatives and alternative fluorophores, with a focus on photostability—a key performance metric for demanding imaging applications.
The advent of click chemistry has streamlined the process of labeling biomolecules with fluorescent reporters. Among the plethora of available dyes, cyanine (B1664457) dyes, particularly the Cy3 series, are widely used for their brightness and biocompatibility. However, their performance under prolonged or intense illumination can be a limiting factor. This guide aims to provide an objective overview of the photophysical properties of this compound and its counterparts, and to equip researchers with the methodology to assess their photostability directly.
While manufacturers often describe sulfonated cyanine dyes as having "high" or "outstanding" photostability, direct quantitative comparisons in peer-reviewed literature are scarce. The presence of one or two sulfo groups in sulfo-Cy3 and diSulfo-Cy3, respectively, enhances their water solubility, which can be advantageous in biological labeling reactions. However, the precise impact of this sulfonation on photostability relative to the non-sulfonated Cy3 alkyne is not well-documented in comparative studies.
This guide presents the available photophysical data for these dyes and for highly photostable alternatives such as Alexa Fluor™ 555 and ATTO™ 550. Crucially, we also provide a detailed experimental protocol for a head-to-head comparison of their photostability, enabling researchers to make data-driven decisions based on their specific experimental needs.
Quantitative Data Comparison
The following table summarizes the key photophysical properties of this compound and other relevant fluorescent dyes. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of light emission). While a higher brightness is often desirable, it is the photostability that determines how long a fluorescent signal can be reliably detected.
| Dye | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Fluorescence Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| This compound | ~150,000 | ~0.15 | ~555 | ~565 | Not quantitatively reported |
| sulfo-Cy3 alkyne | 162,000 | 0.1 | 548 | 563 | Described as "photostable" |
| Cy3 alkyne | 150,000 | 0.31 | 555 | 570 | Baseline |
| Alexa Fluor™ 555 alkyne | 155,000 | 0.1 | 555 | 565 | High |
| ATTO™ 550 alkyne | 120,000 | 0.6 | 554 | 576 | Very High |
Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated. The values presented here are based on publicly available data and should be considered as approximations.
Experimental Protocol for Photostability Measurement
To obtain a definitive comparison of the photostability of different fluorescent dyes under your specific experimental conditions, we recommend the following protocol.
Objective: To quantify and compare the photobleaching rates of this compound and other fluorescent dyes.
Materials:
-
Solutions of the fluorescent dyes to be tested (e.g., this compound, sulfo-Cy3 alkyne, Cy3 alkyne, Alexa Fluor™ 555 alkyne, ATTO™ 550 alkyne) at identical concentrations in a suitable buffer (e.g., PBS).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for the dyes, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
Methodology:
-
Sample Preparation:
-
Prepare a solution of each dye at a concentration that provides a good signal-to-noise ratio without saturating the camera detector. It is crucial to use the same concentration for all dyes to ensure a fair comparison.
-
Mount a small volume of the dye solution between a microscope slide and a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize for at least 30 minutes to ensure consistent illumination intensity.
-
Select the appropriate filter set for the dye being imaged.
-
Set the camera parameters (exposure time, gain, etc.) to achieve a good initial signal intensity (e.g., 50-75% of the camera's dynamic range). These parameters must be kept constant for all subsequent measurements.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire a time-lapse series of images of the same field of view. The duration of the time-lapse and the interval between images will depend on the photostability of the dyes being tested. For a preliminary experiment, you might acquire an image every 5 seconds for 5 minutes.
-
Ensure that the illumination is continuous throughout the image acquisition period.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the mean intensity of a region outside the illuminated area and subtracting it from the ROI intensity at each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
To quantify the photobleaching rate, fit the decay in fluorescence intensity to an exponential function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of fluorescent dyes.
Caption: A flowchart outlining the key steps for the comparative analysis of fluorescent dye photostability.
Decision-Making for Dye Selection
The choice of a fluorescent dye should be guided by the specific requirements of the experiment. The following diagram provides a logical framework for selecting a suitable dye, with a particular emphasis on the importance of photostability.
Caption: A decision tree to guide the selection of a fluorescent dye based on experimental requirements, particularly the need for high photostability.
performance of diSulfo-Cy3 alkyne in different microscopy techniques
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for cellular imaging, the choice of a fluorescent probe is critical to experimental success. This guide provides an objective comparison of the performance of diSulfo-Cy3 alkyne in various microscopy techniques, including confocal, super-resolution stochastic optical reconstruction microscopy (STORM), and stimulated emission depletion (STED) microscopy. Its performance is benchmarked against common alternatives to aid in the selection of the optimal dye for specific research applications.
Introduction to this compound
This compound is a water-soluble, bright, and photostable orange-fluorescent dye designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] Its high hydrophilicity, conferred by two sulfonate groups, makes it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents.[2] It is spectrally similar to Cy3®, making it compatible with a wide range of existing fluorescence microscopy instrumentation and filter sets.[1]
Photophysical and Chemical Properties
A summary of the key photophysical properties of this compound and its spectral alternatives, Alexa Fluor 555/568 alkyne and Cy3B, is presented in Table 1. Brightness is a function of both the molar extinction coefficient and the quantum yield. While this compound possesses a high extinction coefficient, its quantum yield is moderate. In contrast, Alexa Fluor dyes are known for their high quantum yields, contributing to their overall brightness.[3] Cy3B is a structurally rigid version of Cy3 that exhibits a significantly higher quantum yield and photostability.
Table 1: Photophysical Properties of this compound and Alternatives
| Property | This compound | Alexa Fluor 555 Alkyne | Alexa Fluor 568 Alkyne | Cy3B |
| Excitation Max (nm) | ~555 | ~555 | ~578 | ~559 |
| Emission Max (nm) | ~572 | ~565 | ~603 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | ~91,300 | ~130,000 |
| Quantum Yield | ~0.1-0.2 | ~0.1 | High | ~0.67-0.85 |
| Brightness | Good | High | High | Very High |
| Photostability | Moderate | High | High | Very High |
| Water Solubility | High | High | High | Moderate |
Note: Values can vary depending on the conjugation partner and local environment.
Performance in Microscopy Techniques
Confocal Microscopy
In standard confocal microscopy, the key performance indicators for a fluorescent dye are its brightness and photostability. While this compound provides bright initial signal, studies comparing the broader Cy dye family to Alexa Fluor dyes have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching.[4][5] This makes Alexa Fluor 555 or 568 alkyne a better choice for time-lapse imaging or when acquiring multiple z-stacks, as they will retain their fluorescent signal for longer under continuous illumination. The higher quantum yield of Alexa Fluor dyes and Cy3B also contributes to a better signal-to-noise ratio, which is crucial for detecting low-abundance targets.
Super-Resolution Microscopy: STORM
Stochastic Optical Reconstruction Microscopy (STORM) relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. For successful STORM imaging, a dye should exhibit a high photon output per switching event and a low duty cycle (the fraction of time spent in the "on" state).
While direct comparative data for this compound in STORM is limited, the related dye Cy3B has been identified as a high-performing fluorophore for this application.[6] Alexa Fluor 568 is also recommended for multicolor dSTORM.[6] The choice of imaging buffer is critical for inducing the photoswitching behavior of these dyes. Typically, a buffer containing a thiol like 2-mercaptoethanol (B42355) (BME) or cysteamine (B1669678) (MEA) is used.[6][7]
Super-Resolution Microscopy: STED
Stimulated Emission Depletion (STED) microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot. The efficiency of a dye in STED is determined by its ability to be effectively depleted by the STED laser, its photostability under high laser power, and its brightness.
Experimental Protocols
Detailed methodologies for utilizing alkyne-functionalized dyes in microscopy are provided below.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cell Imaging
This protocol describes the labeling of azide-modified biomolecules in fixed cells with an alkyne-containing fluorescent dye.
Caption: Workflow for CuAAC labeling in fixed cells.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells on glass coverslips to the desired confluency.
-
Incubate cells with the azide-modified molecule of interest (e.g., an amino acid analog, sugar, or nucleoside like EdU) for the desired time.
-
Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash twice with PBS and then permeabilize with 0.5% Triton™ X-100 in PBS for 10-20 minutes.
-
Wash cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
438 µL PBS
-
10 µL of 10 mM Copper(II) Sulfate
-
2.5 µL of 2 mM this compound in water or DMSO
-
50 µL of 100 mM Sodium Ascorbate (freshly prepared)
-
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
(Optional) Counterstain nuclei with a suitable dye like DAPI or Hoechst.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image using a confocal microscope with excitation and emission settings appropriate for diSulfo-Cy3 (e.g., 555 nm excitation, 565-620 nm emission).
-
STORM Imaging Protocol
This protocol outlines the general steps for preparing a sample for STORM imaging. The choice of imaging buffer is crucial and depends on the fluorophore used.
Caption: General workflow for STORM imaging.
Detailed Protocol:
-
Sample Preparation:
-
Label your target of interest as described in the CuAAC protocol, using a STORM-compatible dye such as Cy3B-alkyne or Alexa Fluor 568-alkyne.
-
Ensure the sample is mounted on a #1.5 coverslip suitable for high-resolution imaging.
-
-
STORM Imaging Buffer Preparation: [6][7]
-
Buffer A: 10 mM Tris (pH 8.0), 50 mM NaCl
-
Buffer B (Imaging Buffer Base): 50 mM Tris (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
GLOX Solution: 14 mg Glucose Oxidase, 50 µL Catalase (17 mg/mL), 200 µL Buffer A. Store at 4°C for up to one week.
-
Thiol Solution: 1 M Cysteamine (MEA) or 14.3 M 2-mercaptoethanol (BME).
-
Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 70 µL of 1 M MEA and 7 µL of GLOX solution.
-
-
STORM Imaging:
-
Mount the sample on the microscope.
-
Replace the storage buffer with the freshly prepared STORM imaging buffer.
-
Use a high laser power (e.g., >1 kW/cm²) at the appropriate wavelength (e.g., 561 nm for Cy3B/Alexa Fluor 568) to induce photoswitching and acquire a time series of images (typically 10,000-100,000 frames).
-
Reconstruct the super-resolved image from the localized single-molecule events.
-
Conclusion
This compound is a valuable tool for fluorescence microscopy due to its high water solubility and bright fluorescence, making it a reliable choice for standard imaging applications where photostability is not a primary concern. However, for more demanding applications such as prolonged live-cell imaging, z-stack acquisition, or super-resolution techniques, alternatives like Alexa Fluor 555/568 alkyne and Cy3B offer superior performance in terms of photostability and quantum yield. The choice of fluorophore should be guided by the specific experimental requirements, including the imaging modality, duration of exposure, and the desired signal-to-noise ratio. The provided experimental protocols offer a framework for researchers to conduct their own in-house comparisons to determine the optimal dye for their specific needs.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. augusta.edu [augusta.edu]
- 8. A simple empirical algorithm for optimising depletion power and resolution for dye and system specific STED imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple empirical algorithm for optimising depletion power and resolution for dye and system specific STED imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of diSulfo-Cy3 Alkyne: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety information, operational plans, and detailed, step-by-step procedures for the proper disposal of diSulfo-Cy3 alkyne, a fluorescent dye commonly used in bioconjugation and cellular imaging. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the solid form of the dye in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
Quantitative Data Summary
For quick reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C33H38N3NaO7S2 | [1] |
| Molecular Weight | 675.8 g/mol | [1] |
| Excitation Maximum (λex) | 548 nm | [1] |
| Emission Maximum (λem) | 567 nm | [1] |
| Extinction Coefficient | 162,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1][2][3] |
| Storage Temperature | -20°C, protected from light | [2][3] |
Detailed Disposal Protocols
The proper disposal of this compound and all contaminated materials is a critical step in the experimental workflow. The following procedures are based on best practices for handling fluorescent dyes and alkyne-containing compounds in a laboratory setting.[4][5]
Important Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
Waste Stream Segregation
Proper segregation of waste is the foundation of safe and compliant chemical disposal. At the point of generation, separate waste into the following categories:
-
Solid Waste (Non-Sharps): Includes contaminated gloves, pipette tips, weigh boats, and paper towels.
-
Liquid Waste: Encompasses unused or expired this compound solutions, reaction mixtures, and the initial solvent rinses of contaminated glassware.
-
Sharps Waste: Consists of contaminated needles, syringes, and glass Pasteur pipettes.
The logical flow for waste segregation and disposal is illustrated in the diagram below.
Caption: Workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Container: Use a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled with "Hazardous Chemical Waste" and "Contains this compound".
-
Procedure:
-
Collect all solid waste contaminated with this compound in the designated container.
-
Keep the container sealed when not in use to prevent the release of any residual powder or vapors.
-
Once the container is full, or as per your institution's guidelines, arrange for pickup by your EHS department or a licensed hazardous waste disposal service.
-
-
Container: Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is appropriate for the solvents used in your solutions.
-
Labeling: Clearly label the container with "Hazardous Liquid Waste," the full chemical name "this compound," and list all other components of the mixture, including solvents and their approximate concentrations.
-
Procedure:
-
Carefully pour all liquid waste containing this compound into the designated container.
-
Rinse any glassware that has come into contact with the dye with a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect this initial rinsate as hazardous liquid waste in the same container.
-
Subsequent rinses with detergent and water may be permissible for drain disposal, but this should be confirmed with your institutional guidelines.[4]
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
When the container is full, request a pickup from your institution's EHS department.
-
The decision-making process for handling liquid waste and glassware decontamination is outlined below.
Caption: Decision-making process for liquid waste and glassware decontamination.
-
Container: Use a designated, puncture-proof sharps container.
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".
-
Procedure:
-
Place all sharps contaminated with this compound into the designated sharps container immediately after use.
-
Do not overfill the container. Once it is approximately three-quarters full, securely seal it.
-
Dispose of the sealed container through your institution's EHS-approved hazardous waste stream.
-
By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.
References
Safeguarding Your Research: A Guide to Handling diSulfo-Cy3 Alkyne
Essential safety protocols and logistical plans are critical for the secure and effective handling of diSulfo-Cy3 alkyne in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes.
This guide provides comprehensive, step-by-step procedures for the safe use of this compound, a water-soluble fluorescent dye commonly employed in click chemistry applications for labeling proteins, peptides, and oligonucleotides.[1][2][3][4] While this compound is a valuable tool in drug development and scientific research, proper personal protective equipment (PPE), handling, and disposal are necessary to mitigate potential risks.
Immediate Safety and Handling Protocols
Proper handling begins with a thorough understanding of the compound and consistent use of personal protective equipment.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated.[5] | To prevent skin contact with the chemical. |
| Eye Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield may be necessary if there is a risk of splashing.[5] | To protect eyes from splashes of the chemical solution. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended.[5][6] | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood.[5] Use a NIOSH/OSHA-approved respirator if aerosols may be generated or if working outside of a ventilated enclosure.[5][7] | To prevent inhalation of any dust or aerosols. |
Storage and Preparation for Use:
-
Storage Conditions : Store this compound at -20°C in a tightly sealed, light-protected container.[1][2][8]
-
Preparation : Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5]
Step-by-Step Experimental Workflow
The following diagram outlines the standard workflow for handling this compound, from preparation to disposal.
Detailed Methodologies
Preparation of Stock Solution:
-
Ensure all necessary PPE is worn correctly.
-
Bring the vial of this compound to room temperature.
-
Weigh the required amount of the solid compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Dissolve the this compound in an appropriate solvent such as water, DMSO, or DMF to the desired concentration.[1]
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
| Spill Type | Containment and Cleanup Procedure |
| Solid Spill | Carefully sweep or scoop up the material to avoid creating dust.[5] Place the collected material into a sealed container for disposal. |
| Liquid Spill | Absorb the spill with an inert material such as sand or vermiculite.[5] Place the absorbent material into a sealed container for disposal. |
Following the initial cleanup, decontaminate the spill area with soap and water or a suitable laboratory cleaner.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste : Collect any unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed waste container.
-
Disposal : Dispose of all waste in accordance with federal, state, and local environmental regulations.[7] Do not dispose of down the drain unless permitted by local ordinances.
By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their work, fostering a secure laboratory environment and advancing scientific discovery.
References
- 1. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. glenresearch.com [glenresearch.com]
- 8. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
